Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Description
Properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFJTOGXLEPIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate CAS number and properties
An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a diaryliodonium salt that has garnered significant attention in various fields of chemical synthesis and materials science. Its primary role is as a photoacid generator (PAG), a compound that upon irradiation with light, produces a strong acid. This property makes it an invaluable tool in a multitude of applications, including photolithography for the manufacturing of microelectronics, cationic polymerization for the production of polymers and coatings, and as a reagent in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and key applications, tailored for professionals in research and development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe use.
Chemical Structure and Identifiers:
-
Chemical Name: this compound
-
CAS Number: 131717-99-2[1]
-
Molecular Formula: C₂₇H₃₃IO₃S[1]
-
Molecular Weight: 564.52 g/mol [1]
-
InChI Key: UEJFJTOGXLEPIV-UHFFFAOYSA-M[1]
Physical Properties:
| Property | Value | Source |
| Appearance | White to pale cream crystals or powder | [2] |
| Melting Point | 237-240 °C (decomposes) | [1] |
| λmax | 202 nm | [1] |
| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, ethyl lactate: ~10% | [1] |
Part 2: Synthesis of Diaryliodonium Salts
Representative One-Pot Synthesis of a Diaryliodonium Salt:
This protocol is adapted from the synthesis of Bis(4-tert-butylphenyl)iodonium triflate and serves as an illustrative example.[3][4]
Materials:
-
Iodine
-
Dichloromethane (CH₂Cl₂)
-
m-Chloroperbenzoic acid (m-CPBA)
-
t-Butylbenzene
-
Trifluoromethanesulfonic acid (TfOH)
-
Distilled water
-
Diethyl ether
Procedure:
-
A round-bottomed flask equipped with a magnetic stir bar is charged with iodine and dichloromethane.
-
m-Chloroperbenzoic acid (m-CPBA) is added to the solution, and the mixture is stirred for approximately 10 minutes.
-
t-Butylbenzene is added, and the flask is cooled to 0 °C in an ice bath.
-
Trifluoromethanesulfonic acid (TfOH) is added slowly to the cooled mixture over 5 minutes. A color change to a darker purple/black is observed.
-
The reaction mixture is then stirred at room temperature for 20 minutes, during which a precipitate will form.
-
The reaction mixture is transferred to a separatory funnel containing distilled water. The flask is rinsed with dichloromethane, and the rinses are added to the separatory funnel.
-
After thorough mixing, the aqueous layer is separated, and the organic phase is washed with additional distilled water.
-
The organic extract is evaporated under reduced pressure to yield a residue.
-
The residue is washed with cold diethyl ether and then filtered to collect the solid product.
-
The solid is dried under vacuum to afford the diaryliodonium salt as a white solid.
Causality Behind Experimental Choices:
-
m-CPBA as an Oxidant: m-CPBA is a powerful oxidizing agent that oxidizes iodine to a more electrophilic species, which is necessary for the subsequent iodination of the aromatic ring.
-
Slow Addition of TfOH at 0 °C: The reaction with trifluoromethanesulfonic acid is highly exothermic. Slow addition at a reduced temperature is crucial to control the reaction rate and prevent the solvent from boiling.[3][4]
-
Aqueous Workup: The washing steps with distilled water are essential to remove the trifluoromethanesulfonic acid and other water-soluble byproducts.[3]
Part 3: Mechanism of Action as a Photoacid Generator
The utility of this compound stems from its ability to generate a strong acid upon exposure to ultraviolet (UV) light. This process is fundamental to its applications in photolithography and cationic polymerization.
Photolytic Acid Generation:
Upon absorption of a photon of UV light, the diaryliodonium salt undergoes photolysis. The primary photochemical event is the homolytic or heterolytic cleavage of the carbon-iodine bond. This generates highly reactive intermediates, including a radical cation. This reactive species can then abstract a hydrogen atom from the surrounding environment (e.g., solvent or polymer matrix) to produce a strong Brønsted acid, in this case, p-toluenesulfonic acid.[5]
Caption: Photolytic acid generation from a diaryliodonium salt.
Part 4: Applications in Research and Industry
The photogenerated acid from this compound acts as a catalyst for a variety of chemical transformations, making it a versatile tool in several high-technology fields.
Cationic Polymerization
Diaryliodonium salts are highly effective photoinitiators for cationic polymerization. The photogenerated acid can initiate the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and styrenes.[5] This is particularly advantageous as cationic polymerization is not inhibited by oxygen, unlike free-radical polymerization.[6]
Illustrative Protocol for Cationic Polymerization of an Epoxy Resin:
This protocol is a representative example and may require optimization for specific monomers and applications.
Materials:
-
Epoxy monomer (e.g., Bisphenol A diglycidyl ether)
-
This compound (1-3 wt%)
-
Solvent (if necessary, e.g., propylene carbonate)
-
UV light source (e.g., medium-pressure mercury lamp)
Procedure:
-
Prepare a formulation by dissolving the this compound in the epoxy monomer. Gentle heating and stirring may be required to ensure complete dissolution. If a solvent is used, it should be added at this stage.
-
Apply a thin film of the formulation onto a substrate using a suitable technique (e.g., spin coating, drawdown bar).
-
Expose the coated substrate to a UV light source. The exposure time will depend on the intensity of the light source, the concentration of the PAG, and the desired degree of curing.
-
Monitor the curing process by assessing the tackiness of the film or by using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy to follow the disappearance of the epoxy group absorption band.
Caption: Workflow for cationic polymerization initiated by a photoacid generator.
Photolithography
In the field of microelectronics, photolithography is used to pattern semiconductor wafers. Chemically amplified photoresists, which contain a PAG like this compound, are a key component of this process.[5]
Mechanism in a Chemically Amplified Photoresist:
-
Exposure: A thin film of the photoresist, containing the PAG and a polymer with acid-labile protecting groups, is exposed to a pattern of UV light.
-
Acid Generation: In the exposed regions, the PAG generates p-toluenesulfonic acid.
-
Post-Exposure Bake (PEB): The wafer is heated, and the photogenerated acid catalyzes the cleavage of the acid-labile protecting groups on the polymer backbone. This is the "amplification" step, as a single acid molecule can deprotect multiple polymer chains.
-
Development: The chemical properties of the polymer are altered in the exposed regions. For a positive-tone resist, the deprotected polymer becomes soluble in an aqueous alkaline developer, allowing for the selective removal of the exposed areas and the transfer of the pattern to the substrate.[5]
A study on the photolytic transformation of the bis-(4-tert-butyl phenyl)-iodonium cation under simulated industrial photolithography conditions (254-nm irradiation) showed a rapid reaction with a half-life of 39.2 seconds.[7] At a UV dosage relevant to semiconductor photolithography (25 mJ cm⁻²), it was estimated that 33% of the compound was transformed.[7]
Part 5: Safety and Handling
While this compound is not considered hazardous by the US OSHA Hazard Communication Standard 2024, proper laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. It is light-sensitive and should be protected from light.
-
In case of contact:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water.
-
Part 6: Environmental Considerations
Research into the environmental fate of diaryliodonium PAGs is ongoing. A study on the photolysis of the bis-(4-tert-butyl phenyl)-iodonium cation identified several aromatic and hydrophobic photoproducts, including tert-butyl benzene and tert-butyl iodobenzene.[7] Some of these photoproducts exhibited higher acute microbial toxicity than the parent compound, and their increased hydrophobicity suggests a potential for bioaccumulation.[7] This underscores the importance of proper waste disposal and the consideration of environmental impact in the application of these materials.
References
-
Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. SciSpace. Available at: [Link]
-
“Characterization and Optimization of Photoacid Generators for use in poly(propylene carbonate) Sacrificial Polymer Systems”. Available at: [Link]
-
Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. Available at: [Link]
-
A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. Available at: [Link]
-
Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. PubMed. Available at: [Link]
- Method of purifying photoacid generators for use in photoresist compositions. Google Patents.
-
This compound, Electronic grade, 99+% (metals basis). Thermo Fisher Scientific. Available at: [Link]
-
Technical Information About Photo Acid Generators. San-Apro Ltd. Available at: [Link]
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Novel photo acid generator for cationic polymerization and Resist Technology. TU Wien. Available at: [Link]
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- 7. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Properties, Mechanisms, and Applications
Introduction
This compound is a diaryliodonium salt that has established itself as a cornerstone compound in the field of polymer science and photolithography. As a highly efficient cationic photoinitiator, more specifically a photoacid generator (PAG), it is instrumental in processes that rely on radiation-induced polymerization. Upon exposure to ultraviolet (UV) light, it generates a strong Brønsted acid, which subsequently catalyzes a variety of chemical transformations. Its robust performance, characterized by high curing speeds and excellent thermal stability, has made it indispensable in advanced manufacturing sectors, including microelectronics, protective coatings, and additive manufacturing. This guide provides a comprehensive overview of its physicochemical properties, the underlying chemistry of its function, its principal applications, and practical experimental considerations for researchers and industry professionals.
Core Physicochemical Properties and Identification
The molecular architecture of this compound is key to its function. The large, symmetric diaryliodonium cation provides thermal stability and dictates its UV absorption characteristics, while the bulky tert-butyl groups enhance its solubility in common organic media and its compatibility with various resin systems.[1] The p-toluenesulfonate anion is a non-nucleophilic counter-ion that, upon photolysis, yields p-toluenesulfonic acid, a strong acid capable of initiating cationic polymerization without terminating the growing polymer chains.
Table 1: Chemical Identification
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 131717-99-2 | |
| Molecular Formula | C₂₇H₃₃IO₃S | [2] |
| Molecular Weight | 564.52 g/mol | |
| IUPAC Name | bis(4-tert-butylphenyl)iodanium; 4-methylbenzenesulfonate | [3] |
| InChI Key | UEJFJTOGXLEPIV-UHFFFAOYSA-M |
| SMILES String | Cc1ccc(cc1)S([O-])(=O)=O.CC(C)(C)c2ccc([I+]c3ccc(cc3)C(C)(C)C)cc2 | |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
|---|---|---|
| Appearance | White to pale cream crystals or powder | [2][4] |
| Melting Point | 237-240 °C | [2] |
| UV Absorption Max (λₘₐₓ) | 202 nm |
| Solubility | γ-butyrolactone: ~10% Ethyl lactate: ~10% PGMEA: <1% | |
The Mechanism of Photoacid Generation
The primary function of this compound is to convert light energy into chemical energy in the form of a potent acid. This process, known as photolysis, is remarkably efficient and forms the basis of its utility. The trustworthiness of this compound in industrial applications stems from the predictable and rapid nature of this photochemical transformation.
Upon absorption of UV photons (typically in the deep UV range, though it can be sensitized to longer wavelengths), the iodonium salt is promoted to an excited state. From this state, it undergoes irreversible cleavage of the carbon-iodine bonds. This decomposition can proceed through two primary pathways:
-
Homolytic Cleavage: The C-I bond breaks to form an aryliodinium radical cation and an aryl radical. This is a common pathway for diaryliodonium salts.
-
Heterolytic Cleavage: The C-I bond breaks to form an aryl cation and an iodoarene.
Regardless of the exact initial cleavage pathway, a cascade of subsequent reactions involving the solvent or monomer (generically represented as R-H) rapidly ensues. The critical outcome is the generation of a proton (H⁺) which immediately associates with the p-toluenesulfonate anion (TsO⁻) to form the superacid, p-toluenesulfonic acid (TsOH). This photogenerated acid is the true catalytic species that drives subsequent chemical reactions like polymerization or deprotection.[5][6][7]
The overall transformation can be summarized as follows: (tBuPh)₂I⁺TsO⁻ + R-H --(hν)--> tBuPh-I + tBuPh + R• + TsOH
Key Applications and Field-Proven Insights
The utility of this compound spans several high-technology fields. Its selection over other PAGs is often dictated by its high thermal stability (allowing for pre-baking in photoresist applications), efficiency, and the specific properties of the photogenerated acid.
Cationic UV Curing
In the formulation of inks, coatings, and adhesives, this iodonium salt is a photoinitiator of choice for cationic polymerization. Unlike free-radical polymerization, cationic polymerization is not inhibited by oxygen, allowing for rapid curing in ambient environments. The process is particularly effective for monomers such as epoxies and oxetanes.
-
Mechanism of Action: The photogenerated p-toluenesulfonic acid protonates the oxygen atom of an epoxy ring, activating it toward nucleophilic attack by another monomer unit. This ring-opening polymerization propagates until the reactive species is terminated, resulting in a highly cross-linked, durable polymer network.
-
Expertise & Insights: The choice of the p-toluenesulfonate anion is critical. It is non-nucleophilic, meaning it will not terminate the growing polymer chain, leading to higher molecular weight polymers and more complete curing. This results in coatings with superior hardness, chemical resistance, and adhesion. Its low volatility and minimal odor are significant advantages for workplace safety compared to some other photoinitiators.[1]
Microelectronics and Photolithography
This compound is a key component in chemically amplified (CA) photoresists, which are fundamental to manufacturing modern semiconductors.[5] In this context, the PAG is blended with a polymer resin that has acid-labile protecting groups.
-
Workflow:
-
Coating: The CA resist formulation is spin-coated onto a silicon wafer.
-
Exposure: The wafer is exposed to deep UV light through a photomask, transferring the desired circuit pattern into the resist. Only the exposed regions generate p-toluenesulfonic acid.
-
Post-Exposure Bake (PEB): The wafer is gently heated. In the exposed regions, the photogenerated acid diffuses and catalytically cleaves the acid-labile protecting groups on the polymer backbone. A single acid molecule can deprotect hundreds of sites, providing the "chemical amplification."
-
Development: The change in the polymer's chemical structure leads to a difference in solubility. A developer solvent is used to wash away either the exposed (positive-tone) or unexposed (negative-tone) regions, revealing the pattern.
-
-
Authoritative Grounding: The high thermal stability of the salt is crucial, as it must withstand the pre-bake step (to drive off solvent) without decomposing, yet efficiently generate acid upon UV exposure. The generation of a strong, non-volatile acid ensures sharp, well-defined features essential for high-resolution patterning.[1][8]
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- 8. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
Synthesis and mechanism of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
An In-depth Technical Guide to the Synthesis and Mechanism of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, reaction mechanism, characterization, and applications of this compound. This guide emphasizes the causality behind experimental choices and provides actionable protocols grounded in authoritative literature.
Introduction: The Significance of Diaryliodonium Salts
Diaryliodonium salts are hypervalent iodine(III) compounds that have emerged as powerful and versatile reagents in modern organic synthesis.[1] Characterized by the general structure [Ar₂I]⁺X⁻, these salts are highly effective electrophilic arylating agents, offering a milder and often more sustainable alternative to traditional organometallic reagents.[2] Their stability, ease of handling, and unique reactivity have made them indispensable in forming carbon-carbon and carbon-heteroatom bonds.[3]
This compound is a symmetric diaryliodonium salt of particular interest. The sterically demanding tert-butyl groups enhance its stability and influence its reactivity. It finds significant application as a photoacid generator (PAG) in photopolymerization processes and as a robust arylating agent in various synthetic transformations, including transition-metal-catalyzed cross-coupling reactions.[2][4] This guide focuses on a prevalent and efficient one-pot synthesis that makes this valuable reagent readily accessible.
Synthesis: A Modern One-Pot Approach
Modern synthetic strategies have moved away from multi-step procedures towards more efficient, atom-economical one-pot syntheses.[5] The direct synthesis of symmetric diaryliodonium salts from an arene and molecular iodine is a prime example of this progress, circumventing the need for pre-functionalized iodoarenes.[6]
The most reliable and scalable method involves the oxidation of iodine in the presence of tert-butylbenzene and p-toluenesulfonic acid (TsOH).[7][8] The oxidant of choice is often meta-chloroperbenzoic acid (m-CPBA), a readily available and effective reagent.[9] TsOH serves a dual role: it provides the acidic medium necessary for the reaction and acts as the source of the tosylate counter-anion.[10]
Causality of Experimental Design
-
Choice of Oxidant: m-CPBA is a powerful oxidant capable of converting iodine(I) to the highly electrophilic iodine(III) state required for the reaction. Alternatives like Oxone can also be employed, often in conjunction with a strong acid like sulfuric acid.[1][11]
-
Role of Acid: A strong acid is crucial for activating the oxidized iodine intermediate, making it sufficiently electrophilic to react with the arene. Using TsOH is advantageous as it directly incorporates the desired, non-nucleophilic tosylate anion.[7]
-
Solvent System: Dichloromethane is a common solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.[9] For certain substrates, co-solvents like 2,2,2-trifluoroethanol (TFE) can enhance reaction rates and yields.[7]
-
Temperature Control: The initial addition of the strong acid (trifluoromethanesulfonic acid in some protocols, which is analogous to TsOH's role) is highly exothermic. Cooling the reaction mixture to 0 °C is a critical safety and control measure to prevent the solvent from boiling and to ensure a controlled reaction rate.[9]
Tabulated Synthesis Data
The following table summarizes typical conditions and outcomes for the one-pot synthesis of symmetric diaryliodonium salts, highlighting the efficiency of the m-CPBA/TsOH system.
| Iodine Source | Arene | Oxidant | Acid/Anion Source | Solvent | Temp. | Time | Yield | Reference |
| I₂ | t-Butylbenzene | m-CPBA | TfOH* | CH₂Cl₂ | 0°C to RT | 20 min | 79% | [6][9] |
| I₂ | Anisole | m-CPBA | TsOH | CH₂Cl₂ | RT | 2 h | 89% | [7] |
| Aryl Iodide | Arene | m-CPBA | TsOH | CH₂Cl₂/TFE | 80°C | 0.5-2 h | 65-85% | [7] |
| Arene | Arene | Oxone | H₂SO₄ | CH₂Cl₂ | RT | 12 h | 60-85% | [1] |
Note: The highly reliable large-scale synthesis of the triflate analogue is presented; the tosylate synthesis follows a similar principle with TsOH.[9]
Detailed Experimental Protocol
This protocol is adapted from a verified large-scale synthesis of the analogous triflate salt, demonstrating a robust and reproducible method.[6][9]
Materials:
-
Iodine (I₂)
-
meta-Chloroperbenzoic acid (m-CPBA, ~75%)
-
tert-Butylbenzene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add iodine (1.0 eq).
-
Dissolution & Oxidation: Add dichloromethane to dissolve the iodine, forming a purple solution. Add m-CPBA (approx. 3.0 eq) in one portion and stir for 10 minutes.
-
Arene Addition: Add tert-butylbenzene (approx. 4.0 eq) to the mixture.
-
Acidification: Cool the flask to 0 °C using an ice-water bath. Slowly add a solution of p-toluenesulfonic acid monohydrate (~5.0 eq) in a minimal amount of a suitable solvent, or add it portion-wise as a solid, over 5-10 minutes. Caution: This addition is exothermic. A color change from purple to a dark slurry is typically observed.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is often complete within 30-60 minutes, indicated by a color change to grey or off-white as a precipitate of m-chlorobenzoic acid forms.
-
Workup: Transfer the reaction mixture to a separatory funnel containing deionized water. Rinse the flask with additional dichloromethane and add it to the funnel. Mix thoroughly and separate the layers. Wash the organic layer with water again.
-
Isolation: Evaporate the organic solvent under reduced pressure to yield a residue.
-
Precipitation & Purification: Add cold diethyl ether to the residue to induce precipitation of the product. Stir the resulting slurry in the cold for 15-30 minutes. Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow for this compound.
Reaction Mechanism
The formation of diaryliodonium salts proceeds through the oxidation of an iodine(I) species to an electrophilic iodine(III) intermediate, followed by an electrophilic aromatic substitution (SEAr) reaction.
Step 1: In Situ Formation and Oxidation of Iodoarene Initially, molecular iodine reacts with tert-butylbenzene under acidic conditions to form 4-iodo-tert-butylbenzene. The m-CPBA then oxidizes the iodine(I) center of this iodoarene to a hypervalent iodine(III) species. In the presence of TsOH, this forms a highly reactive intermediate, postulated as a [hydroxy(tosyloxy)iodo]arene, ArI(OH)OTs.[12]
Step 2: Electrophilic Aromatic Substitution (SEAr) The ArI(OH)OTs intermediate is a potent electrophile. A second molecule of tert-butylbenzene acts as a nucleophile, attacking the electrophilic iodine(III) center. The attack occurs at the para position relative to the existing tert-butyl group, which is a strong ortho-, para-directing group. Steric hindrance favors the para attack. This step forms a Wheland-type intermediate.
Step 3: Deprotonation and Product Formation A weak base (such as water or the tosylate anion) removes the proton from the sp³-hybridized carbon of the Wheland intermediate, restoring aromaticity to the ring and yielding the final bis(4-tert-butylphenyl)iodonium cation with its tosylate counter-anion.
Mechanistic Pathway Diagram
Caption: Mechanism of diaryliodonium tosylate formation via an iodine(III) intermediate.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized product. The primary methods include NMR spectroscopy, IR spectroscopy, and melting point analysis.
| Technique | Data Type | Expected Value / Observation | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: Doublet of doublets (AA'BB' system) around 7.5-8.5 ppm. tert-Butyl Protons: Singlet around 1.3 ppm. Tosyl Protons: Aromatic doublet of doublets and a methyl singlet (~2.3 ppm). | [13] |
| ¹³C NMR | Chemical Shift (δ) | Aromatic & Aliphatic Carbons: Peaks expected at ~31.0 (C(CH₃)₃), ~35.2 (C(CH₃)₃), and in the aromatic region ~110-160 ppm. | [13] |
| IR | Wavenumber (cm⁻¹) | Aromatic C-H stretch (~3100-3000), Aliphatic C-H stretch (~2960), Aromatic C=C stretch (~1580, 1480), Strong S=O and C-F stretches from the anion. A peak near 820 cm⁻¹ is indicative of para-substitution. | [9][13] |
| Melting Point | Temperature (°C) | 237-240 °C |
Applications in Research and Development
This compound is not merely a synthetic curiosity; it is a workhorse reagent with diverse applications.
-
Arylating Agent: As a powerful electrophile, it is used to transfer the 4-tert-butylphenyl group to a wide range of nucleophiles, including carbanions, amines, and phenols, often under mild, transition-metal-free conditions.[14]
-
Cross-Coupling Reactions: Diaryliodonium salts are excellent partners in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15][16] They can act as alternatives to aryl halides or triflates, sometimes offering enhanced reactivity.[17][18]
-
Photoacid Generators (PAGs): Upon irradiation with UV light, iodonium salts undergo photolysis to generate a strong Brønsted acid (in this case, p-toluenesulfonic acid). This property is harnessed in photolithography, 3D printing, and the curing of coatings and adhesives to initiate cationic polymerization.[2][4]
-
Precursors to Aryne Intermediates: With appropriate ortho-substituents, diaryliodonium salts can serve as precursors to highly reactive aryne intermediates, enabling access to complex molecular architectures.[19]
References
-
Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Organic Chemistry Portal. Available at: [Link]
-
Pike, V. W., et al. (2011). Regiospecific syntheses of functionalized diaryliodonium tosylates via [hydroxy(tosyloxy)iodo]arenes generated in situ from (diacetoxyiodo)arenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Doobary, S., Kersting, L., Villo, P., Akter, M., & Olofsson, B. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Royal Society of Chemistry. Available at: [Link]
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Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PubMed Central. (2024). Available at: [Link]
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Bielawski, M., Aili, D., & Olofsson, B. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Journal of Organic Chemistry. Available at: [Link]
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Malmgren, J., Santoro, S., Jalalian, N., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. Diva-portal.org. Available at: [Link]
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Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. ResearchGate. Available at: [Link]
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Bielawski, M. (2008). Diaryliodonium Salts. Diva-portal.org. Available at: [Link]
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Postnikov, P. S., et al. (2016). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone. ChemistryOpen. Available at: [Link]
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Bielawski, M. (2007). Efficient and High-Yielding Routes to Diaryliodonium Salts. Diva-portal.org. Available at: [Link]
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Nickel-Catalyzed Cross-Coupling of Diaryliodoniums with Organoboronic Acids to Construct C(sp2) - C(sp2) Bonds. ResearchGate. (2024). Available at: [Link]
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Malyshev, D. A., et al. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Singhal, R., et al. (2023). Cyclic diaryliodonium salts: applications and overview. Royal Society of Chemistry. Available at: [Link]
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Grelsson, H. (2017). Diaryliodonium Salts. DiVA portal. Available at: [Link]
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Dohi, T. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. Royal Society of Chemistry. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). Available at: [Link]
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Bielawski, M., & Olofsson, B. (2009). Efficient One‐Pot Synthesis of Bis(4‐Tert‐Butylphenyl) Iodonium Triflate. Organic Syntheses. Available at: [Link]
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Salvi, M. C. (2015). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. Available at: [Link]
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Bielawski, M., & Olofsson, B. (2009). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. Available at: [Link]
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Bonin, H., Fouquet, E., & Felpin, F. (2011). Aryl Diazonium versus Iodonium Salts: Preparation, Applications and Mechanisms for the Suzuki–Miyaura Cross-Coupling Reaction. Semantic Scholar. Available at: [Link]
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An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: Molecular Structure, Weight, and Physicochemical Properties
Introduction
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt that has garnered significant interest within materials science and synthetic chemistry. As a member of the onium salt family, it is primarily recognized for its role as a photoacid generator (PAG). Upon exposure to ultraviolet radiation, it undergoes photolysis to produce a strong acid, which can then catalyze a variety of chemical transformations. This property is pivotal in applications such as photolithography for microelectronics manufacturing, cationic photopolymerization for coatings and adhesives, and in synthetic organic chemistry as a versatile arylation reagent. This guide provides a comprehensive overview of its molecular structure, molecular weight, and key physicochemical properties, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Molecular Structure and Properties
The molecular structure of this compound consists of a bulky cationic diaryliodonium moiety, bis(4-tert-butylphenyl)iodonium, and a p-toluenesulfonate anion. The cation features a central iodine atom bonded to two 4-tert-butylphenyl groups. The large tert-butyl groups enhance the solubility of the salt in organic solvents and influence its thermal stability. The p-toluenesulfonate anion is a non-nucleophilic counterion that contributes to the overall stability of the salt and the strength of the photogenerated acid.
Key Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C27H33IO3S | [1][2][3] |
| Molecular Weight | 564.52 g/mol | [1][3][4] |
| CAS Number | 131717-99-2 | [4] |
| Linear Formula | [(CH3)3CC6H4]2IC6H4(SO3)CH3 | [4] |
| Melting Point | 237-240 °C (lit.) | [4] |
| Appearance | White to pale cream crystals or powder | [5] |
| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, Ethyl lactate: ~10% | [4] |
| λmax | 202 nm | [4] |
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, depicting the arrangement of the cationic and anionic components.
Caption: 2D structure of this compound.
Application Insight: Role as a Photoacid Generator
Diaryliodonium salts, such as the triflate analog Bis(4-tert-butylphenyl)iodonium triflate, are well-documented as efficient photoacid generators.[6][7][8] Upon irradiation with deep ultraviolet light, the carbon-iodine bond in the cation undergoes homolytic or heterolytic cleavage.[6] This process ultimately leads to the formation of a strong Brønsted acid. In the case of this compound, the generated acid would be p-toluenesulfonic acid. This photogenerated acid is crucial in chemically amplified photoresists, where it catalyzes deprotection reactions in the polymer matrix, leading to a change in solubility and the formation of precise nanoscale patterns in semiconductor manufacturing.[6]
The choice of the anion, in this case, p-toluenesulfonate, is critical as it influences the strength and diffusion characteristics of the photogenerated acid, which in turn affects the resolution and sensitivity of the lithographic process.
Experimental Protocol: General Procedure for Photopolymerization
The following is a generalized, step-by-step methodology for utilizing a diaryliodonium salt like this compound as a photoinitiator for cationic polymerization. This protocol is illustrative and may require optimization based on the specific monomer and desired properties of the final polymer.
-
Formulation Preparation:
-
In a light-protected vessel, dissolve the desired amount of this compound (typically 0.5-5% by weight) in the selected cationic polymerizable monomer (e.g., an epoxide or vinyl ether).
-
Gentle heating or sonication may be applied to facilitate dissolution. Ensure the mixture is homogeneous.
-
Optional: A sensitizer, such as a thioxanthone or anthracene derivative, can be added to the formulation to enhance the efficiency of the photoinitiation process, particularly when using light sources with longer wavelengths.
-
-
Coating and Application:
-
Apply a thin film of the formulation onto the desired substrate using a suitable technique such as spin-coating, doctor blading, or screen printing. The thickness of the film should be controlled to ensure uniform curing.
-
-
UV Exposure:
-
Expose the coated substrate to a UV light source (e.g., a broad-spectrum mercury lamp) with an appropriate wavelength and intensity.
-
The exposure time will depend on the concentration of the photoinitiator, the reactivity of the monomer, the film thickness, and the intensity of the UV source.
-
-
Curing and Post-Treatment:
-
During UV exposure, the photogenerated acid initiates the cationic polymerization of the monomer, leading to the formation of a cross-linked polymer network.
-
A post-exposure bake (PEB) at a controlled temperature may be necessary to complete the polymerization and enhance the properties of the cured film.
-
-
Characterization:
-
The properties of the cured polymer can be evaluated using various analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) to monitor monomer conversion, differential scanning calorimetry (DSC) to determine the glass transition temperature, and mechanical testing to assess the physical properties of the film.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using this compound in a photopolymerization process.
Caption: General workflow for photopolymerization using a diaryliodonium salt.
Conclusion
This compound is a valuable compound with a well-defined molecular structure and weight. Its primary utility as a photoacid generator makes it a key component in advanced materials and manufacturing processes. Understanding its fundamental properties is essential for its effective application and for the development of new technologies that rely on photoinitiated chemical reactions. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in this dynamic field.
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Introduction: The Role and Significance of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
An In-depth Technical Guide to the Solubility and Stability of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
This guide provides a comprehensive technical overview of the solubility and stability of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critical data with practical, field-proven insights to ensure the effective handling, storage, and application of this versatile compound.
This compound is a diaryliodonium salt, a class of hypervalent iodine compounds that have gained prominence as powerful reagents in organic synthesis and materials science.[1][2] These salts are particularly valued for their ability to act as efficient photoacid generators (PAGs) in photolithography and UV-curing processes, and as versatile electrophilic arylating agents in synthetic chemistry.[3][4] The title compound, with its bulky tert-butyl groups, offers enhanced solubility in organic media and specific stability characteristics that make it suitable for a range of specialized applications.[5] Understanding its solubility and stability is paramount for optimizing reaction conditions, ensuring formulation longevity, and guaranteeing reproducible results.
This guide delves into the core physicochemical properties of this compound, providing not just data, but the underlying scientific principles and methodologies required for its successful application.
Solubility Profile: A Practical Assessment
The solubility of a reagent is a critical parameter that dictates its utility in various applications, from reaction media selection in organic synthesis to formulation compatibility in polymer chemistry. The solubility of this compound is governed by the interplay between the large, relatively nonpolar diaryliodonium cation and the more polar p-toluenesulfonate (tosylate) anion. The bulky tert-butyl groups on the phenyl rings significantly enhance its affinity for organic solvents compared to unsubstituted diphenyliodonium salts.[5]
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in various common laboratory and industrial solvents.
| Solvent | Chemical Class | Solubility | Reference |
| Propylene glycol monomethyl ether acetate (PGMEA) | Glycol Ether Acetate | < 1% w/w | |
| γ-Butyrolactone (GBL) | Lactone | ~10% w/w | |
| Ethyl Lactate | Lactate Ester | ~10% w/w | |
| Water | Aqueous | Insoluble (presumed) | [6] |
| Ethanol | Alcohol | Soluble | |
| Dichloromethane (DCM) | Chlorinated Solvent | Soluble | [7] |
| Acetonitrile (MeCN) | Nitrile | Soluble | [8][9] |
| Chloroform (CHCl₃) | Chlorinated Solvent | Soluble | [8][10] |
Note: The term "Soluble" in the table indicates qualitative information from sources discussing general diaryliodonium salt behavior or synthesis, where specific quantitative data for this salt was not provided. The choice of counter-ion significantly impacts solubility; salts with hexafluorophosphate or tetraphenylborate anions often exhibit different solubility profiles.[5][11][12]
Factors Influencing Solubility
The dissolution of an ionic compound like an iodonium salt is a complex process. The key is to select a solvent that can effectively solvate both the large, organic cation and the sulfonate anion.
Caption: Key factors influencing the solubility of iodonium salts.
-
Expert Insight: The moderate solubility in polar aprotic solvents like γ-butyrolactone and poor solubility in PGMEA highlights a nuanced requirement. While polarity is necessary to solvate the ions, the large organic cation requires a solvent with significant organic character. Solvents like acetonitrile and dichloromethane strike this balance effectively, making them common choices for reactions involving diaryliodonium salts.[7][8][9]
Experimental Protocol: Determination of Approximate Solubility
This protocol provides a reliable, step-by-step method for determining the approximate solubility of the title compound in a new solvent.
Objective: To estimate the solubility of this compound at ambient temperature (~22 °C).
Materials:
-
This compound
-
Test solvent (e.g., Tetrahydrofuran, Acetone)
-
Analytical balance (±0.1 mg)
-
Vials (e.g., 4 mL glass vials) with screw caps
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for quantification (optional, for precise measurement)
Methodology:
-
Preparation: Add a precisely weighed amount of the compound (e.g., 100 mg) to a vial.
-
Solvent Addition: Add a small, known volume of the test solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Cap the vial securely and stir the mixture vigorously at a constant ambient temperature for at least 24 hours. This extended time is crucial to ensure equilibrium is reached.
-
Observation (Qualitative): After 24 hours, visually inspect the vial. If all solid has dissolved, the solubility is greater than 100 mg/mL. If solid remains, proceed to the next step.
-
Separation: Allow the suspension to settle for at least 1 hour. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.
-
Quantification (Quantitative):
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a UV detector).
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or g/L.
-
-
Self-Validation: Repeat the experiment at least twice to ensure the results are reproducible. The system is self-validating if the solubility values from replicate experiments are within an acceptable margin of error (e.g., ±5%).
Stability Profile: A Multi-Faceted Analysis
The stability of diaryliodonium salts is a critical consideration for their storage, handling, and application. Degradation can lead to loss of reactivity, formation of interfering byproducts, and inconsistent performance. The primary degradation pathways are driven by heat, light, and hydrolysis.
Thermal Stability
This compound is a solid that is generally stable at ambient temperature.[13] However, like most diaryliodonium salts, it will decompose at elevated temperatures.
-
Melting Point/Decomposition: The reported melting point is in the range of 237-240 °C.[14] It is common for diaryliodonium salts to decompose at or near their melting point.[1][11]
-
Analytical Assessment: Thermal stability is authoritatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][15] TGA measures mass loss as a function of temperature, identifying the onset of decomposition, while DSC measures the heat flow associated with thermal transitions, revealing endothermic (melting) and exothermic (decomposition) events.[15]
Table: Thermal Properties
| Parameter | Value | Significance | Reference |
| Melting Point | 237-240 °C | Upper limit for short-term heating | [14] |
| Decomposition | Occurs near melting point | Defines thermal processing limits | [1][11] |
| Storage Class | 11 (Combustible Solids) | Indicates solid flammability |
Photostability
A defining characteristic of diaryliodonium salts is their sensitivity to light, particularly in the UV spectrum. This property is harnessed in their application as photoacid generators.
-
Mechanism of Photodecomposition: Upon absorption of UV radiation, the C-I bond is cleaved, leading to the formation of radical and cationic species.[2][3] In the presence of a proton source (e.g., solvent), this ultimately generates a strong Brønsted acid (in this case, p-toluenesulfonic acid) and various aryl byproducts. A study on the bis-(4-tert-butyl phenyl)-iodonium cation under 254-nm irradiation confirmed it reacts rapidly, with a half-life of 39.2 seconds, forming products like tert-butyl benzene and tert-butyl iodobenzene.[3]
-
Practical Implications: Exposure to ambient laboratory light or sunlight will cause degradation over time. Therefore, the compound must be stored in light-proof containers.[6][13][16] This photosensitivity is the basis for its use in photolithography, where patterned UV light is used to generate acid in specific areas of a polymer film.[3]
Hydrolytic Stability
While generally stable in dry conditions, diaryliodonium salts can be susceptible to hydrolysis, especially in the presence of bases.
-
Neutral/Acidic Conditions: The compound is relatively stable in neutral or acidic aqueous media for short periods. However, prolonged contact with water is not recommended.[16]
-
Basic Conditions: In the presence of strong bases such as hydroxide, the electrophilic iodine center is attacked, leading to decomposition.[16] This reaction can be complex, potentially leading to the formation of iodoarenes and other byproducts. General studies on diaryliodonium salt hydrolysis confirm their susceptibility under certain conditions.[17][18]
Summary of Degradation Pathways
The following diagram illustrates the primary degradation pathways for the iodonium salt.
Caption: Primary degradation pathways for the title compound.
Experimental Protocol: Accelerated Stability Study
This protocol outlines a method to assess the stability of the compound under stressed conditions, providing predictive data on its long-term stability.
Objective: To evaluate the stability of the compound when exposed to elevated temperature and light.
Materials:
-
This compound (solid or in solution)
-
Amber and clear glass vials with sealed caps
-
Calibrated laboratory oven
-
Photostability chamber with a defined light source (e.g., UV lamp)
-
HPLC system with a validated method for quantifying the parent compound and detecting degradation products.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the compound. If testing a solution, dissolve a known concentration in a relevant solvent (e.g., acetonitrile). Aliquot into both amber (light-protected) and clear (light-exposed) vials.
-
Initial Analysis (T=0): Immediately analyze one sample to establish the initial purity and concentration. This is the baseline reference.
-
Stress Conditions:
-
Thermal Stress: Place a set of amber vials in an oven at an elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Place a set of clear vials in a photostability chamber. A parallel set in amber vials should be included to act as a control (dark control).
-
-
Time Points: Withdraw one vial from each stress condition at predetermined time points (e.g., 1, 3, 7, and 14 days).
-
Analysis:
-
Allow the vial to return to room temperature.
-
Analyze the sample by HPLC. Quantify the remaining percentage of the parent compound.
-
Examine the chromatogram for the appearance of new peaks, which indicate degradation products.
-
-
Data Interpretation: Plot the percentage of the remaining parent compound against time for each condition. This provides a degradation rate profile. A stable compound will show minimal loss of the parent peak and no significant formation of new peaks.
-
Self-Validation: The protocol's integrity is validated by the T=0 sample and the dark control in the photostability test. The dark control should show significantly less degradation than the light-exposed sample, isolating the effect of light.
Handling, Storage, and Safety
Given the stability profile, proper handling and storage are essential to maintain the integrity and reactivity of this compound.
Recommended Storage
-
Temperature: Store at ambient temperature or under refrigeration for enhanced long-term stability.[13][16]
-
Atmosphere: Keep in a tightly sealed container in a dry place to protect from moisture.[6][13] Use of a desiccator is recommended for long-term storage.[13]
-
Light: The compound is light-sensitive and must be stored in an amber or other opaque vial to prevent photodecomposition.[6][13][14][16]
Safe Handling Workflow
The following workflow ensures safe handling during laboratory use.
Caption: Recommended workflow for safe handling.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][16]
-
Hazardous Decomposition Products: Upon thermal decomposition, the compound may release carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.[6]
Conclusion
This compound is a valuable and potent chemical tool. Its efficacy, however, is directly tied to a thorough understanding and control of its solubility and stability. By adhering to the principles and protocols outlined in this guide, researchers and developers can mitigate risks associated with degradation, ensure consistent and reproducible outcomes, and unlock the full potential of this versatile diaryliodonium salt in their applications. The key to success lies in respecting its sensitivity to light and heat and selecting solvent systems that accommodate its unique ionic and organic characteristics.
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An In-depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate: A Core Component in Advanced Photopolymerization
This guide provides a comprehensive technical overview of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, a diaryliodonium salt that has become a cornerstone in the field of photopolymerization. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, mechanisms of action, and practical applications of this versatile photoacid generator (PAG).
Introduction: The Role of Diaryliodonium Salts in Cationic Photopolymerization
Cationic photopolymerization is a powerful technique for the rapid, on-demand curing of various monomers, offering distinct advantages over traditional free-radical polymerization. These benefits include low shrinkage, excellent adhesion to a variety of substrates, and high chemical resistance of the final cured polymer.[1] Central to this technology is the photoacid generator (PAG), a compound that, upon exposure to ultraviolet (UV) radiation, generates a strong acid that initiates the polymerization process.[2]
This compound belongs to the class of diaryliodonium salts, which are highly efficient photoinitiators for cationic polymerization.[3] These salts are prized for their thermal stability in the absence of light, coupled with their high quantum yields of acid generation upon irradiation.[1][4] This unique combination allows for the formulation of stable, one-part systems that can be rapidly cured with spatial and temporal control, making them invaluable in a wide range of industrial applications, including coatings, adhesives, inks, and 3D printing.[5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective formulation and application.
| Property | Value | Reference |
| Chemical Formula | C₂₇H₃₃IO₃S | |
| Molecular Weight | 564.52 g/mol | |
| Appearance | White to pale cream crystals or powder | [8] |
| Melting Point | 237-240 °C (decomposes) | |
| λmax | 202 nm | |
| Solubility | PGMEA: <1%, γ-butyrolactone: ~10%, Ethyl lactate: ~10% |
Mechanism of Action: Photolysis and Acid Generation
The efficacy of this compound as a photoinitiator stems from its ability to undergo efficient photolysis upon exposure to UV radiation. This process leads to the generation of a strong Brønsted acid, p-toluenesulfonic acid, which is the true initiator of cationic polymerization.[9] The photolytic decomposition of diaryliodonium salts is a complex process involving both homolytic and heterolytic cleavage of the carbon-iodine bond.[10]
Upon absorption of a photon, the diaryliodonium salt is promoted to an excited singlet state. From this excited state, the molecule can undergo one of two primary decomposition pathways:
-
Homolytic Cleavage: The carbon-iodine bond breaks to form a diaryliodinium radical cation and an aryl radical.
-
Heterolytic Cleavage: The carbon-iodine bond cleaves to produce an aryl cation and an iodoarene.
The reactive species generated through these pathways subsequently react with a hydrogen donor in the formulation (such as the monomer or a solvent) to produce the Brønsted acid.[6]
Caption: Photolysis mechanism of this compound.
Synthesis of this compound
Diaryliodonium salts can be synthesized through various methods. A particularly efficient and scalable approach is a one-pot synthesis starting from iodine. The following protocol is adapted from a well-established procedure for the synthesis of the analogous triflate salt and is expected to yield the p-toluenesulfonate salt with minor modifications.[11][12][13]
Experimental Protocol: One-Pot Synthesis
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An In-Depth Technical Guide to Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate as a Photoacid Generator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt that functions as a photoacid generator (PAG).[1] PAGs are compounds that, upon exposure to light, generate a strong acid.[2][3] This property makes them essential components in a variety of photolithographic processes, particularly in the manufacturing of microelectronics and in certain drug delivery applications.[3][4] The acid generated by the PAG catalyzes chemical reactions in the surrounding matrix, such as the deprotection of a polymer resin in a chemically amplified photoresist.[2] This catalytic nature allows for a high degree of sensitivity, as a single photoacid molecule can initiate a cascade of reactions.[2]
Diaryliodonium salts, like this compound, are a prominent class of ionic PAGs.[2] They are valued for their high thermal stability and the ability to generate a strong Brønsted acid upon irradiation.[2][5] The specific properties of the generated acid are determined by the counter-anion, in this case, p-toluenesulfonate.[2] This guide will provide a comprehensive overview of the core properties, mechanism of action, and practical applications of this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective application. These properties dictate its solubility in various solvents, its thermal stability during processing, and its photochemical reactivity.
| Property | Value | Source |
| CAS Number | 131717-99-2 | [6] |
| Molecular Formula | C27H33IO3S | [7] |
| Molecular Weight | 564.52 g/mol | [6] |
| Appearance | White to pale cream crystals or powder | [8] |
| Melting Point | 237-240 °C | [6] |
| Maximum Absorption (λmax) | 202 nm | [6] |
| Solubility | ||
| Propylene glycol methyl ether acetate (PGMEA) | <1% | [6] |
| γ-butyrolactone | ~10% | [6] |
| Ethyl lactate | ~10% | [6] |
Mechanism of Photoacid Generation
The generation of p-toluenesulfonic acid from this compound upon UV irradiation is a multi-step process. The process begins with the absorption of a photon by the diaryliodonium cation.
The primary photochemical event is the homolytic or heterolytic cleavage of a carbon-iodine bond.[9]
-
Homolytic Cleavage: The absorption of a photon excites the iodonium salt to a singlet excited state, which can then undergo intersystem crossing to a triplet state. This triplet state can then cleave homolytically to form an aryl radical and an aryliodonium radical cation.
-
Heterolytic Cleavage: Alternatively, the excited singlet state can directly undergo heterolytic cleavage to form an aryl cation and an iodoarene.[9]
The reactive intermediates generated from these cleavage pathways subsequently react with components of the surrounding medium (e.g., solvent, polymer resin) to ultimately produce the strong Brønsted acid, p-toluenesulfonic acid.[5] A simplified representation of the photodecomposition is shown below.[10]
Caption: Photochemical generation of p-toluenesulfonic acid.
Applications in Chemically Amplified Photoresists
A primary application of this compound is in chemically amplified (CAR) photoresists, which are fundamental to modern microlithography.[4] In a typical positive-tone CAR system, the photoresist formulation consists of a polymer with acid-labile protecting groups, the PAG, and a solvent.
The process can be summarized as follows:
-
Spin Coating: The photoresist is spin-coated onto a substrate (e.g., a silicon wafer) to form a thin, uniform film.
-
Soft Bake: The coated substrate is baked to remove the solvent.
-
Exposure: The photoresist is imagewise exposed to UV radiation (e.g., 248 nm or 193 nm).[11] In the exposed regions, the PAG generates p-toluenesulfonic acid.
-
Post-Exposure Bake (PEB): The substrate is baked at a specific temperature. The generated acid diffuses and catalyzes the cleavage of the acid-labile protecting groups on the polymer.[12] This catalytic reaction renders the exposed regions of the photoresist soluble in an aqueous developer.
-
Development: The wafer is treated with a developer solution, which selectively removes the exposed regions of the photoresist, creating a positive-tone pattern.
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Spectral data (NMR, IR) of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
An In-Depth Technical Guide to the Spectral Characterization of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Executive Summary: This technical guide provides a comprehensive analysis of the spectral data for this compound (CAS 131717-99-2), a diaryliodonium salt of significant interest in fields such as photolithography and organic synthesis as a photoacid generator. Tailored for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. By grounding the analysis in fundamental spectroscopic principles and data from analogous structures, this guide explains the causality behind spectral features and establishes a framework for the empirical verification of the compound's identity and purity. Detailed, field-proven protocols for sample preparation and data acquisition are provided to ensure reliable and reproducible results.
Introduction
This compound is a member of the diaryliodonium salt family, which are widely employed as efficient cationic photoinitiators or photoacid generators (PAGs) in industrial processes. Upon exposure to ultraviolet radiation, these compounds undergo irreversible photolysis to generate a strong Brønsted acid, which then catalyzes subsequent chemical reactions such as polymerization.[1] The efficiency and efficacy of these processes are contingent on the purity and structural integrity of the PAG.
Therefore, robust analytical characterization is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, serve as the cornerstones for structural elucidation and quality control. This guide provides a detailed examination of the expected spectral features of this specific salt, linking them to its molecular structure and offering insights into practical experimental considerations.
Molecular Structure and Spectroscopic Correlation
The compound is an ionic salt composed of two distinct parts: the bis(4-tert-butylphenyl)iodonium cation and the p-toluenesulfonate (tosylate) anion . This duality is directly reflected in its spectral data, with signals corresponding to each ionic component being observable.
-
Cation: [ (CH₃)₃C-C₆H₄- ]₂I⁺
-
Anion: CH₃-C₆H₄-SO₃⁻
Due to the symmetry in both the cation and the anion, the number of unique signals in the NMR spectra is simplified, providing a clear spectral fingerprint for verification.
Caption: Logical breakdown of the ionic compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides atom-specific information about the chemical environment, connectivity, and structure of a molecule. For diaryliodonium salts, selecting an appropriate deuterated solvent is the first critical step; solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used due to their ability to dissolve these polar, ionic compounds.[2]
¹H NMR Spectral Analysis
The proton NMR spectrum offers a quantitative and structural fingerprint of the molecule. The symmetry of both the cation and anion leads to a relatively simple, predictable pattern. The large tert-butyl groups provide a distinct, high-intensity singlet, serving as an excellent reference point for integration. The expected signals are summarized below.
Table 1: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 - 8.2 | Doublet | 4H | Cation: Ar-H (ortho to I⁺) | Protons ortho to the electron-withdrawing iodonium center are significantly deshielded and shifted downfield. |
| ~ 7.5 - 7.6 | Doublet | 4H | Cation: Ar-H (meta to I⁺) | Protons meta to the iodonium center are less deshielded than the ortho protons. |
| ~ 7.5 | Doublet | 2H | Anion: Ar-H (ortho to SO₃⁻) | Aromatic protons on the tosylate anion, deshielded by the sulfonate group. |
| ~ 7.1 - 7.2 | Doublet | 2H | Anion: Ar-H (ortho to CH₃) | Aromatic protons adjacent to the electron-donating methyl group are more shielded. |
| ~ 2.3 | Singlet | 3H | Anion: -CH ₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |
| ~ 1.3 | Singlet | 18H | Cation: -C(CH ₃)₃ | The nine equivalent protons of each of the two tert-butyl groups produce a strong, sharp singlet in a characteristic aliphatic region.[3] |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, C-C coupling is not observed, resulting in a spectrum where each unique carbon atom produces a single peak.[4]
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | Cation: Ar-C -C(CH₃)₃ | The para-substituted aromatic carbon, shifted downfield by the tert-butyl substituent. |
| ~ 145 | Anion: Ar-C -SO₃⁻ | Aromatic carbon directly attached to the electron-withdrawing sulfonate group. |
| ~ 140 | Anion: Ar-C -CH₃ | Aromatic carbon bearing the methyl group. |
| ~ 135 | Cation: Ar-C H (ortho to I⁺) | Aromatic carbons ortho to the iodonium center. |
| ~ 132 | Cation: Ar-C H (meta to I⁺) | Aromatic carbons meta to the iodonium center. |
| ~ 129 | Anion: Ar-C H (ortho to CH₃) | Aromatic carbons on the tosylate ring. |
| ~ 126 | Anion: Ar-C H (ortho to SO₃⁻) | Aromatic carbons on the tosylate ring. |
| ~ 115 | Cation: Ar-C -I⁺ | The ipso-carbon attached to the iodine atom is uniquely shifted. This is a key identifier. For a similar triflate salt, a signal was noted around 109.5 ppm.[5] |
| ~ 35 | Cation: -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[5] |
| ~ 31 | Cation: -C(C H₃)₃ | Methyl carbons of the tert-butyl group, which are all equivalent.[3][5] |
| ~ 21 | Anion: -C H₃ | Methyl carbon of the p-toluenesulfonate group. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by strong, characteristic absorptions from the tosylate anion, particularly the S=O stretching vibrations.
Interpretation of Key Vibrational Modes
The spectrum can be divided into several key regions:
-
> 3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
< 3000 cm⁻¹: Aliphatic C-H stretching from the tert-butyl and methyl groups.
-
1350-1150 cm⁻¹: The most diagnostic region for this compound, containing the very strong symmetric and asymmetric S=O stretching bands of the sulfonate group.[6][7]
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~820 cm⁻¹: A strong C-H out-of-plane bending vibration, highly characteristic of 1,4-disubstituted (para) aromatic rings.[5]
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2960-2870 | Strong | C-H Stretch | Aliphatic (tert-butyl & methyl) |
| ~ 1580 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1480 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1350 | Strong | Asymmetric S=O Stretch | Sulfonate (SO₃⁻) |
| ~ 1175 | Strong | Symmetric S=O Stretch | Sulfonate (SO₃⁻) |
| ~ 1030 | Strong | S-O Stretch | Sulfonate (SO₃⁻) |
| ~ 820 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |
Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following methodologies represent best practices for the spectral analysis of diaryliodonium salts.
NMR Sample Preparation and Data Acquisition Workflow
Caption: Workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]
-
Dissolution: Vortex the vial for 30-60 seconds to ensure the sample is fully dissolved. The solution should be clear and free of particulates.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid remains, filter the solution through a small plug of cotton wool placed inside the pipette.
-
Data Acquisition: Load the sample into the NMR spectrometer. Perform standard tuning and shimming procedures to optimize magnetic field homogeneity. Acquire the ¹H spectrum, followed by the longer ¹³C spectrum.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction to produce a clean spectrum for analysis.
IR Sample Preparation and Data Acquisition (ATR Method)
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets that requires minimal sample preparation.[5]
Methodology:
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit.
-
Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Acquire the IR spectrum over the standard range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm and clean the sample from the crystal surface using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.
Summary and Conclusion
The structural identity and purity of this compound can be unequivocally confirmed through a combined analysis of its NMR and IR spectra. The ¹H NMR spectrum is characterized by distinct singlets for the tert-butyl and methyl protons and a set of aromatic doublets for both the cation and anion. The ¹³C NMR spectrum confirms the number of unique carbon environments, with the ipso-carbon attached to the iodine atom serving as a key diagnostic peak. Finally, the IR spectrum provides definitive evidence of the p-toluenesulfonate counter-ion through its intense S=O stretching vibrations and confirms the 1,4-disubstitution pattern of the aromatic rings. Together, these spectral data form a robust analytical package for the validation of this important industrial chemical.
References
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]
-
Blogger Chemistry. (n.d.). Sulfonates infrared spectra. [Link]
-
Fisher Scientific. (n.d.). This compound, Electronic grade, 99+% (metals basis). [Link]
-
AWS. (n.d.). Atom-Economical Transformation of Diaryliodonium salts: Tandem C-H and N-H Arylation of Indoles. [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
ResearchGate. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. [Link]
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Methodological & Application
Applications of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate in Organic Synthesis: A Detailed Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling the Versatility of a Hypervalent Iodine Reagent
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt, a class of hypervalent iodine compounds that have emerged as powerful and versatile reagents in modern organic synthesis. Characterized by their stability, ease of handling, and unique reactivity, diaryliodonium salts serve as efficient electrophilic arylating agents and potent photoinitiators. This guide provides an in-depth exploration of the applications of this compound, offering detailed application notes and experimental protocols tailored for researchers, scientists, and professionals in drug development. We will delve into its primary roles as a photoacid generator for cationic polymerization and as an arylating agent for the formation of carbon-heteroatom and carbon-carbon bonds.
Compound Profile:
| Property | Value |
| Chemical Formula | C₂₇H₃₃IO₃S |
| Molecular Weight | 564.52 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 237-240 °C |
| CAS Number | 131717-99-2 |
Section 1: Photoinitiated Cationic Polymerization
Diaryliodonium salts are highly efficient photoacid generators (PAGs). Upon exposure to ultraviolet (UV) radiation, this compound undergoes photolysis to generate a strong Brønsted acid, which can initiate the cationic polymerization of a wide range of monomers, including epoxides, vinyl ethers, and oxetanes. This "on-demand" acid generation is a cornerstone of photocurable coatings, adhesives, inks, and 3D printing resins.
Mechanism of Photoinitiation
The photolysis of diaryliodonium salts can proceed through both direct and sensitized pathways. In the direct pathway, absorption of a UV photon leads to the homolytic or heterolytic cleavage of a carbon-iodine bond. The resulting reactive species, including aryl radicals and aryl cation radicals, abstract a hydrogen atom from a solvent or monomer molecule, ultimately producing a strong Brønsted acid (in this case, p-toluenesulfonic acid). This photogenerated acid then initiates the cationic polymerization cascade.
Caption: Mechanism of Photoinitiated Cationic Polymerization.
Application Note & Protocol: UV Curing of an Epoxy Resin
This protocol details the use of this compound as a photoinitiator for the rapid curing of a cycloaliphatic epoxy resin, a common component in industrial coatings and adhesives.
Materials:
-
This compound
-
3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxy resin)
-
Acetonitrile (or other suitable solvent with low nucleophilicity)
-
UV curing lamp (medium-pressure mercury lamp or LED with appropriate wavelength)
-
Glass slides or molds
Protocol:
-
Preparation of the Formulation: In a light-protected vial, prepare a solution of this compound in the epoxy resin. A typical loading is 1-3% by weight of the initiator relative to the resin. If necessary, a minimal amount of a non-nucleophilic solvent like acetonitrile can be used to aid dissolution. Ensure the mixture is homogeneous by gentle stirring.
-
Application: Apply a thin film of the formulation onto a glass slide or fill a mold of desired geometry.
-
UV Curing: Expose the sample to a UV light source. The curing time will depend on the intensity of the light source, the thickness of the sample, and the concentration of the photoinitiator. Curing is often complete within seconds to a few minutes.
-
Post-Curing (Optional): For some applications, a post-cure bake at a moderate temperature (e.g., 80-120 °C) can enhance the physical properties of the cured polymer.
-
Characterization: The cured polymer can be characterized by its hardness, solvent resistance, and thermal properties (e.g., using differential scanning calorimetry to determine the glass transition temperature).
Causality and Self-Validation:
-
Initiator Concentration: The concentration of the iodonium salt directly influences the rate of acid generation and thus the curing speed. Higher concentrations lead to faster curing but may also result in more brittle polymers.
-
Light Intensity and Wavelength: The efficiency of photolysis is dependent on the spectral output of the lamp matching the absorption profile of the iodonium salt.
-
Monomer Purity: The presence of nucleophilic impurities (e.g., water) can terminate the cationic polymerization, leading to incomplete curing. Ensure the use of dry and pure monomers and solvents. A successfully cured sample will be a hard, tack-free solid.
Section 2: Arylation Reactions in Organic Synthesis
This compound is a valuable source of the 4-tert-butylphenyl group for the formation of C-C, C-O, C-N, and C-S bonds. These reactions can often be performed under milder conditions than traditional cross-coupling reactions and can be catalyzed by transition metals (e.g., copper) or, in some cases, proceed under metal-free conditions.
Copper-Catalyzed O-Arylation of Phenols: Synthesis of Diaryl Ethers
The synthesis of diaryl ethers is a fundamental transformation in organic chemistry. Copper-catalyzed O-arylation of phenols with diaryliodonium salts provides a reliable method for constructing this important structural motif.
Mechanism Overview: The reaction is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The Cu(I) catalyst undergoes oxidative addition with the diaryliodonium salt to form a highly electrophilic aryl-Cu(III) intermediate. This intermediate then reacts with the deprotonated phenol, followed by reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.
Caption: Proposed Catalytic Cycle for Copper-Catalyzed O-Arylation.
Protocol: Synthesis of 4-methoxy-4'-tert-butyldiphenyl ether
Materials:
-
This compound
-
4-Methoxyphenol
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 4-methoxyphenol (1.0 mmol), this compound (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe.
-
Reaction: Stir the mixture at 80 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired diaryl ether.
Causality and Self-Validation:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Base: The base is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Catalyst Loading: The catalyst loading can be optimized; lower loadings may require longer reaction times. The reaction should result in the consumption of the starting phenol and the formation of a new, less polar product detectable by TLC.
Copper-Catalyzed N-Arylation of Amines and Amides
The formation of C-N bonds is of paramount importance in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed N-arylation with this compound offers a versatile route to N-aryl amines, amides, and heterocycles.
Protocol: Synthesis of N-(4-tert-butylphenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a sealed tube, combine morpholine (1.0 mmol), this compound (1.1 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (4 mL).
-
Reaction: Seal the tube and stir the mixture at 110 °C for 18 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the N-arylated product.
Metal-Free S-Arylation of Thiols: Synthesis of Aryl Sulfides
The synthesis of aryl sulfides can also be achieved using diaryliodonium salts, often under metal-free conditions. This approach is particularly attractive for its simplicity and avoidance of transition metal contaminants.
Protocol: Synthesis of 4-tert-butylphenyl phenyl sulfide
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 mmol) and potassium carbonate (1.5 mmol) in DMSO (5 mL).
-
Addition of Iodonium Salt: Add this compound (1.2 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Safety and Handling
This compound is a stable solid but should be handled with standard laboratory precautions. It is light-sensitive and should be stored in a cool, dark place. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For disposal, follow local regulations for chemical waste.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its utility as a photoacid generator enables rapid and efficient cationic polymerization, with significant applications in materials science. Furthermore, its role as an electrophilic arylating agent provides a powerful tool for the construction of C-O, C-N, and C-S bonds under mild conditions. The protocols outlined in this guide are intended to serve as a practical starting point for researchers to explore the diverse applications of this powerful hypervalent iodine compound.
References
-
A Mild Strategy for the Preparation of Phenols via the Ligand-Free Copper-Catalyzed O-Arylation of para-Toluenesulfonic Acid. Organic Chemistry Portal. [Link]
-
A General Method for Copper-Catalyzed Arylation of Arene C-H Bonds. J. Am. Chem. Soc. 2007, 129, 43, 13001–13007. [Link]
-
Copper-catalyzed arylations and heteroarylations. RSC Adv., 2022, 12, 23485-23511. [Link]
-
Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins. T&K TTA CO., LTD. [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein J. Org. Chem. 2023, 19, 761–769. [Link]
-
Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. Org. Synth. 2009, 86, 308-314. [Link]
-
Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polym. Chem., 2015, 6, 8048-8056. [Link]
-
Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 143-162. [Link]
-
A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. Seton Hall University Dissertations and Theses (ETDs). 235. [Link]
-
Transition Metal-Free Difunctionalization of Sulfur Nucleophiles. ChemRxiv. [Link]
-
Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. Synlett 2013, 24, 1687-1688. [Link]
-
Bis 4-t-butyl Iodonium TPB. Hampford Research Inc. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. Amazon Web Services. [Link]
-
Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. ResearchGate. [Link]
-
Photopolymerization of Cyclohexene Oxide--A Visible Light Initiating System and Mechanistic Investigations. ResearchGate. [Link]
-
the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus Chimie, Volume 24, issue 3 (2021) pp. 1-13. [Link]
-
Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 2016, 6, 9226-9230. [Link]
-
Cationic photopolymerization of cyclohexene oxide. European Polymer Journal, 1992, 28, 1, 73-78. [Link]
-
Cationic Polymerization of Para-Methyl Styrene. Academic Journal of Polymer science, 2(4). [Link]
- Method of manufacturing cationic polymerization resin with enhanced uv stability and ...
-
Copper-catalyzed N-arylation of isatins employing aryl(TMP)-iodonium salts. Org. Biomol. Chem., 2023, 21, 559-563. [Link]
Application Notes and Protocols for Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate as a Photoinitiator
Introduction: A High-Efficiency Cationic Photoinitiator
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a highly efficient photoinitiator for cationic polymerization.[1] As a diaryliodonium salt, it belongs to a class of compounds also known as photoacid generators (PAGs). Upon exposure to ultraviolet (UV) radiation, it undergoes rapid photolysis to generate a strong Brønsted acid, which subsequently initiates the polymerization of a wide variety of cationically polymerizable monomers.[2] This characteristic makes it an invaluable tool in research and industrial applications that demand rapid, on-demand curing, such as in high-performance coatings, adhesives, inks, 3D printing, and semiconductor photolithography.[2][3]
Cationic photopolymerization offers several distinct advantages over free-radical initiated polymerization, including low volumetric shrinkage, excellent adhesion to various substrates, and superior chemical and thermal resistance of the resulting polymers. Furthermore, cationic polymerization is not inhibited by oxygen, a significant advantage for curing in ambient atmospheres.
This guide provides an in-depth overview of the properties, mechanism of action, and practical applications of this compound, complete with detailed protocols for its use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 131717-99-2 | [1] |
| Molecular Formula | C₂₇H₃₃IO₃S | [1] |
| Molecular Weight | 564.52 g/mol | [1] |
| Appearance | White to pale cream crystals or powder | [4] |
| Melting Point | 237-240 °C | [1] |
| UV Absorption (λmax) | 202 nm | [1] |
| Solubility | ~10% in γ-butyrolactone and ethyl lactate; <1% in PGMEA | [1] |
Mechanism of Action: From Photon to Polymer
The function of this compound as a photoinitiator is a multi-step process that begins with the absorption of a photon and culminates in the generation of a potent acid.
-
Photoexcitation and Homolytic Cleavage: Upon absorbing UV radiation, the iodonium salt is promoted to an excited state. This excited molecule then undergoes homolytic cleavage of the carbon-iodine bond, generating an aryl radical and an aryliodinium cation-radical.
-
Hydrogen Abstraction and Acid Generation: These highly reactive species can abstract a hydrogen atom from a suitable donor in the reaction medium (such as a solvent or the monomer itself). This results in the formation of a protonated species.
-
Initiation of Polymerization: The generated protonic acid, in this case, p-toluenesulfonic acid, is a strong acid that readily protonates the monomer (e.g., an epoxide or vinyl ether), creating a carbocationic or oxonium ion active center. This active center then propagates by attacking other monomer units, leading to the formation of a polymer chain.
The photolysis of Bis(4-tert-butylphenyl)iodonium salts has been studied, and under 254 nm irradiation, it reacts rapidly with a photolytic half-life of 39.2 seconds.[3] The identified photoproducts include tert-butyl benzene and tert-butyl iodobenzene.[3]
Caption: Photosensitization workflow for iodonium salts.
Experimental Protocols
Protocol 1: UV-Curing of a Cycloaliphatic Epoxide Resin
This protocol describes a general procedure for the UV-curing of a cycloaliphatic epoxide resin using this compound. Cycloaliphatic epoxides are commonly used for their high performance and excellent weatherability.
Materials:
-
This compound
-
3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxide monomer)
-
Suitable solvent (if necessary for viscosity adjustment), e.g., propylene carbonate
-
UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED)
-
Real-time FT-IR spectrometer (for monitoring cure kinetics)
Procedure:
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), weigh the desired amount of the cycloaliphatic epoxide monomer.
-
Add this compound to the monomer. A typical concentration range is 0.5 to 2.0 mol% with respect to the epoxide groups.
-
If necessary, add a small amount of solvent to reduce the viscosity.
-
Mix the components thoroughly until the photoinitiator is completely dissolved. This can be done using a magnetic stirrer or a vortex mixer in the dark.
-
-
Sample Preparation for Curing:
-
Apply a thin film of the formulation onto a substrate (e.g., a glass slide or a KBr pellet for FT-IR analysis). The film thickness should be controlled, typically between 20 to 100 µm.
-
-
UV Curing:
-
Place the sample under the UV light source.
-
The required UV dose will depend on the concentration of the photoinitiator, the film thickness, and the light intensity. A typical dose might range from 100 to 1000 mJ/cm².
-
Monitor the curing process in real-time by tracking the disappearance of the characteristic epoxide peak (around 790 cm⁻¹) in the FT-IR spectrum.
-
-
Post-Curing and Characterization:
-
After UV exposure, the sample may continue to cure in the dark (so-called "dark cure"). It is advisable to let the sample rest for a period (e.g., 24 hours) to ensure complete conversion.
-
The properties of the cured polymer can be characterized by various techniques, such as differential scanning calorimetry (DSC) for glass transition temperature (Tg), thermogravimetric analysis (TGA) for thermal stability, and nanoindentation for mechanical properties.
-
Protocol 2: Visible Light Curing using a Photosensitizer
This protocol outlines the use of Camphorquinone (CQ) as a photosensitizer for curing with a 405 nm LED light source.
Materials:
-
This compound
-
Cycloaliphatic epoxide monomer
-
Camphorquinone (CQ)
-
Amine co-initiator, e.g., ethyl 4-(dimethylamino)benzoate (EDMAB)
-
405 nm LED curing system
Procedure:
-
Formulation Preparation:
-
Prepare the formulation as described in Protocol 1, but with the addition of CQ and EDMAB.
-
A typical starting formulation could be:
-
This compound: 1.0 mol%
-
Camphorquinone: 0.5 mol%
-
EDMAB: 1.0 mol%
-
-
Ensure all components are fully dissolved in the monomer.
-
-
Curing and Analysis:
-
Follow the sample preparation and curing steps from Protocol 1, but use the 405 nm LED as the light source.
-
Monitor the polymerization kinetics using real-time FT-IR. The required light dose may be different from the UV curing system.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Cure | - Insufficient light dose (intensity x time)- Photoinitiator concentration is too low- Mismatch between light source and initiator's absorption spectrum- Presence of basic impurities in the monomer or solvent | - Increase light intensity or exposure time.- Increase the photoinitiator concentration (typically up to 2.0 mol%).- Ensure the emission spectrum of the light source overlaps with the absorption of the initiator or sensitizer.- Purify the monomer and solvent to remove basic impurities that can neutralize the generated acid. |
| Poor Through-Cure (Thick Samples) | - Light attenuation through the sample (inner filter effect)- Oxygen inhibition (less of an issue for cationic polymerization but can still play a role) | - Use a more transparent monomer or reduce the concentration of light-absorbing additives.- For very thick samples, consider a dual-cure system (UV + thermal). |
| Yellowing of Cured Polymer | - Photodegradation of the polymer or additives- Use of certain photosensitizers | - Reduce the total light exposure to the minimum required for full cure.- Select a photosensitizer that is less prone to yellowing. |
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion. Handle in a well-ventilated area and avoid dust formation.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is light-sensitive and should be stored protected from light.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen iodide.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
-
Niu, X., et al. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. Environmental Science and Pollution Research, 29(35), 53386-53397. Available at: [Link]
-
Polymer Innovation Blog. (2016). UV Curing Part Five: Cationic Photopolymerization. Available at: [Link]
-
MDPI. (2023). High-Performance Photoinitiating Systems for LED-Induced Photopolymerization. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. (2021). A UV–Vis absorption spectrum of BTBPI (bis-(4-tert-butyl phenyl)-iodonium. Available at: [Link]
Sources
- 1. 二(4-叔丁基苯基)碘鎓对甲苯磺酸盐 electronic grade, ≥99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 2. In vitro photosensitization initiated by camphorquinone and phenyl propanedione in dental polymeric materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, Electronic grade, 99+% (metals basis) 1 g [thermofisher.com]
Application Note: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate for Cationic Polymerization
Introduction: A Workhorse Photoinitiator for Cationic Curing
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a diaryliodonium salt that functions as a highly efficient photoacid generator (PAG) for initiating cationic polymerization.[1][2][3][4] Upon exposure to ultraviolet (UV) radiation, it undergoes irreversible photolysis to produce a strong Brønsted acid, which subsequently initiates the polymerization of a wide range of cationically polymerizable monomers.[4][5] This class of photoinitiators is pivotal in industries requiring rapid, on-demand curing, such as high-performance coatings, adhesives, inks, and advanced applications like stereolithography (3D printing).[2][3][6]
The primary advantages of using cationic photopolymerization, enabled by initiators like this compound, include:
-
No Oxygen Inhibition: Unlike free-radical polymerization, cationic curing is not inhibited by atmospheric oxygen, eliminating the need for inert gas blanketing and simplifying the manufacturing process.[6][7]
-
Low Shrinkage: Polymerization proceeds via a ring-opening mechanism for cyclic monomers (e.g., epoxides, oxetanes), which results in significantly lower volume shrinkage compared to the chain-growth polymerization of acrylates.[7][8] This leads to improved adhesion and reduced stress in the final product.
-
"Dark Cure" Capability: The initiating acid species is stable and continues to catalyze polymerization even after the UV light source is removed.[6][9] This "living" polymerization ensures a high degree of monomer conversion and thorough curing, even in shadowed areas.[7][9]
-
Excellent Adhesion and Chemical Resistance: The resulting polymer networks, particularly from epoxy-based formulations, exhibit strong adhesion to various substrates and superior resistance to chemicals and abrasion.[6][7]
This guide provides a comprehensive overview of the mechanism, performance characteristics, and detailed protocols for the effective use of this compound in research and industrial applications.
Mechanism of Action: From Photon to Polymer Chain
The initiation of cationic polymerization by diaryliodonium salts is a well-established multi-step process. The entire sequence is predicated on the generation of a superacid, which acts as the true initiator.
-
Photoexcitation & Homolytic Cleavage: The process begins with the absorption of a UV photon (typically in the 200-300 nm range) by the diaryliodonium salt. This excites the molecule and induces a rapid, irreversible fragmentation of the carbon-iodine bond.[2][3][4] This cleavage generates an aryl radical and an aryliodinium cation-radical.
-
Hydrogen Abstraction & Acid Generation: The highly reactive aryliodinium cation-radical then abstracts a hydrogen atom from a suitable donor present in the formulation (RH), which can be the monomer itself, a solvent, or an additive. This step produces a protonated diaryliodonium species.
-
Formation of the Brønsted Acid: This protonated intermediate is unstable and subsequently breaks down, releasing a strong Brønsted acid (in this case, p-toluenesulfonic acid, H-OTs). The strength of this generated acid is critical for efficiently initiating polymerization.
-
Cationic Initiation & Propagation: The generated acid protonates a monomer unit (e.g., the oxygen atom in an epoxy ring), creating a reactive cationic center.[5][10] This activated monomer is then attacked by another monomer unit, propagating the polymer chain through a ring-opening mechanism.[7][10]
Figure 1: Mechanism of acid generation and cationic polymerization initiated by this compound.
Performance Characteristics & Formulation Guidance
The effectiveness of this photoinitiator is dependent on several factors, which must be considered during formulation development.
| Parameter | Typical Range | Rationale & Field Insights |
| Concentration | 0.5 - 3.0 wt% | Below 0.5%, the generation of acid may be insufficient for a practical cure speed. Above 3.0%, diminishing returns are often observed, and it can lead to brittleness or yellowing in the final product without a significant increase in cure efficiency.[11] |
| UV Wavelength | 220 - 300 nm | The peak absorption (λmax) is in the short-wave UV-C range.[12] For curing with longer wavelength sources (e.g., 365 nm LEDs), a photosensitizer such as thioxanthones or anthracenes is required to transfer energy to the iodonium salt.[3][11] |
| Compatible Monomers | Epoxides, Vinyl Ethers, Oxetanes | These monomers undergo efficient ring-opening polymerization.[7][10] Epoxides, particularly cycloaliphatic types, are most common due to their high reactivity and the excellent properties of the resulting polymers.[8] |
| Inhibitors | Bases, Water/Moisture | Cationic polymerization is severely inhibited by basic compounds (e.g., amines, amides) which neutralize the photogenerated acid.[7] Water can act as a chain transfer agent, terminating polymerization and should be minimized for optimal results.[7] |
Experimental Protocol: UV Curing of a Cycloaliphatic Epoxy Resin
This protocol provides a validated, step-by-step method for the laboratory-scale photopolymerization of a model epoxy system.
Objective: To prepare and characterize a UV-cured thin film using 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate (ECC) as the monomer.
Materials & Equipment:
-
Monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexane carboxylate (ECC)
-
Solvent (optional): Propylene glycol methyl ether acetate (PGMEA) (if viscosity reduction is needed)[12]
-
Equipment:
-
Analytical balance
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
UV Curing System (e.g., broad-spectrum mercury lamp or 254 nm source)
-
Radiometer to measure UV intensity
-
Film applicator (e.g., drawdown bar)
-
Glass or metal substrate for coating
-
FTIR Spectrometer with ATR accessory for cure monitoring
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
UV radiation is harmful to eyes and skin; ensure proper shielding is used during curing.
Figure 2: Standard experimental workflow for UV-initiated cationic polymerization.
Procedure:
-
Formulation Preparation (Self-Validating System):
-
Weigh 0.20 g of this compound into a 20 mL amber glass vial.
-
Add 9.80 g of ECC monomer to the vial to create a 2.0% by weight formulation.
-
Causality Explanation: Using an amber vial is crucial to prevent premature initiation from ambient light. A 2% concentration is a robust starting point for achieving a good balance between cure speed and final polymer properties.
-
-
Dissolution:
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stirrer. Stir at room temperature in the dark for approximately 2-4 hours or until the photoinitiator is completely dissolved.
-
Trustworthiness Check: A fully dissolved, homogenous solution is essential for uniform cure. Visually inspect for any undissolved particles before proceeding.
-
-
Film Application:
-
Place a clean glass slide on a flat surface.
-
Dispense a small amount of the formulated resin at one end of the slide.
-
Use a 50 µm drawdown bar to draw a uniform thin film across the slide.
-
Causality Explanation: Controlling film thickness is critical for reproducible curing results, as UV penetration and cure depth are directly related.
-
-
UV Curing:
-
Measure the intensity of the UV lamp using a radiometer.
-
Place the coated slide in the UV curing chamber.
-
Expose the film to a controlled dose of UV radiation (e.g., target dose of 200 mJ/cm²).
-
Trustworthiness Check: A tack-free surface immediately after curing is a primary indicator of successful polymerization. Perform a simple finger-touch test (with a glove) to assess surface cure.
-
-
Cure Characterization (Validation):
-
Immediately after curing, and at set time intervals (e.g., 5 min, 30 min, 1 hr) to monitor dark cure, analyze the film using FTIR-ATR.
-
Monitor the disappearance of the characteristic epoxy ring absorbance peak (typically around 790 cm⁻¹).
-
The percent conversion can be calculated using the formula: % Conversion = [1 - (Aₜ / A₀)] * 100 where A₀ is the peak area before curing and Aₜ is the peak area at time t.
-
Expertise Insight: A conversion rate >95% is typically considered a complete cure for many applications. Monitoring the conversion over time provides valuable data on the "dark cure" kinetics.
-
References
- Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts. Polymer Chemistry (RSC Publishing).
- Cationic polymerization — Iodonium and sulfonium salt photoiniti
- Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators | Request PDF.
- Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization.
- Photoinitiators: Radiation Curing, Free Radicals, & C
- Metal-Free Living Cationic Polymerization Using Diaryliodonium Salts as Organic Lewis Acid C
- This compound, Electronic grade, 99+% (metals basis). Fisher Scientific.
- This compound, Electronic grade, 99+% (metals basis). thermofisher.com.
- Bis(4-tert-butylphenyl)
- Chapter 6 Cationic Initiated Polymerization Systems.
- Cationic UV Cure on Polyolefins. Perstorp.
- Cationic UV-Curing of Epoxidized Biobased Resins. MDPI.
- Cationic polymeriz
- Application Notes and Protocols for Epoxy Polymerization Using Bis(4-tert-butylphenyl)
- Bis 4-t-butyl Iodonium TPB. Hampford Research Inc.
Sources
- 1. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. datapdf.com [datapdf.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Photoinitiators: Radiation Curing, Free Radicals, & Cationic Types [aalchem.com]
- 7. perstorp.com [perstorp.com]
- 8. dl.astm.org [dl.astm.org]
- 9. mdpi.com [mdpi.com]
- 10. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. hampfordresearch.com [hampfordresearch.com]
- 12. 二(4-叔丁基苯基)碘鎓对甲苯磺酸盐 electronic grade, ≥99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound, Electronic grade, 99+% (metals basis) | Fisher Scientific [fishersci.ca]
- 14. H55188.03 [thermofisher.com]
One-Pot Synthesis of Diaryliodonium Salts Using p-Toluenesulfonic Acid: A Streamlined Approach to Versatile Arylating Agents
An Application Guide for Researchers
Abstract
Diaryliodonium salts are a class of hypervalent iodine(III) reagents that have become indispensable in modern organic synthesis and drug development for their role as efficient electrophilic arylating agents.[1] They offer a powerful, often metal-free, alternative for the construction of carbon-aryl and heteroatom-aryl bonds.[2] Traditionally, the synthesis of these salts involved multi-step procedures that were often time-consuming and required harsh conditions or strong acids.[3] This application note details a robust, one-pot synthesis of diaryliodonium tosylates using p-toluenesulfonic acid (TsOH) in combination with an oxidant like meta-chloroperbenzoic acid (m-CPBA). This method provides a rapid, high-yielding, and operationally simple route to both symmetric and unsymmetric diaryliodonium salts, particularly those bearing electron-rich aryl moieties.[3][4] We provide a detailed mechanistic rationale, step-by-step protocols for synthesis and subsequent anion exchange, a summary of substrate scope, and critical troubleshooting insights.
Introduction: The Need for an Efficient Synthesis
Diaryliodonium salts are prized for their stability, low toxicity, and high reactivity, making them environmentally benign reagents for a multitude of chemical transformations.[1] Their applications are extensive, ranging from fundamental cross-coupling reactions to the synthesis of complex bioactive molecules and precursors for Positron Emission Tomography (PET) radiotracers.[3][5]
The primary challenge hindering their broader adoption has been accessibility. Classical synthetic routes often involve the pre-formation and isolation of hypervalent iodine intermediates, such as (diacetoxyiodo)arenes, before subsequent reaction and anion exchange, a process that can be laborious.[6] The development of one-pot methodologies, where all reagents are combined in a single vessel, represents a significant leap in efficiency.[2][7] The method described herein, pioneered by the Olofsson group, leverages the synergistic action of m-CPBA and TsOH to directly convert arenes and iodoarenes into the desired diaryliodonium tosylates, streamlining their production significantly.[3][8]
Mechanistic Rationale and the Role of p-Toluenesulfonic Acid
The success of this one-pot synthesis hinges on the in-situ generation of a highly reactive iodine(III) species. The process circumvents the need to handle potentially unstable intermediates.
Key Reagents and Their Functions:
-
Iodine Source: An iodoarene (for unsymmetric salts) or molecular iodine (for symmetric salts) serves as the initial iodine center.[3]
-
Arene: The nucleophilic aromatic partner that will be added to the iodine center. The reaction is most efficient with electron-rich arenes (e.g., anisole, mesitylene) due to the electrophilic nature of the key substitution step.[3]
-
Oxidant (m-CPBA): meta-Chloroperbenzoic acid is a common, effective oxidant that converts the iodine(I) of the iodoarene to the hypervalent iodine(III) state.[3][9]
-
p-Toluenesulfonic Acid (TsOH): This component is multifunctional and critical to the reaction's success. It acts as both a Brønsted acid catalyst and the source of the tosylate counter-anion (⁻OTs). It facilitates the formation of a key intermediate, the [hydroxy(tosyloxy)iodo]arene (HTIB), which is a potent electrophile.[8][10]
The proposed mechanism proceeds as follows:
-
Oxidation: The iodoarene is oxidized by m-CPBA in the presence of TsOH to form the active [hydroxy(tosyloxy)iodo]arene intermediate in situ.
-
Electrophilic Aromatic Substitution: The electron-rich arene performs a nucleophilic attack on the electrophilic iodine(III) center of the HTIB intermediate.
-
Dehydration: A subsequent dehydration step, driven by the acidic conditions, leads to the formation of the stable diaryliodonium tosylate salt.[8]
Caption: General experimental workflow for the one-pot synthesis.
3.3. Protocol 2: In Situ Anion Exchange to Diaryliodonium Triflates
Diaryliodonium triflates are often more reactive and possess different solubility profiles compared to tosylates. [3]They can be accessed easily from the tosylate salt reaction mixture.
-
Procedure:
-
Follow Steps 1 and 2 from Protocol 1.
-
After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add trifluoromethanesulfonic acid (TfOH, 1.0-1.1 equivalents) to the stirred reaction mixture. Caution: TfOH is a strong, corrosive acid.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Proceed with the workup and purification as described in Step 3 of Protocol 1. The isolated product will be the diaryliodonium triflate salt.
-
Substrate Scope and Performance
This one-pot methodology is particularly effective for the synthesis of diaryliodonium salts derived from electron-rich arenes. The tosylate anion is less nucleophilic than halides but is well-suited for stabilizing these electron-rich iodonium salts. [8]Below is a table summarizing representative yields for various substrate combinations reported in the literature.
| Entry | Iodine Source | Arene | Product | Yield (%) | Reference |
| 1 | Iodobenzene | Anisole | (4-Methoxyphenyl)(phenyl)iodonium tosylate | 85 | [3] |
| 2 | 4-Iodotoluene | Mesitylene | (Mesityl)(4-tolyl)iodonium tosylate | 89 | [3] |
| 3 | Iodomesitylene | Anisole | (4-Methoxyphenyl)(mesityl)iodonium tosylate | 81 | [3] |
| 4 | Iodine (I₂) | Anisole | Bis(4-methoxyphenyl)iodonium tosylate | 84 | [3] |
| 5 | 4-Iodoanisole | Thiophene | (4-Methoxyphenyl)(2-thienyl)iodonium tosylate | 75 | [3] |
| 6 | 4-Iodoanisole | Biphenyl | (Biphenyl-4-yl)(4-methoxyphenyl)iodonium tosylate | 68 | [3] |
Limitations: The primary limitation of this method is its reduced efficacy with electron-deficient arenes. The key C-C bond-forming step is an electrophilic aromatic substitution, which is inherently slow or unsuccessful on arenes bearing strong electron-withdrawing groups. For such substrates, alternative methods, such as those employing arylboronic acids, may be more suitable. [11]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Wet m-CPBA; Inactive reagents; Insufficient reaction time. | Dry m-CPBA under vacuum before use. [12]Use fresh, high-purity reagents. Monitor the reaction by TLC to ensure it has gone to completion. |
| Product "Oils Out" | The product is not crystalline or contains impurities. | Concentrate the oil, redissolve in a minimal amount of a good solvent (e.g., DCM), and attempt to precipitate again with a poor solvent (ether/pentane). Triturate the sticky solid vigorously with fresh poor solvent to induce crystallization. [13] |
| Impure Product | Incomplete reaction; Side reactions; Inefficient purification. | Ensure the reaction goes to completion. Increase the volume of ether used for trituration/washing. If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., DCM/ether). [13] |
References
-
Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Synlett, 2008(04), 592-596. Retrieved from [Link]
-
Olofsson, B. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Stockholm University. Retrieved from [Link]
-
Pike, V. W., et al. (2009). Regiospecific syntheses of functionalized diaryliodonium tosylates via [hydroxy(tosyloxy)iodo]arenes generated in situ from (diacetoxyiodo)arenes. J Org Chem, 74(15), 5335-5342. Retrieved from [Link]
-
Recent advances in transition-metal-free arylation by using diaryliodonium salts. (2023). Taylor & Francis Online. Retrieved from [Link]
-
Cyclic diaryliodonium salts: applications and overview. (n.d.). RSC Publishing. Retrieved from [Link]
-
Pike, V. W., et al. (2009). Regiospecific Syntheses of Functionalized Diaryliodonium Tosylates via [Hydroxy(tosyloxy)iodo]arenes Generated in Situ from (Diacetoxyiodo)arenes. The Journal of Organic Chemistry, 74(15), 5335-5342. Retrieved from [Link]
-
Bielawski, M. (2008). Diaryliodonium Salts. (Doctoral dissertation, Stockholm University). Retrieved from [Link]
-
Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. (2023). PubMed Central. Retrieved from [Link]
-
Doobary, S., et al. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Chemical Communications. Retrieved from [Link]
-
Bielawski, M., Aili, D., & Olofsson, B. (2008). Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. The Journal of Organic Chemistry, 73(12), 4602-4607. Retrieved from [Link]
-
Bielawski, M., Aili, D., & Olofsson, B. (2008). Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. The Journal of Organic Chemistry, 73(12), 4602-4607. Retrieved from [Link]
-
Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Semantic Scholar. Retrieved from [Link]
-
Diaryliodonium salt stability. (2022). Reddit. Retrieved from [Link]
-
Doobary, S., et al. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Chemical Communications. Retrieved from [Link]
-
One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. (2025). ResearchGate. Retrieved from [Link]
-
Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Thieme. Retrieved from [Link]
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Application Notes and Protocols: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate for UV Curable Coatings
Introduction
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is a highly efficient cationic photoinitiator used in the formulation of UV curable coatings. As a diaryliodonium salt, it belongs to a class of photo-acid generators (PAGs) that, upon exposure to ultraviolet radiation, produce a strong Brønsted acid. This generated acid initiates the rapid polymerization of cationically curable resins, such as epoxides, oxetanes, and vinyl ethers. A key advantage of cationic UV curing is its insensitivity to oxygen inhibition, a common issue in free-radical polymerization, allowing for consistent and thorough curing, even in ambient atmospheres. Furthermore, the polymerization can continue even after the UV light source is removed, a phenomenon known as "dark cure" or living polymerization, which ensures a high degree of conversion and excellent final properties of the coating.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and formulation chemists working with this photoinitiator in the development of advanced UV curable coatings.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its proper handling, storage, and effective use in formulations.
| Property | Value | Reference |
| CAS Number | 131717-99-2 | |
| Molecular Formula | C₂₇H₃₃IO₃S | |
| Molecular Weight | 564.52 g/mol | |
| Appearance | White to pale cream solid (crystals or powder) | |
| Melting Point | 237-240 °C | |
| UV Absorption Max (λmax) | 202 nm | |
| Solubility | ||
| Propylene glycol methyl ether acetate (PGMEA) | <1% | |
| γ-butyrolactone | ~10% | |
| Ethyl lactate | ~10% |
Mechanism of Action: Cationic Polymerization
The function of this compound as a photoinitiator is centered on its ability to generate a strong acid upon UV irradiation. This process can be broken down into several key steps:
-
Photoexcitation: The iodonium salt absorbs a photon of UV light, leading to an electronically excited state.
-
Homolytic and Heterolytic Cleavage: The excited molecule undergoes cleavage to generate a variety of reactive species, including a diaryliodinium radical cation and an aryl radical.
-
Hydrogen Abstraction and Acid Generation: The reactive intermediates abstract a hydrogen atom from a suitable donor in the formulation (e.g., monomer, solvent), resulting in the formation of a superacid, in this case, p-toluenesulfonic acid.
-
Cationic Polymerization Initiation: The generated Brønsted acid protonates a monomer, such as an epoxide, initiating a ring-opening polymerization.
-
Propagation: The newly formed carbocationic center reacts with other monomers in a chain-growth mechanism, leading to the formation of a cross-linked polymer network.
Caption: Cationic polymerization mechanism initiated by a diaryliodonium salt.
Application in UV Curable Coatings: Formulation Guidelines
The successful formulation of a UV curable coating using this compound depends on the careful selection of resins and additives.
1. Resin Selection:
-
Oligomers: The backbone of the coating, providing the primary physical and chemical properties. For cationic curing, cycloaliphatic epoxy resins are widely used due to their high reactivity and the excellent properties they impart to the cured film, such as good adhesion, chemical resistance, and weatherability.[3]
-
Monomers/Reactive Diluents: Used to reduce the viscosity of the formulation for better applicability and to modify the properties of the cured coating. Oxetane monomers are highly effective reactive diluents in cationic systems, contributing to fast cure speeds, improved flexibility, and enhanced adhesion.[4]
2. Photoinitiator Concentration:
The concentration of this compound typically ranges from 0.5 to 3.0% by weight of the total formulation. The optimal concentration depends on several factors, including:
-
Film thickness
-
Pigmentation of the coating
-
UV lamp intensity and spectral output
-
Desired cure speed
3. Additives:
Various additives can be incorporated to enhance specific properties of the coating:
-
Adhesion Promoters: Silane-based additives can improve adhesion to various substrates, particularly glass and metal.
-
Flexibilizers: Polyols can be added to increase the flexibility of the cured film.
-
Pigments and Fillers: Must be carefully selected to ensure they do not interfere with the UV curing process. Pigments that absorb strongly in the UV region can hinder the penetration of UV light and inhibit curing.
Experimental Protocols
The following protocols provide a starting point for the preparation and evaluation of UV curable coatings using this compound.
Protocol 1: Preparation of a Clear UV Curable Coating
This protocol describes the preparation of a simple, clear coating formulation based on a cycloaliphatic epoxy resin.
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxy resin)
-
Oxetane monomer (e.g., 3-ethyl-3-hydroxymethyloxetane)
-
This compound
-
Suitable solvent for dissolving the photoinitiator (e.g., γ-butyrolactone), if necessary
-
Substrate (e.g., glass slides, metal panels)
Procedure:
-
In a light-protected container, weigh the desired amount of cycloaliphatic epoxy resin.
-
Add the oxetane monomer to the resin and mix thoroughly until a homogeneous solution is obtained.
-
In a separate vial, dissolve the this compound in a minimal amount of a suitable solvent if it does not readily dissolve in the resin blend.
-
Add the photoinitiator solution to the resin mixture and stir until completely homogeneous. Avoid introducing air bubbles.
-
Apply the formulation to the substrate at the desired thickness using a film applicator or other suitable method.
-
Cure the coated substrate using a UV lamp with an appropriate wavelength and intensity. Curing is typically performed using a medium-pressure mercury lamp, which has a broad emission spectrum.
-
Allow the cured coating to cool to room temperature before performing any evaluations. A post-cure period of 24 hours is recommended to allow for the completion of the "dark cure" reaction.
Caption: Workflow for preparing and evaluating a UV curable coating.
Protocol 2: Evaluation of Cured Coating Properties
A series of standardized tests should be performed to characterize the performance of the cured coating.
1. Pencil Hardness (ASTM D3363):
This test determines the hardness of the coating by its resistance to scratching by pencils of known hardness.
-
Procedure: A set of calibrated pencils of increasing hardness (e.g., 6B to 6H) is used. The pencil is held at a 45° angle to the coated surface and pushed forward with firm pressure. The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.[5]
2. Adhesion (ASTM D3359 - Cross-Hatch Test):
This test assesses the adhesion of the coating to the substrate.
-
Procedure: A lattice pattern is cut through the coating to the substrate using a special cross-hatch cutter. A pressure-sensitive tape is applied over the lattice and then rapidly pulled off. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[6][7][8][9][10]
3. Solvent Resistance (ASTM D5402):
This test evaluates the coating's resistance to a specific solvent, which is an indicator of the degree of cure.
-
Procedure: A cloth saturated with a solvent (e.g., methyl ethyl ketone - MEK) is rubbed back and forth over the coated surface. The number of "double rubs" required to expose the substrate is recorded. A higher number of double rubs indicates better solvent resistance and a more complete cure.[11][12]
Performance Data (Exemplary)
The following table provides typical performance data for a clear coating based on a cycloaliphatic epoxy resin and cured with this compound.
| Property | Test Method | Typical Result |
| Pencil Hardness | ASTM D3363 | 2H - 4H |
| Adhesion | ASTM D3359 | 5B |
| Solvent Resistance (MEK Double Rubs) | ASTM D5402 | >100 |
| Gloss (60°) | ASTM D523 | >90 |
Safety and Handling
This compound should be handled in accordance with good laboratory practices.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or under a fume hood. Keep away from light and heat sources.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. (2024, April 24). HumiSeal. Available at: [Link]
-
Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. (2020, January 1). MDPI. Available at: [Link]
-
ASTM D3359 Test Methods For Measuring Adhesion By Tape. Micom Laboratories. Available at: [Link]
-
Explaining ASTM D3359 Adhesion Testing for Conformal Coatings(1). (2023, August 28). H.B. Fuller. Available at: [Link]
-
Cationic UV-Curing of Epoxidized Biobased Resins. (2020, December 28). PMC - NIH. Available at: [Link]
-
Basics of Conducting Adhesion Testing. Sika USA. Available at: [Link]
-
Adhesion test results according to ASTM D 3359-17. ResearchGate. Available at: [Link]
-
ASTM D5402-19.pdf. (2019, June 1). ASTM International. Available at: [Link]
-
Photo-curing kinetics for the UV-initiated cationic polymerization of a cycloaliphatic diepoxide system photosensitized by thioxanthone. ResearchGate. Available at: [Link]
- Three Hardness Test Methods and Their Relationship on UV-Curable Epoxy Acrylate Coatings for Wooden Flooring Systems. (2004). Journal of the Korean Wood Science and Technology.
-
Cationic Polymerized Epoxy and Radiation Cured Acrylate Blend Nanocomposites Based on WS 2 Nanoparticles—Part A: Curing Processes and Kinetics. (2023, January 16). MDPI. Available at: [Link]
-
Cationic Curing Can Be a Sustainable Solution for Challenging Applications. (2024, March 4). PCI Magazine. Available at: [Link]
-
UV intensity, temperature and dark-curing effects in cationic photo-polymerization of a cycloaliphatic epoxy resin. ResearchGate. Available at: [Link]
-
Solvent Resistance Test to Evaluate Cure. (2020, July 16). YouTube. Available at: [Link]
-
Cationic UV-Curable Formulations Containing Hydroxy Functional Fluoropolymer Resins. American Coatings Association. Available at: [Link]
-
The application of cycloaliphatic epoxy resin in hybrid UV curing systems. (2022, November 23). LinkedIn. Available at: [Link]
-
UV-curable coatings – environment-friendly solution for sustainable protection of metal substrates. (2023, June 1). Biblioteka Nauki. Available at: [Link]
- Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoiniti
-
The results of pencil hardness measurements before and after two different ageing cycles. ResearchGate. Available at: [Link]
-
A study of the photoinitiated cure of coatings. (2013, July 16). Durham e-Theses. Available at: [Link]
-
Coating performance and characteristics for UV-curable aliphatic urethane acrylate coatings containing Norrish type I photoinitiators. ResearchGate. Available at: [Link]
-
Mechanical and Chemical Resistance of UV Coating Systems Prepared under Industrial Conditions Using LED Radiation. (2022, October 27). MDPI. Available at: [Link]
-
UV Curing Epoxy Formulations: An In-Depth Look. Toagosei America. Available at: [Link]
-
Study on curing behaviors of epoxy acrylates by UV with and without aromatic component. ResearchGate. Available at: [Link]
- UV-curing behavior and adhesion performance of polymeric photoinitiators blended with hydrogenated rosin epoxy methacrylate for. (2008, December 1). ScienceDirect.
Sources
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- 4. This compound, Electronic grade, 99+% (metals basis) | Fisher Scientific [fishersci.ca]
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- 12. youtube.com [youtube.com]
Application Notes & Protocols: The Role of p-Toluenesulfonic Acid in Organic Reactions
Abstract
p-Toluenesulfonic acid (TsOH), a strong organic acid, is a cornerstone catalyst in modern organic synthesis.[1] Its efficacy, versatility, and practical advantages—being a non-oxidizing, non-volatile, and easy-to-handle solid—have established its role in a vast array of chemical transformations crucial for research and drug development.[2][3] This technical guide provides an in-depth exploration of the mechanistic pathways and practical applications of TsOH catalysis. We will delve into key reactions, including Fischer-Speier esterification, alcohol protection via acetal formation, dehydration of alcohols, and multi-component reactions, offering a blend of mechanistic insights, quantitative data, and detailed experimental protocols to support advanced research and process development.
Introduction: The Merits of p-Toluenesulfonic Acid
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) is an aromatic sulfonic acid that is approximately a million times more acidic than benzoic acid.[4] Unlike many strong mineral acids such as sulfuric or nitric acid, TsOH is non-oxidizing, which prevents unwanted side reactions and charring of organic substrates.[2][5] Its solid, crystalline nature makes it easy to weigh and handle, a significant advantage over corrosive and volatile liquid acids.[3] These properties make TsOH an indispensable tool in the synthesis of active pharmaceutical ingredients (APIs), intermediates, and other fine chemicals.[4][6]
Key Advantages:
-
High Acidity: A strong Brønsted acid (pKa ≈ -2.8) that effectively catalyzes acid-mediated reactions.
-
Solid & Non-Volatile: Easy and safe to handle, weigh, and store compared to liquid acids.[2]
-
Non-Oxidizing: Reduces the formation of undesired byproducts, leading to cleaner reactions and higher yields.[5]
-
Solubility: Soluble in water, alcohols, and other polar organic solvents.[4]
-
Cost-Effective & Recoverable: Commercially available at low cost and can often be recovered and reused, aligning with green chemistry principles.[7]
Core Applications and Mechanistic Pathways
The catalytic power of TsOH lies in its ability to donate a proton (H⁺), which activates substrates by increasing their electrophilicity, thereby facilitating nucleophilic attack.[1][8] The resulting tosylate anion (TsO⁻) is a poor nucleophile and generally does not interfere with the reaction.[1]
Fischer-Speier Esterification
This reaction is a fundamental method for synthesizing esters from carboxylic acids and alcohols. The reaction is an equilibrium process, and TsOH is a highly effective catalyst.[9][10] To drive the equilibrium toward the product, water is typically removed as it forms, often using a Dean-Stark apparatus.[10][11]
Mechanism of Action: The catalytic cycle involves the protonation of the carbonyl oxygen of the carboxylic acid by TsOH.[8][12] This step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.[8]
Caption: Catalytic cycle of Fischer-Speier Esterification.
Protocol: Synthesis of Cyclohexyl Hippurate [11]
Objective: To synthesize an ester via TsOH-catalyzed esterification using a Dean-Stark trap to remove water.
Materials:
-
Hippuric acid (0.20 mol)
-
Cyclohexanol (0.20 mol)
-
p-Toluenesulfonic acid monohydrate (1.0 g, ~0.005 mol)
-
Toluene (200 mL)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.
-
To the flask, add hippuric acid (35.8 g), cyclohexanol (20.0 g), p-toluenesulfonic acid (1.0 g), and toluene (200 mL).[11]
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until the theoretical amount of water (~3.6 mL) is collected (typically 20-30 hours).[11]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with EtOAc (200 mL).
-
Transfer the solution to a separatory funnel and wash twice with saturated NaHCO₃ solution and twice with water.[11]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/n-hexane) to yield the pure ester.[11]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Catalyst Loading (mol%) | Solvent | Temp. | Time (h) | Yield (%) | Reference |
| Hippuric Acid | Cyclohexanol | ~2.5 | Toluene | Reflux | ~30 | 96 | [11] |
| d-Tartaric Acid | Benzyl Alcohol | 5 | Benzene | Reflux | 20 | >90 | [11] |
| Acetic Acid | n-Butanol | Catalytic | Toluene | Reflux | - | - | [13] |
Alcohol Protection: Tetrahydropyranyl (THP) Ether Formation
Protecting hydroxyl groups is essential in multi-step synthesis to prevent their interference with incompatible reagents (e.g., Grignards, strong bases).[14] The formation of a tetrahydropyranyl (THP) ether is a common strategy, converting the alcohol into a stable acetal.[15][16] TsOH is a standard catalyst for this transformation.[14]
Mechanism of Action: The reaction is initiated by the protonation of 3,4-dihydro-2H-pyran (DHP) by TsOH. This creates a resonance-stabilized oxocarbenium ion, which is highly electrophilic.[15] The alcohol then acts as a nucleophile, attacking the electrophilic carbon. A final deprotonation step yields the THP-protected alcohol and regenerates the catalyst.[15]
Caption: Mechanism of THP ether formation for alcohol protection.
Protocol: General Procedure for THP Protection of an Alcohol [15][17]
Objective: To protect a primary or secondary alcohol as a THP ether.
Materials:
-
Alcohol (1.0 eq)
-
3,4-Dihydro-2H-pyran (DHP, 1.2-1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.01-0.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DHP (1.2-1.5 eq) to the solution.
-
Add a catalytic amount of TsOH·H₂O (0.01-0.05 eq). For particularly acid-sensitive substrates, pyridinium p-toluenesulfonate (PPTS) can be used as a milder alternative.[14][15]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Deprotection: The THP group is readily removed under mild acidic conditions, such as stirring with a catalytic amount of TsOH in an alcohol solvent like methanol at room temperature.[14]
Dehydration of Alcohols
TsOH is an effective catalyst for the dehydration of alcohols to form alkenes.[18] This elimination reaction typically follows Zaitsev's rule, where the most substituted (i.e., most stable) alkene is the major product.[18] The reaction mechanism (E1 or E2) depends on the structure of the alcohol.[5][19]
Mechanism of Action:
-
Protonation: The alcohol's hydroxyl group is protonated by TsOH, converting it into a good leaving group (water).[5][19]
-
Elimination:
-
Secondary/Tertiary Alcohols (E1): The protonated alcohol loses water to form a carbocation intermediate. A base (e.g., water or the tosylate anion) then removes a proton from an adjacent carbon to form the double bond. Carbocation rearrangements can occur.[5][19]
-
Primary Alcohols (E2): A base removes a proton from the β-carbon in a concerted step as the water molecule departs, avoiding the formation of an unstable primary carbocation.[19]
-
Caption: E1 and E2 mechanisms for alcohol dehydration.
Protocol: Dehydration of Cyclohexanol to Cyclohexene [20]
Objective: To synthesize an alkene via acid-catalyzed dehydration. While phosphoric acid is often used for this specific transformation to reduce side reactions, the principle is identical for TsOH.[20]
Materials:
-
Cyclohexanol
-
p-Toluenesulfonic acid monohydrate (catalytic amount) or concentrated phosphoric(V) acid
-
Simple distillation apparatus
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
Procedure:
-
Place cyclohexanol and a catalytic amount of TsOH (or a few mL of concentrated H₃PO₄) in a distillation flask.[20]
-
Heat the mixture gently. The product, cyclohexene (boiling point ~83 °C), has a lower boiling point than the starting alcohol (boiling point ~161 °C) and will distill over with water as it is formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with saturated sodium chloride solution to remove any unreacted alcohol.
-
Separate the organic layer and dry it with anhydrous calcium chloride.
-
The final product can be purified by a final simple distillation.
Multi-Component Reactions: The Biginelli Reaction
TsOH is an excellent catalyst for multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. The Biginelli reaction, which produces dihydropyrimidines (DHPMs)—a scaffold with significant pharmacological properties—is a prime example. Using TsOH as a catalyst provides significantly higher yields and shorter reaction times compared to the classical approach.[21]
Mechanism of Action: The reaction involves a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. TsOH catalyzes the key steps, including the formation of an N-acyliminium ion intermediate, which then reacts with the enol of the β-ketoester, followed by cyclization and dehydration to afford the final DHPM product.
Caption: Simplified workflow of the Biginelli reaction.
Protocol: TsOH-Catalyzed Synthesis of Dihydropyrimidines [22][21]
Objective: To synthesize a 3,4-dihydropyrimidin-2-one via a one-pot, three-component reaction.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate, 1.2 mmol)
-
Urea (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (25 mg)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1.2 mmol), urea (1.5 mmol), and TsOH·H₂O (25 mg).[22]
-
Add ethanol as the solvent and heat the mixture to reflux.
-
The reaction time typically ranges from 0.5 to 4 hours, depending on the substrates.[22] Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol and water to remove unreacted starting materials and the catalyst.
-
The product is often pure enough after washing, but it can be recrystallized from ethanol if necessary. This procedure avoids the need for chromatographic purification.[22]
Quantitative Data for Biginelli Reaction: [22]
| Aldehyde | Time (h) | Yield (%) |
| Benzaldehyde | 2.5 | 91 |
| 4-Cl-C₆H₄CHO | 2 | 95 |
| 4-NO₂-C₆H₄CHO | 0.5 | 92 |
| Butylaldehyde | 4 | 85 |
Safety and Handling
p-Toluenesulfonic acid is a strong acid and is corrosive. It can cause severe skin burns and eye damage.[23][24] It is also a respiratory irritant.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[23][25]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[25][26] Avoid creating dust. Keep away from incompatible materials such as strong bases and oxidizing agents.[23]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[26] Store in a corrosives-designated area.[23]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[23][25]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[23]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[24][25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[25]
-
Conclusion
p-Toluenesulfonic acid is a powerful and versatile Brønsted acid catalyst with broad applicability in organic synthesis. Its unique combination of strong acidity, ease of handling as a solid, and non-oxidizing nature makes it a superior alternative to many traditional acid catalysts. From fundamental reactions like esterification and dehydration to the construction of complex, pharmacologically relevant molecules, TsOH enables efficient, high-yielding, and clean chemical transformations, solidifying its essential role in both academic research and industrial drug development.
References
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Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Synthetic Communications, 32(12), 1847–1851. Available from: [Link]
-
Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING. Synthetic Communications. Available from: [Link]
-
Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Sci-Hub. Available from: [Link]
-
Jin, T., Zhang, S., & Li, T. (2002). Full article: p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (2002). ChemInform Abstract: p-Toluenesulfonic Acid-Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction. Available from: [Link]
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Integra Chemical Company. (n.d.). p-TOLUENESULFONIC ACID MONOHYDRATE - SAFETY DATA SHEET. Available from: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available from: [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available from: [Link]
-
OrgoSolver. (n.d.). Alcohol Dehydration to Alkenes with Strong Bronsted Acids (H2SO4, H3PO4, p-TsOH, MsOH) - Unified E1/E2-like Mechanism. Available from: [Link]
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toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid. Available from: [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Available from: [Link]
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Bartleby. (n.d.). Chapter 9, Problem 9.48P. Available from: [Link]
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Dataintelo. (n.d.). P-Toluenesulfonic Acid Market Report | Global Forecast From 2025 To 2033. Available from: [Link]
-
Ataman Kimya. (n.d.). p-Toluenesulfonic acid. Available from: [Link]
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Preprints.org. (n.d.). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available from: [Link]
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Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. Available from: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. Available from: [Link]
-
Capital Resin Corporation. (2020). Uses of Toluenesulfonic Acid. Available from: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available from: [Link]
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ACS Publications. (1998). Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus. The Journal of Organic Chemistry. Available from: [Link]
-
Indian Journal of Chemistry. (n.d.). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Available from: [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Available from: [Link]
-
Wuts, P. G. M., & Greene, T. W. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Available from: [Link]
-
RSC Publishing. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Available from: [Link]
-
ResearchGate. (n.d.). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms. YouTube. Available from: [Link]
-
Chemguide. (n.d.). dehydration of alcohols. Available from: [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Available from: [Link]
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- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: A Scientist's Guide to the p-TSA Catalyzed Synthesis of Bis(indolyl)methanes
Introduction: The Significance of the Bis(indolyl)methane Scaffold
The bis(indolyl)methane (BIM) core is a privileged structural motif prominently featured in a multitude of biologically active natural products and pharmaceutical agents.[1][2] These compounds exhibit a wide array of pharmacological activities, including antibacterial, antioxidant, and cytotoxic properties, making them compelling targets for drug discovery and development.[1][2][3] Found in marine organisms and cruciferous vegetables, BIMs have garnered significant attention from synthetic chemists seeking efficient and environmentally benign methods for their preparation.[1][4] The primary route to these molecules involves the electrophilic substitution reaction between two equivalents of an indole and a carbonyl compound, a transformation frequently facilitated by an acid catalyst.[5][6][7]
Among the various catalysts employed, p-toluenesulfonic acid (p-TSA) has emerged as a particularly effective, inexpensive, and readily available option.[8] Its utility is highlighted by its efficacy under mild reaction conditions, including solvent-free "grindstone" methods that align with the principles of green chemistry.[1][2][9] This guide provides an in-depth exploration of the p-TSA catalyzed synthesis of bis(indolyl)methanes, offering detailed protocols, mechanistic insights, and a discussion of the reaction's scope for researchers in organic synthesis and medicinal chemistry.
The Catalytic Role of p-Toluenesulfonic Acid (p-TSA)
p-Toluenesulfonic acid is a strong organic Brønsted acid that plays a crucial role in activating the carbonyl substrate towards electrophilic attack.[5][10] The reaction mechanism proceeds through a well-established acid-catalyzed electrophilic substitution pathway.
Mechanism Breakdown:
-
Activation of the Carbonyl: The acidic proton from p-TSA protonates the carbonyl oxygen of the aldehyde or ketone. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
First Electrophilic Substitution: The electron-rich C3 position of the first indole molecule attacks the activated carbonyl carbon. This results in the formation of a transient indolylcarbinol intermediate after deprotonation.
-
Formation of the Azafulvenium Ion: Under the acidic conditions, the hydroxyl group of the indolylcarbinol is protonated, forming a good leaving group (water). Subsequent elimination of water generates a stabilized azafulvenium salt intermediate. This cation is a potent electrophile.
-
Second Electrophilic Substitution: The azafulvenium ion is then attacked by the C3 position of a second indole molecule in a Michael-type addition.[6]
-
Final Product Formation: A final deprotonation step regenerates the aromaticity of the second indole ring and yields the final bis(indolyl)methane product, with the p-TSA catalyst being regenerated in the process.
This catalytic cycle is highly efficient, often requiring only a small molar percentage of p-TSA to drive the reaction to completion in a short timeframe.[1][8]
Reaction Mechanism Workflow
Sources
- 1. scispace.com [scispace.com]
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- 3. mdpi.com [mdpi.com]
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- 5. Friedel–Crafts Reaction of Acylsilanes: Highly Chemoselective Synthesis of 1-Hydroxy-bis(indolyl)methanes and 1-Silyl-bis(indolyl)methanes Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonic Acid-Functionalized Solid Polymer Catalyst from Crude Cashew Nut Shell Liquid: Synthesis of Tetra(indolyl)methanes and Bis(indolyl)methanes from Xylochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. scialert.net [scialert.net]
- 10. benthamscience.com [benthamscience.com]
Application Notes and Protocols for Photolithography Utilizing Iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Pivotal Role of Iodonium Salts in Advanced Photolithography
In the landscape of micro- and nanofabrication, photolithography stands as a cornerstone technology, enabling the precise transfer of geometric patterns onto a substrate. Central to this process is the photoresist, a light-sensitive material that undergoes chemical changes upon exposure to light. Modern photolithography, particularly in the deep ultraviolet (DUV) and extreme ultraviolet (EUV) regimes, heavily relies on the principle of chemical amplification to achieve high sensitivity and resolution.[1] At the heart of these chemically amplified (CA) photoresists are photoacid generators (PAGs), compounds that generate a strong acid upon irradiation.[2]
Among the various classes of PAGs, diaryliodonium salts have emerged as highly efficient and versatile components in photoresist formulations.[] These ionic compounds, such as diphenyliodonium triflate and bis(4-tert-butylphenyl)iodonium triflate, offer a unique combination of thermal stability, high quantum yield for acid generation, and the ability to produce strong Brønsted acids.[2][4] This generated acid acts as a catalyst, initiating a cascade of chemical reactions within the photoresist matrix during a subsequent post-exposure bake (PEB). This catalytic nature is the essence of chemical amplification, where a single photogenerated acid molecule can induce numerous chemical transformations, thereby dramatically increasing the photosensitivity of the resist.
This document provides a comprehensive guide to the application of iodonium salts in photolithography, detailing the underlying chemical principles, offering step-by-step protocols for both positive and negative tone photoresists, and presenting troubleshooting guidance for common challenges.
I. Chemical Principles of Iodonium Salt-Based Photoresists
A. Photoacid Generation Mechanism
The fundamental process underpinning the function of iodonium salts in photolithography is their photolysis to generate a strong acid. Upon absorption of a photon of appropriate energy (typically in the DUV range of 248 nm or 254 nm), the diaryliodonium cation undergoes excitation, leading to the homolytic or heterolytic cleavage of a carbon-iodine bond. This results in the formation of highly reactive intermediates that ultimately produce a Brønsted acid.[2] The anion of the iodonium salt determines the nature of the generated acid; for instance, triflate (CF₃SO₃⁻) anions yield the highly acidic triflic acid.
Caption: Mechanism of a negative tone chemically amplified resist.
II. Application Protocols
The following protocols provide a starting point for utilizing iodonium salt-based photoresists. Optimization of parameters such as spin speed, bake times and temperatures, and exposure dose will be necessary for specific substrates, equipment, and desired feature sizes.
A. Materials and Equipment
| Category | Item | Purpose |
| Photoresist Components | Polymer Resin (e.g., poly(4-hydroxystyrene-co-tert-butyl acrylate)) | Matrix for positive tone resist |
| Crosslinking Resin (e.g., epoxy-based) | For negative tone resist | |
| Iodonium Salt PAG (e.g., Bis(4-tert-butylphenyl)iodonium triflate) | Photoacid Generator | |
| Solvent (e.g., Propylene glycol monomethyl ether acetate - PGMEA) | To dissolve resist components | |
| Substrates | Silicon wafers, glass slides, etc. | Material to be patterned |
| Processing Chemicals | Adhesion promoter (e.g., Hexamethyldisilazane - HMDS) | Improves resist adhesion |
| Developer (e.g., 0.26 N Tetramethylammonium hydroxide - TMAH for positive tone; solvent-based for negative tone) | To dissolve resist | |
| Rinse solution (Deionized water) | To rinse after development | |
| Equipment | Spin coater | To apply a uniform resist film |
| Hot plates | For baking steps | |
| UV exposure tool (e.g., mask aligner with 248 nm or 254 nm source) | To expose the resist | |
| Nitrogen gun | For drying substrates | |
| Fume hood | For safe handling of chemicals |
B. Protocol 1: Positive Tone Photoresist Formulation and Processing
This protocol is based on a chemically amplified resist using Bis(4-tert-butylphenyl)iodonium triflate as the PAG.
1. Photoresist Formulation:
-
Polymer: Poly(4-hydroxystyrene-co-tert-butyl acrylate) (e.g., 60:40 molar ratio)
-
PAG: Bis(4-tert-butylphenyl)iodonium triflate
-
Solvent: PGMEA
| Component | Weight Percentage (wt%) |
| Polymer Resin | 15 - 20 |
| Iodonium Salt PAG | 1 - 5 |
| PGMEA | 75 - 84 |
Procedure:
-
In a clean, amber glass bottle, dissolve the polymer resin in PGMEA. This may require gentle heating and stirring.
-
Once the polymer is fully dissolved, add the Bis(4-tert-butylphenyl)iodonium triflate.
-
Stir the solution until the PAG is completely dissolved.
-
Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulates.
2. Photolithography Process:
Caption: Step-by-step workflow for positive tone photolithography.
Detailed Steps:
-
Substrate Preparation:
-
Clean the substrate with acetone, followed by isopropanol, and then deionized (DI) water.
-
Dry the substrate thoroughly with a nitrogen gun.
-
Perform a dehydration bake on a hot plate at 150-200°C for 5-10 minutes.
-
[5]2. Adhesion Promotion:
- Apply HMDS via vapor priming for optimal adhesion.
[5]3. Spin Coating:
- Dispense the formulated photoresist onto the center of the substrate.
- Spin coat at 1500-4000 rpm for 30-60 seconds to achieve the desired film thickness. T[6]he final thickness is dependent on the resist viscosity and spin speed.
-
Soft Bake:
-
Bake the coated substrate on a hot plate at 90-110°C for 60-90 seconds to remove the solvent.
-
[5]5. Exposure:
- Expose the photoresist to UV radiation (e.g., 248 nm) through a photomask.
- The required exposure dose will depend on the resist thickness and PAG concentration, typically in the range of 10-50 mJ/cm². An exposure dose matrix is recommended to determine the optimal dose.
[7]6. Post-Exposure Bake (PEB):
- Bake the exposed substrate on a hot plate at 110-130°C for 60-90 seconds. This step drives the acid-catalyzed deprotection reaction.
-
Development:
-
Immerse the substrate in a 0.26 N TMAH developer solution for 60 seconds with gentle agitation. [8] * The exposed regions will dissolve.
-
-
Rinse and Dry:
-
Rinse the substrate thoroughly with DI water and dry with a nitrogen gun.
-
C. Protocol 2: Negative Tone Photoresist Formulation and Processing
This protocol outlines the use of an epoxy-based negative tone resist with an iodonium salt PAG.
1. Photoresist Formulation:
-
Polymer/Crosslinker: Epoxy-based resin (e.g., SU-8)
-
PAG: Diphenyliodonium hexafluorophosphate
-
Solvent: Cyclopentanone
| Component | Weight Percentage (wt%) |
| Epoxy Resin | 40 - 60 |
| Iodonium Salt PAG | 2 - 6 |
| Cyclopentanone | 34 - 58 |
Procedure:
-
In a clean, amber glass bottle, dissolve the epoxy resin in cyclopentanone. This may require gentle heating and stirring.
-
Once the resin is fully dissolved, add the diphenyliodonium hexafluorophosphate.
-
Stir the solution until the PAG is completely dissolved.
-
Filter the photoresist solution through a 0.2 µm PTFE filter.
2. Photolithography Process:
The process is similar to the positive tone resist, with key differences in the PEB and development steps.
Detailed Steps:
-
Substrate Preparation and Adhesion Promotion: Follow the same procedure as for the positive tone resist.
-
Spin Coating: Adjust spin speed to achieve the desired thickness for the specific application.
-
Soft Bake: A two-stage soft bake is often recommended for thicker films: 65°C for 1-5 minutes, followed by 95°C for 2-10 minutes.
-
Exposure: Expose the resist to UV radiation (e.g., 365 nm for i-line resists). The exposure dose will be in the range of 50-200 mJ/cm².
-
Post-Exposure Bake (PEB):
-
This step is critical for crosslinking. A two-stage bake is often used: 65°C for 1-3 minutes, followed by 95°C for 5-15 minutes.
-
-
Development:
-
Immerse the substrate in a solvent-based developer (e.g., SU-8 developer, PGMEA) for 1-10 minutes, depending on the film thickness.
-
The unexposed regions will dissolve.
-
-
Rinse and Dry:
-
Rinse the substrate with isopropanol and dry with a nitrogen gun.
-
III. Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Adhesion | Incomplete substrate cleaning or dehydration. Insufficient adhesion promotion. | Ensure thorough cleaning and dehydration bake. Optimize HMDS vapor priming time. |
| Incomplete Development | Insufficient exposure dose. Insufficient development time. PEB temperature too low (positive tone) or too high (negative tone). | Increase exposure dose. Increase development time. Optimize PEB temperature. |
| Pattern Lifting/Peeling | Poor adhesion. Stress in the resist film. Aggressive development. | Improve adhesion promotion. Optimize soft bake to reduce stress. Use a less aggressive developer or reduce agitation. |
| "T-topping" (Positive Tone) | Acid diffusion into unexposed areas. Contamination from the environment (e.g., airborne amines). | Add a base quencher to the resist formulation. Use a top-coat to protect the resist. |
| Low Sensitivity | Low PAG concentration. Insufficient light source intensity. Mismatch between light source wavelength and PAG absorption. | Increase PAG concentration. Check and calibrate light source intensity. Ensure the light source wavelength is appropriate for the chosen PAG. |
IV. Conclusion
Iodonium salts are indispensable components of modern chemically amplified photoresists, enabling the fabrication of high-resolution patterns essential for a wide range of applications, from microelectronics to advanced drug delivery systems. A thorough understanding of the underlying photochemical principles, coupled with meticulous process control, is key to successfully implementing these materials in photolithography. The protocols and guidelines presented in this document serve as a robust starting point for researchers and scientists to harness the power of iodonium salt-based photoresists in their work.
V. References
-
EESemi. (n.d.). Photoresist Processing: Priming; Spin Coating; Soft-Bake; Exposure. Retrieved from EESemi.com.
-
BenchChem. (2025). Application Notes and Protocols for Photoresist Formulations with Bis(4-tert-butylphenyl)iodonium triflate.
-
BOC Sciences. (n.d.). Photoresists Raw Materials. Retrieved from BOC Sciences.
-
MicroChemicals. (n.d.). Spin-coating of Photoresists.
-
Allresist. (n.d.). What are the optimum coating parameters for photoresists in order to achieve good film images?. Retrieved from Allresist EN.
-
ASU Core Research Facilities. (n.d.). Spin-coating of Photoresists.
-
Klikovits, N., Knaack, P., Bomze, D., & Liska, R. (n.d.). Absorption spectra of diphenyliodonium and triarylsulfonium PAGs. ResearchGate.
-
MicroChemicals. (n.d.). Development of Photoresists.
-
MicroChemicals. (2009). Photoresist Coating Techniques.
-
MicroChemicals. (2010). Exposure of Photoresists.
-
MicroChemicals. (n.d.). Exposure of Photoresists.
-
Baralle, A., Garra, P., Morlet-Savary, F., Dietlin, C., Fouassier, J.-P., & Lalevée, J. (2020). Polymeric Iodonium Salts to Trigger Free Radical Photopolymerization. ResearchGate.
-
Google Patents. (2020). US20200356001A1 - Photoresist compositions and methods of forming resist patterns with....
-
Ku, Y., Park, H. B., Kim, G., Choi, H.-E., Lee, J.-K., Lee, J.-W., Lee, S., Kim, J., Hur, M., & Kim, J. (2025). Positive Role of Iodine Atoms in Chemically Amplified Photoresists for Extreme Ultraviolet Lithography. PubMed.
-
ResearchGate. (2025). Incorporating Organosilanes into EUV Photoresists: Diphenyltrimethylsilylmethylsulfonium Triflate as a New PAG.
-
SPIE. (2012). In-situ measurement and characterization of photoresists during development.
-
ResearchGate. (n.d.). One-component Chemically Amplified Resist Composed of Polymeric Sulfonium salt PAGs for High Resolution Patterning.
-
MicroChemicals. (n.d.). Photolithography Trouble Shooter.
-
Okamura, H., & Shirai, M. (n.d.). i-Line sensitive photoacid generators. Research Trends.
-
BenchChem. (2025). Troubleshooting low efficiency in photopolymerization with iodonium salts.
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- 5. eesemi.com [eesemi.com]
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- 8. microchemicals.com [microchemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Welcome to the technical support center for the synthesis of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction to the Synthesis
The synthesis of diaryliodonium salts, such as this compound, is a critical process for various applications, including their use as photoacid generators in polymer chemistry and as arylating agents in organic synthesis.[1][2][3][4][5] The primary challenge in these syntheses is often achieving high yields and purity due to potential side reactions and the nature of the hypervalent iodine intermediates.[6] This guide will address common issues and provide actionable solutions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am following a standard procedure using an oxidant like m-CPBA and p-toluenesulfonic acid with tert-butylbenzene and an iodine source, but I'm getting a very low yield or no desired product at all. What could be the reasons?
Answer: Low or no yield in diaryliodonium salt synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshoot this issue:
1. Reagent Quality and Stoichiometry:
-
Oxidant Activity: The activity of your oxidizing agent is paramount. m-Chloroperbenzoic acid (m-CPBA) is a common choice, but its purity can vary and it can degrade over time.[7][8]
-
Acid Catalyst: p-Toluenesulfonic acid (TsOH) monohydrate is typically used. Ensure it is not excessively wet, as excess water can interfere with the reaction intermediates.
-
Stoichiometry: The stoichiometry of the reactants is crucial. An excess of the arene (tert-butylbenzene) is often used to drive the reaction towards the desired product.[8]
2. Reaction Conditions:
-
Temperature Control: The initial oxidation and subsequent coupling steps are often exothermic.[8] Poor temperature control can lead to decomposition of the hypervalent iodine intermediates and the formation of undesired side products.
-
Recommendation: Perform the addition of strong acids like trifluoromethanesulfonic acid (if used) or the oxidant at a reduced temperature (e.g., 0 °C) to manage the exotherm.[8]
-
-
Reaction Time: Insufficient reaction time may lead to incomplete conversion. Conversely, excessively long reaction times can promote product decomposition.
-
Recommendation: Monitor the reaction progress using thin-layer chromatography (TLC) if possible.
-
3. Mechanistic Considerations:
The reaction proceeds through the in-situ formation of a hypervalent iodine species, which then undergoes electrophilic attack on the tert-butylbenzene ring.[10] If the initial oxidation of the iodine source is inefficient, the entire sequence will fail.
Issue 2: Formation of a Dark, Tarry Reaction Mixture
Question: My reaction mixture turns dark brown or black, and I end up with a tar-like substance instead of a crystalline product. What causes this and how can I prevent it?
Answer: The formation of a dark, tarry mixture is a common issue in diaryliodonium salt synthesis and usually indicates decomposition and polymerization side reactions.[6]
1. Cause Analysis:
-
Strongly Acidic Conditions: The use of strong acids like sulfuric acid or trifluoromethanesulfonic acid, while necessary to promote the reaction, can also lead to arene polymerization, especially at elevated temperatures.[9]
-
Oxidant-Induced Side Reactions: The oxidant can react with the aromatic substrate, leading to undesired oxidation products and colored impurities.
-
Impure Starting Materials: Impurities in the starting arene or solvent can act as initiators for polymerization.
2. Preventative Measures:
-
Temperature Management: As mentioned previously, strict temperature control is critical. Maintaining a low temperature during the addition of strong acids and oxidants can significantly reduce the formation of tar.[8]
-
Order of Addition: The order in which reagents are added can influence the outcome. It is often beneficial to add the strong acid slowly to a cooled mixture of the arene and iodine source.
-
Solvent Choice: The choice of solvent can impact the reaction. Dichloromethane is a common choice.[8] Using a co-solvent like 2,2,2-trifluoroethanol (TFE) has been shown to improve reaction rates and yields in some cases by stabilizing the cationic intermediates.[7]
-
Purity of Reagents: Use high-purity, dry solvents and reagents to minimize side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Question: I believe my reaction has worked, but I am struggling to isolate a pure, crystalline product from the reaction mixture. What are the best practices for work-up and purification?
Answer: The isolation and purification of diaryliodonium salts can be challenging due to their solubility characteristics and the presence of byproducts.
1. Work-up Procedure:
-
Quenching: After the reaction is complete, the mixture is typically poured into water or a biphasic mixture of water and an organic solvent (e.g., dichloromethane) to quench the reaction and wash away the acid and excess oxidant byproducts.[8]
-
Avoiding Emulsions: The work-up can sometimes lead to the formation of emulsions. Using a larger volume of both the organic and aqueous phases can help to mitigate this.
2. Crystallization/Precipitation:
-
Solvent Selection: this compound is typically a white solid.[11][12] The key to successful isolation is to find a solvent system where the product has low solubility, allowing it to precipitate or crystallize, while the impurities remain in solution.
-
Common Precipitation Solvent: Diethyl ether is frequently used to precipitate diaryliodonium salts from a more polar organic solvent like dichloromethane.[8]
-
-
Procedure: After the aqueous work-up, the organic layer is dried and concentrated. The resulting residue is then dissolved in a minimal amount of a solvent like dichloromethane, and diethyl ether is added portion-wise with stirring to induce precipitation. Cooling the mixture can further improve the recovery of the solid product.[8]
3. Purity Assessment:
-
Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is in the range of 237-240 °C.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis generally proceeds via an electrophilic aromatic substitution pathway. The key steps are:
-
Oxidation of the Iodine Source: An iodine source (e.g., I₂ or an iodoarene) is oxidized by an oxidizing agent (e.g., m-CPBA, Oxone) in the presence of a strong acid (e.g., p-toluenesulfonic acid) to form a highly reactive hypervalent iodine(III) species in situ.[7][9]
-
Electrophilic Attack: This electrophilic iodine(III) species then attacks the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group is a para-directing activator, leading to the formation of the desired 4,4'-disubstituted product.
-
Deprotonation and Salt Formation: The resulting intermediate is deprotonated to restore aromaticity, and the diaryliodonium cation forms a salt with the p-toluenesulfonate anion.
Q2: Can I use a different counter-anion instead of p-toluenesulfonate?
A2: Yes, the counter-anion can be varied, and this can affect the salt's properties, such as solubility and reactivity. Common alternative counter-anions include triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and hexafluorophosphate (PF₆⁻).[13][14] The choice of counter-anion is often dictated by the specific application of the diaryliodonium salt. Anion exchange can often be performed in situ or as a separate step.[7]
Q3: Is it possible to synthesize this compound in a one-pot reaction?
A3: Yes, one-pot syntheses are common and efficient for diaryliodonium salts.[7][9][15] These methods typically involve combining the iodine source, the arene, the oxidant, and the acid in a single reaction vessel, which simplifies the procedure and can improve overall yield by minimizing handling losses.[16]
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Oxidizing Agents: Peroxy compounds like m-CPBA can be explosive, especially in the presence of metals or when heated. Handle them with care behind a safety shield.[8]
-
Strong Acids: Concentrated sulfuric acid and trifluoromethanesulfonic acid are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Be prepared for exothermic reactions, especially during the addition of strong acids and oxidants. Use an ice bath for cooling and add reagents slowly.[8]
Experimental Protocols
Protocol 1: One-Pot Synthesis from Iodine and tert-Butylbenzene
This protocol is adapted from established one-pot procedures for symmetric diaryliodonium salts.[8]
Materials:
-
Iodine (I₂)
-
tert-Butylbenzene
-
m-Chloroperbenzoic acid (m-CPBA, ~75%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve iodine (1.0 eq) in dichloromethane.
-
Add tert-butylbenzene (4.0-5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (2.2 eq) in a minimal amount of DCM.
-
Slowly add the TsOH solution to the reaction mixture at 0 °C.
-
Add m-CPBA (3.0-3.2 eq) portion-wise to the stirred mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess oxidant, followed by saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude residue in a minimal amount of DCM and add diethyl ether with vigorous stirring to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C for reagent addition, then room temperature | To control exotherm and prevent decomposition of intermediates.[8] |
| Oxidant | m-CPBA (fresh, high purity) | Effective for in-situ oxidation of iodine.[7][8] |
| Acid | p-Toluenesulfonic acid monohydrate | Provides the tosylate counter-anion and catalyzes the reaction. |
| Solvent | Dichloromethane | Good solubility for reactants, facilitates work-up.[8] |
| Purification | Precipitation with diethyl ether from DCM | Exploits solubility differences for effective purification.[8] |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield issues.
General Synthesis Pathway
Caption: Simplified reaction pathway for the synthesis.
References
-
(Diacetoxyiodo)benzene - Wikipedia. [Link]
-
Chun, J.-H., & Pike, V. W. (2012). Regiospecific syntheses of functionalized diaryliodonium tosylates via [hydroxy(tosyloxy)iodo]arenes generated in situ from (diacetoxyiodo)arenes. The Journal of Organic Chemistry, 77(4), 1931–1938. [Link]
-
Beringer, F. M., et al. (1953). Diaryliodonium Salts. I. Synthesis. Journal of the American Chemical Society, 75(11), 2705–2708. [Link]
-
Zhu, M., Jalalian, N., & Olofsson, B. (2008). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Synlett, 2008(04), 592-596. [Link]
-
Preparation of (diacetoxyiodo)benzene - PrepChem.com. [Link]
-
Millar, R. W., & Pletcher, D. (2000). The electrosynthesis of diaryliodonium salts. Tetrahedron Letters, 41(43), 8347-8350. [Link]
-
Yadav, M. R., et al. (2019). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 15, 2376–2384. [Link]
-
Grelier, G., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8104–8112. [Link]
-
Elsherbini, M., et al. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry, 19(20), 4483-4487. [Link]
-
Chun, J.-H., & Pike, V. W. (2012). Regiospecific Syntheses of Functionalized Diaryliodonium Tosylates via [Hydroxy(tosyloxy)iodo]arenes Generated in Situ from (Diacetoxyiodo)arenes. The Journal of Organic Chemistry, 77(4), 1931-1938. [Link]
-
Singhal, N., et al. (2023). Synthesis of diaryliodonium salt 5 and control experiments. ResearchGate. [Link]
-
Soldatova, N., et al. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry, 14, 849–855. [Link]
-
Easy Synthesis of Diaryliodonium Salts - ChemistryViews. [Link]
-
Iodonium salt synthesis - Organic Chemistry Portal. [Link]
-
Bielawski, M. (2009). Diaryliodonium Salts. Diva-portal.org. [Link]
-
Yadav, M. R., et al. (2019). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 15, 2376-2384. [Link]
-
Dohi, T., et al. (2011). Easy Preparation of (Diacetoxyiodo)arenes from Iodoarenes with Sodium Percarbonate as the Oxidant. Molecules, 16(8), 6333-6342. [Link]
-
Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA - Organic Chemistry Portal. [Link]
-
Bielawski, M., & Olofsson, B. (2009). Efficient One-Pot Synthesis of Bis(4-tert-Butylphenyl) Iodonium Triflate. Organic Syntheses, 86, 308-314. [Link]
-
Salvi, M. C. (2015). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. [Link]
-
Green, L. J., et al. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Chemical Communications, 57(42), 5131-5134. [Link]
-
Bielawski, M. (2009). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. ResearchGate. [Link]
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This compound, Electronic grade, 99+% (metals basis). Thermo Fisher Scientific. [Link]
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Malmedy, F. (2019). Diaryliodonium Salts. DiVA portal. [Link]
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Iodonium Salts - DiVA portal. [Link]
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Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(1), 370-409. [Link]
-
Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses, 96, 386-403. [Link]
-
This compound, Electronic grade, 99+% (metals basis) | Fisher Scientific. [Link]
-
Barlog, M. (2012). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE. [Link]
-
New Reactivity in Diaryliodonium Salt Chemistry - Diva-portal.org. [Link]
-
Kitamura, T., & Yusubov, M. S. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. The Chemical Record, 22(5), e202100305. [Link]
-
Arylation Using Diaryliodonium Salts - Chemistry | Illinois. [Link]
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Technical Support Center: Optimization of Iodonium Salt Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently collaborated with teams navigating the intricacies of hypervalent iodine chemistry. The synthesis of iodonium salts, while powerful, is often nuanced, with reaction outcomes highly sensitive to subtle changes in conditions. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles that govern success. Here, we'll address the common hurdles and questions that arise during these syntheses, providing you with the expert insights needed to optimize your experiments effectively and reliably.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during iodonium salt synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the likely causes and how can I fix it?
Low yields are the most frequent complaint, often stemming from one of several key areas: precursor quality, reaction stoichiometry, or temperature control.
Potential Cause 1: Inefficient Iodine(III) Intermediate Formation The cornerstone of the synthesis is the oxidation of an iodoarene to a reactive I(III) species. If this step is inefficient, the entire reaction will fail.
-
Scientific Rationale: Most modern one-pot syntheses rely on an oxidant, like meta-chloroperbenzoic acid (m-CPBA), to oxidize the starting iodoarene. This creates a highly electrophilic iodine center that is susceptible to attack by the second arene. An acid, typically a strong proton source like trifluoromethanesulfonic acid (TfOH), is crucial for activating the oxidant and facilitating the subsequent steps.[1][2]
-
Troubleshooting Steps:
-
Verify Oxidant Quality: m-CPBA degrades over time. Use a freshly opened bottle or test the activity of your current stock.
-
Check Stoichiometry: Ensure you are using a slight excess of the oxidant (e.g., 1.1-1.3 equivalents) and a sufficient amount of acid (e.g., 2 equivalents of TfOH).[1]
-
Solvent Choice: While dichloromethane (DCE) is common, ethyl acetate has emerged as a more sustainable and sometimes more effective option.[1][3]
-
Potential Cause 2: Poor Substrate Reactivity or Solubility The electronic nature of your arene and iodoarene partners plays a significant role.
-
Scientific Rationale: The final C-I bond-forming step is an electrophilic aromatic substitution (EAS). Therefore, the arene partner should be sufficiently electron-rich to attack the iodine(III) intermediate.[4] Electron-deficient arenes may require harsher conditions or fail to react altogether. Additionally, poor solubility of a starting material can prevent it from participating in the reaction effectively.[5]
-
Troubleshooting Steps:
-
Assess Electronic Compatibility: If coupling an electron-deficient iodoarene, use a highly electron-rich arene partner (e.g., anisole, mesitylene) to compensate.
-
Improve Solubility: If solubility is an issue, consider a different solvent system. Dichloromethane and acetonitrile are effective for many precursors.[2] For particularly stubborn substrates, a flow chemistry setup can sometimes overcome solubility and mixing issues.[1]
-
Potential Cause 3: Inadequate Temperature Control Many iodonium salt syntheses are exothermic, and excessive heat can lead to side reactions and decomposition of the desired product.[6]
-
Scientific Rationale: The formation of the iodine(III) intermediate and the subsequent EAS reaction can release significant heat. Without proper cooling, this can lead to the formation of undesired isomers or decomposition of the sensitive iodonium salt product.[6][7]
-
Troubleshooting Steps:
-
Maintain Low Temperatures: Begin the reaction at a low temperature (e.g., 0 °C or below) and allow it to warm slowly to room temperature. For highly reactive substrates, maintaining a temperature between -20 °C and 0 °C may be necessary.
-
Slow Addition: Add the activating acid (e.g., TfOH) dropwise to the reaction mixture over a period of time to dissipate the heat generated.
-
Q2: I'm observing significant side product formation. How can I identify and minimize these impurities?
Side products can complicate purification and reduce yields. The most common culprits are regioisomers, symmetrical "scrambled" salts, and products derived from aryne intermediates.
Potential Cause 1: Formation of Regioisomers
-
Scientific Rationale: The EAS step follows standard directing group effects. If the arene partner has multiple available positions for substitution, a mixture of ortho, para, and meta isomers can form, although para substitution is often favored due to sterics.[4][7]
-
Troubleshooting Steps:
-
Use Symmetric Arenes: When possible, use an arene partner that is symmetrically substituted or has a strongly directing group to favor a single isomer.
-
Optimize Temperature: Lowering the reaction temperature can sometimes increase the regioselectivity of the EAS step.
-
Potential Cause 2: Scrambling of Unsymmetrical Salts
-
Scientific Rationale: Under certain reaction conditions, an unsymmetrical diaryliodonium salt can disproportionate into two symmetrical salts.[4] This is a particular risk when the electronic and steric properties of the two aryl groups are very similar.
-
Troubleshooting Steps:
-
Differentiate Aryl Partners: To synthesize an unsymmetrical salt Ar¹-I⁺-Ar², ensure Ar¹ and Ar² have significantly different electronic properties. The less electron-rich aryl group should typically originate from the starting iodoarene.[8]
-
Employ a "Dummy" Ligand: Use a highly electron-rich and sterically hindered group, like 2,4,6-trimethoxyphenyl (TMP), as one of the aryl partners. This group is highly effective at forming the iodonium salt but is a poor leaving group in subsequent applications, improving the overall process.[9][10]
-
Potential Cause 3: Aryne Formation
-
Scientific Rationale: In the presence of a base, particularly with salts bearing ortho-hydrogens, elimination can occur to form a highly reactive benzyne intermediate.[11] This can lead to a host of unwanted byproducts through cycloadditions or nucleophilic attack.
-
Troubleshooting Steps:
-
Control Basicity: Avoid basic conditions during workup and purification if your salt is prone to aryne formation.
-
Use Aryne Traps: In mechanistic studies or if aryne formation is unavoidable and detrimental, additives like furan can be used to trap the intermediate, preventing it from reacting elsewhere.
-
Q3: I'm struggling with the purification of my iodonium salt. It keeps "oiling out" during recrystallization.
Purification is a critical step, as residual acids or impurities can affect the salt's stability and reactivity. "Oiling out," where the product separates as a liquid instead of forming crystals, is a common frustration.
-
Scientific Rationale: "Oiling out" occurs when a solute is supersaturated in a solvent but the temperature is above its melting point, or when the solubility curve is very steep. The ionic nature of iodonium salts can make them challenging to crystallize compared to neutral organic molecules.[12]
-
Troubleshooting Steps:
-
Use a Two-Solvent System: This is often the most effective solution. Dissolve the crude salt in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane). Then, slowly add a "poor" solvent where it is sparingly soluble (e.g., diethyl ether or pentane) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[12]
-
Lower the Temperature Slowly: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature undisturbed, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C).
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the correct counterion (anion) for my synthesis and application?
The counterion is not just a spectator; it critically influences the salt's stability, solubility, and reactivity.[13]
-
Triflate (OTf⁻): Generally considered the gold standard for high reactivity. The triflate anion is weakly coordinating, making the iodine center highly electrophilic. Triflate salts are often highly crystalline and stable, making them ideal for a wide range of arylations.[1][3]
-
Tosylate (OTs⁻): A more cost-effective alternative to triflate. Tosylate salts often exhibit slightly lower reactivity but are still highly effective in many transformations. They are a good choice for large-scale syntheses where cost is a factor.[10]
-
Tetrafluoroborate (BF₄⁻) / Hexafluorophosphate (PF₆⁻): These non-coordinating anions are also common. They provide good stability and reactivity, similar to triflates, but their synthesis can sometimes be less straightforward than the one-pot methods used for triflates and tosylates.[10][14]
-
Carboxylates (e.g., Acetate, OAc⁻): These are attractive from a cost and safety perspective. They are particularly useful in applications where the counterion can act as an internal base, facilitating the reaction.[9][15]
Table 1: Comparison of Common Counterions
| Counterion | Common Precursor Acid | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Triflate (OTf⁻) | Triflic Acid (TfOH) | High reactivity, good stability, highly crystalline | High cost |
| Tosylate (OTs⁻) | p-Toluenesulfonic Acid (TsOH) | Lower cost, good reactivity and stability | Can be less reactive than triflates |
| Tetrafluoroborate (BF₄⁻) | HBF₄ or NaBF₄ | High reactivity, non-coordinating | Often requires anion exchange step |
| Carboxylate (RCO₂⁻) | Carboxylic Acids (RCOOH) | Low cost, can act as internal base | May be more coordinating, reducing reactivity |
Q2: What is the best way to monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is often challenging due to the low mobility of ionic salts on silica gel. Mass spectrometry is the most reliable method.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique. A small aliquot of the reaction mixture can be diluted and injected to monitor the disappearance of the iodoarene starting material and the appearance of the iodonium salt product, identified by its characteristic m/z.
-
¹H NMR Spectroscopy: If LC-MS is unavailable, you can take a small sample, evaporate the solvent, and dissolve the residue in a deuterated solvent (e.g., CD₃CN or DMSO-d₆) to check for the appearance of new aromatic signals corresponding to the product.
Q3: How should I store my purified iodonium salts?
Iodonium salts are generally bench-stable crystalline solids, but proper storage is key to ensuring their longevity and reactivity.[4]
-
Protect from Light: Many iodine compounds are light-sensitive. Store your salts in amber glass vials or wrap the vials in aluminum foil.[16]
-
Protect from Moisture: While many are stable to ambient humidity, long-term storage in a desiccator or under an inert atmosphere (nitrogen or argon) is recommended.[16]
-
Control Temperature: For maximum long-term stability, especially for highly reactive or complex salts, storage in a refrigerator or freezer (-20 °C) is advisable.[16]
Section 3: Key Experimental Protocols
The following is a representative, field-proven protocol for the one-pot synthesis of a diaryliodonium triflate, which can be adapted for various substrates.
Protocol: One-Pot Synthesis of Di(p-tolyl)iodonium Triflate
This protocol is adapted from a high-yield method developed for flow chemistry and is equally effective in a standard batch setup.[1]
Materials:
-
4-Iodotoluene (1.0 equiv)
-
Toluene (1.1 equiv)
-
meta-Chloroperbenzoic acid (m-CPBA, ≤77%, 1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 2.0 equiv)
-
1,2-Dichloroethane (DCE)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-iodotoluene (e.g., 5.0 mmol, 1.09 g) and toluene (5.5 mmol, 0.58 mL) in 1,2-dichloroethane (25 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (5.5 mmol, ~1.23 g) in DCE (25 mL). Add this solution to the cooled reaction mixture.
-
Addition of Acid: Add trifluoromethanesulfonic acid (10.0 mmol, 0.88 mL) dropwise to the reaction mixture over 5-10 minutes. The solution may change color.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by LC-MS.
-
Precipitation: Once the reaction is complete, add diethyl ether (approx. 100-150 mL) to the flask with vigorous stirring. The product will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with several portions of cold diethyl ether to remove any unreacted starting materials and soluble byproducts.
-
Drying: Dry the purified white crystals under high vacuum. A typical yield for this reaction is 85-95%.
Table 2: Typical Optimized Reaction Parameters
| Parameter | Value/Reagent | Rationale | Reference |
|---|---|---|---|
| Iodoarene | 1.0 equiv | Limiting reagent | [1] |
| Arene | 1.1–1.5 equiv | Slight excess to drive the reaction | [1][5] |
| Oxidant | m-CPBA (1.1–1.3 equiv) | Ensures complete oxidation of I(I) to I(III) | [1] |
| Acid | TfOH (2.0 equiv) | Activates oxidant and facilitates EAS | [1][3] |
| Solvent | DCE or EtOAc | Good solubility for reagents, facilitates reaction | [1][3] |
| Temperature | 0 °C to RT | Controls exotherm and minimizes side reactions | [6] |
| Residence Time | 1–2 hours (batch) | Sufficient time for completion at RT |[1] |
Section 4: Visualized Workflows
General Synthesis Workflow
Caption: General workflow for one-pot diaryliodonium salt synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
- Moran, W. J. (n.d.). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE.
- Zhdankin, V. V., & Stang, P. J. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(i), 370-409.
- Ghosh, A., et al. (2017). Flow Synthesis of Diaryliodonium Triflates. The Journal of Organic Chemistry, 82(15), 8204–8210.
- Fosu, S. (2021). Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups. Liberty University.
- BenchChem. (n.d.). How to handle exothermic reactions in iodonium salt synthesis.
- Meskini, T., et al. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Green Chemistry, 23(10), 3737-3742.
- Dohi, T., et al. (2018). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 14, 2396–2405.
- Reddit user discussion. (2022). Diaryliodonium salt stability. r/Chempros.
- BenchChem. (n.d.).
- Diosady, L. L., et al. (1997). Stability of iodine in iodized salt. Trends in Food Science & Technology, 8(10), 321-325.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of the iodonium salt. [Link]
- BenchChem. (n.d.).
- Olofsson, B. (2014). Iodonium Salts. DiVA portal.
-
Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. [Link]
-
Yoshimura, A., et al. (2018). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 14, 2396-2405. [Link]
-
Zhdankin, V. V., & Stang, P. J. (2011). Iodonium salts in organic synthesis. ARKIVOC. [Link]
- Dohi, T., & Kita, Y. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I(III) and ortho C–H Bonds. Chemical Society Reviews.
- Malmedy, F., et al. (2015). Competing Pathways in O‐Arylations with Diaryliodonium Salts: Mechanistic Insights. Chemistry – A European Journal, 21(43), 15156-15166.
-
ResearchGate. (n.d.). ChemInform Abstract: Diaryliodonium Salts as Efficient Lewis Acid Catalysts for Direct Three Component Mannich Reactions. [Link]
-
Zhdankin, V. V. (2018). Iodonium Salts as Benzyne Precursors. Chemistry – A European Journal, 24(57), 15156-15166. [Link]
- Pike, V. W. (2018). Hypervalent aryliodine compounds as precursors for radiofluorination. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 194-226.
- Sandin, R. B., & Hay, A. S. (1952). Iodonium salt synthesis. Evidence for the formation of isomers in the synthesis of diaryliodonium salts. Journal of the Chemical Society C: Organic, 1221-1225.
- Francke, R., & Leijon, M. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry, 19(18), 4043-4048.
- Yusuf, S. (2011). Selective Iodination Using Diaryliodonium Salts. UNL Digital Commons.
- Francke, R., et al. (2020). Low-Cost, Safe, and Anion-Flexible Method for the Electrosynthesis of Diaryliodonium Salts. The Journal of Organic Chemistry, 85(19), 12510–12519.
- Stuart, D. R. (2021). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. Accounts of Chemical Research, 54(17), 3385–3398.
- Zhdankin, V. V., et al. (2021). Iodonium salts as efficient iodine(III)-based noncovalent organocatalysts for Knorr-type reactions. RSC Advances, 11(8), 4455-4460.
- Olofsson, B. (2016). Diaryliodonium Salts. Diva-portal.org.
Sources
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- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Iodonium salt synthesis. Evidence for the formation of isomers in the synthesis of diaryliodonium salts - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
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- 9. BJOC - Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions [beilstein-journals.org]
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- 16. reddit.com [reddit.com]
Stability issues with Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate in solution
Welcome to the technical support guide for Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot stability issues encountered when using this reagent in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability and handling of this compound solutions.
Q1: My solution of this compound turned yellow/brown. What happened and is it still usable?
A1: A color change, typically to yellow or brown, is a common visual indicator of decomposition. This is often due to the formation of elemental iodine or other colored byproducts resulting from the breakdown of the iodonium salt.[1] The primary culprits for this degradation are exposure to light, heat, or incompatible chemical environments.
Whether the solution is still usable depends on the tolerance of your specific application to lower concentrations of the active reagent and the presence of impurities. For sensitive applications like catalysis or photolithography, where precise concentrations and purity are critical, it is strongly recommended to discard the discolored solution and prepare a fresh one.[2] The decomposition products, such as 4-tert-butyl iodobenzene and 4-tert-butylbenzene, can interfere with your reaction.[3]
Q2: What are the ideal storage conditions for solutions of this reagent?
A2: To maximize the shelf-life of your this compound solution, adhere to the following storage protocols, which are based on the compound's known sensitivities:
-
Protection from Light: Diaryliodonium salts are sensitive to light, particularly UV radiation.[2] This is because they are often used as photoacid generators, meaning they are designed to decompose upon UV exposure.[3][4] Always store solutions in amber glass vials or bottles, or wrap clear containers in aluminum foil.
-
Temperature Control: For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[2] Lower temperatures slow down the rate of potential decomposition reactions.
-
Inert Atmosphere: To prevent degradation from atmospheric moisture and oxygen, it is good practice to store the solution under an inert atmosphere, such as nitrogen or argon.[2]
Q3: Which solvents are recommended for dissolving this compound, and which should be avoided?
A3: The choice of solvent is critical for both solubility and stability.
-
Recommended Solvents: The solubility of diaryliodonium salts is highly dependent on the counterion.[5] For the p-toluenesulfonate (tosylate) salt, solubility is generally good in moderately polar to polar aprotic solvents. Based on available data and general chemical principles, suitable solvents include:
-
Solvents to Use with Caution or Avoid:
-
Nucleophilic Solvents: Solvents that are nucleophilic, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), can lead to decomposition.[2] The positively charged iodine atom makes the attached aryl groups susceptible to nucleophilic attack.
-
Basic Solvents/Contaminants: The presence of strong bases, including hydroxide, can degrade the salt.[2] Ensure your solvents are free from basic impurities.
-
Protic Solvents (e.g., Methanol, Water): While some diaryliodonium salts are soluble in alcohols, the tosylate counterion is dissociated in solution, creating a positively charged iodine center that can be readily attacked by nucleophilic solvents.[6] Use with caution and preferably for immediate use rather than long-term storage.
-
Table 1: Solubility and Compatibility of this compound in Common Solvents
| Solvent | Solubility | Stability Considerations | Recommendation |
| Dichloromethane (DCM) | Good | Generally stable for short to medium-term storage. | Recommended |
| Acetonitrile (ACN) | Good | Good stability, suitable for many applications. | Recommended |
| γ-butyrolactone | ~10% | Good stability, often used in photoresist formulations. | Recommended |
| Ethyl Lactate | ~10% | Good stability, common in electronic applications. | Recommended |
| Dimethyl Sulfoxide (DMSO) | Soluble[5] | Potential for nucleophilic attack, may lead to decomposition.[2] | Use with Caution / Prepare Fresh |
| Dimethylformamide (DMF) | Soluble | Potential for nucleophilic attack and presence of amine impurities.[2] | Use with Caution / Prepare Fresh |
| Methanol | Soluble[5] | Nucleophilic solvent; may reduce long-term stability.[6] | Prepare Fresh for Immediate Use |
| Water | Sparingly Soluble | Potential for hydrolysis and nucleophilic attack. | Not Recommended for Storage |
Q4: My reaction failed to proceed. Could degradation of my iodonium salt solution be the cause?
A4: Yes, this is a distinct possibility. If your this compound solution has degraded, the concentration of the active arylating agent will be lower than expected, leading to poor or no conversion. Before re-running the reaction, it is crucial to verify the integrity of your reagent solution.
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues related to the stability of this compound solutions.
Guide 1: Diagnosing Solution Degradation
If you suspect your solution has degraded, follow this workflow to confirm its status.
Caption: Workflow for diagnosing solution degradation.
Guide 2: Proactive Stability Management
To prevent stability issues from impacting your research, implement this proactive management workflow.
Caption: Proactive workflow for solution management.
Section 3: Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Stability Assessment
This protocol provides a quick method to assess the integrity of your this compound solution by comparing it to a freshly prepared standard.
Objective: To detect the presence of major degradation products.
Materials:
-
Suspected (old) solution of the iodonium salt.
-
Solid this compound.
-
Deuterated solvent (e.g., CDCl₃, CD₃CN) compatible with your original solvent.
-
NMR tubes.
Procedure:
-
Prepare Fresh Standard: Accurately weigh a small amount of the solid iodonium salt and dissolve it in the deuterated solvent in an NMR tube to a known concentration (e.g., 10 mg/mL). This is your reference standard.
-
Prepare Sample of Old Solution: Transfer an aliquot of your old solution to an NMR tube. If the original solvent was not deuterated, you must first evaporate the solvent in vacuo at room temperature and then redissolve the residue in the same deuterated solvent used for the standard.
-
Acquire Spectra: Acquire ¹H NMR spectra for both the fresh standard and the old sample.
-
Analyze Data:
-
Reference Spectrum: In the spectrum of the fresh standard, identify the characteristic aromatic proton signals for the bis(4-tert-butylphenyl)iodonium cation and the p-toluenesulfonate anion.
-
Sample Spectrum: Compare the sample spectrum to the reference. Look for:
-
A significant decrease in the intensity of the characteristic reagent peaks.
-
The appearance of new peaks. Common decomposition products include 4-tert-butyl iodobenzene and 4-tert-butylbenzene.[3] The emergence of complex, broad signals may also indicate polymerization or other side reactions.
-
-
Protocol 2: HPLC Analysis for Quantitative Stability Assessment
For a more quantitative assessment, HPLC is the preferred method.
Objective: To quantify the concentration of the active iodonium salt and detect trace impurities.
Materials:
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier.
-
Suspected (old) solution and solid reagent.
Procedure:
-
Method Development (if necessary):
-
Mobile Phase: A common starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% TFA. A gradient from 30% B to 90% B over 15-20 minutes is often effective.
-
Detection: The aromatic nature of the compound allows for UV detection. A wavelength of 254 nm is a good starting point.[3]
-
Flow Rate: 1.0 mL/min.
-
-
Prepare Calibration Curve:
-
Prepare a stock solution of the solid this compound in the mobile phase (or a compatible solvent) at a known concentration (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) to generate a calibration curve.
-
Inject each standard and plot the peak area versus concentration.
-
-
Analyze Sample:
-
Dilute an accurately measured volume of your old solution with the mobile phase to a concentration that falls within your calibration curve.
-
Inject the diluted sample into the HPLC.
-
-
Calculate Concentration:
-
Identify the peak corresponding to the iodonium salt by comparing its retention time to the standards.
-
Using the peak area from your sample and the calibration curve, calculate the exact concentration of the active reagent remaining in your solution. A significant deviation from the intended concentration confirms degradation.
-
References
- Benchchem. (2025). Technical Support Center: Diaryliodonium Salt Synthesis.
- Reddit r/Chempros. (2022). Diaryliodonium salt stability.
- International Journal of Scientific Research and Engineering Development. (2025). Recent Advances in Stability of Iodine in Iodized Salt.
- Food and Agriculture Organization of the United Nations. (1996). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.
- Benchchem. (2025).
-
DiVA portal. (2014). Iodonium Salts. Retrieved from [Link].
-
PubMed. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts. Retrieved from [Link].
-
Newcastle University eTheses. (2020). Arylation Reactions Using Diaryliodonium Salts. Retrieved from [Link].
-
ResearchGate. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts | Request PDF. Retrieved from [Link].
-
Organic Syntheses. (2009). Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate. Retrieved from [Link].
- Hampford Research Inc. (2025). Bis 4-t-butyl Iodonium TPB.
-
PubChem. This compound. Retrieved from [Link].
-
CORA. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of andole: a two-step experiment for. Retrieved from [Link].
- DigitalCommons@SHU. (2016). A New Synthesis of Bis (4-tert-butylphenyl)
-
RSC Publishing. Sustainable and scalable one-pot synthesis of diaryliodonium salts. Retrieved from [Link].
-
Fisher Scientific. This compound, Electronic grade, 99+% (metals basis). Retrieved from [Link].
- Diva-portal.org. Diaryliodonium Salts.
-
NIH. (2013). Cu-Catalyzed Fluorination of Diaryliodonium Salts with KF. Retrieved from [Link].
-
ResearchGate. Previously studied reactions catalyzed by diaryliodonium salts and.... Retrieved from [Link].
- BLD Pharm. 142342-33-4|Bis(4-tert-butylphenyl)
- Benchchem. Application Notes and Protocols: Diaryliodonium Salts in Cross-Coupling Reactions.
- PDXScholar. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A.
- ResearchGate. (2025). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl)
-
Wikipedia. Pyridinium p-toluenesulfonate. Retrieved from [Link].
Sources
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- 2. reddit.com [reddit.com]
- 3. Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. diva-portal.org [diva-portal.org]
Overcoming solubility problems with Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Technical Support Center: Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges, particularly those related to solubility, when working with this versatile photoacid generator. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my formulation. What are the recommended solvents?
A1: The solubility of diaryliodonium salts is significantly influenced by both the cation and the counter-anion.[1][2] The p-toluenesulfonate (tosylate) anion in your compound provides moderate solubility in a range of organic solvents. However, it is not universally soluble.
For effective dissolution, consider the following solvents, ranked by general effectiveness:
-
Good Solubility:
-
Moderate to Poor Solubility:
-
Propylene glycol methyl ether acetate (PGMEA)
-
Tetrahydrofuran (THF)
-
Acetone
-
It's crucial to note that solubility can be formulation-dependent. The presence of other monomers, additives, or resins can alter the solubility profile.
Expert Insight: The bulky tert-butyl groups on the phenyl rings do enhance solubility compared to unsubstituted diphenyliodonium salts.[4] However, the ionic nature of the salt still governs its overall solubility.
Quantitative Solubility Data:
| Solvent | Approximate Solubility (% w/w) |
| γ-Butyrolactone | ~10% |
| Ethyl Lactate | ~10% |
| PGMEA | <1% |
This data is based on available information and may vary based on the specific grade and purity of the salt and solvents.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my solution, especially at lower temperatures or upon standing.
This is a classic sign of a supersaturated solution or poor long-term stability in the chosen solvent system.
Causality: The dissolution of ionic compounds like iodonium salts is an equilibrium process. Changes in temperature can shift this equilibrium, leading to precipitation. Additionally, some solvents may not be able to maintain the salt in solution over extended periods, especially in complex mixtures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step-by-Step Protocol:
-
Gentle Heating: Carefully warm the solution (e.g., in a 40-50°C water bath) while stirring.[5] This will increase the kinetic energy of the solvent molecules, often overcoming the lattice energy of the salt and forcing it back into solution. Allow the solution to slowly cool to room temperature to assess if it remains stable.
-
Co-Solvent Addition: If heating is not a viable long-term solution, the introduction of a more polar, compatible co-solvent can be effective. For instance, if you are using a less polar solvent like THF, adding a small percentage of acetonitrile or γ-butyrolactone can significantly enhance solubility. Start with a 5-10% (v/v) addition of the co-solvent and observe the effect.
-
Anion Exchange (Advanced): For applications where solubility is a persistent and critical issue, consider exchanging the p-toluenesulfonate anion for one that imparts greater solubility, such as triflate (OTf), hexafluorophosphate (PF₆), or tetraphenylborate (BPh₄).[1][2][4][6] This is a chemical modification and should only be undertaken by experienced chemists.
-
Rationale: Anions like triflate and hexafluorophosphate are less coordinating and have a more delocalized negative charge, which generally leads to weaker ion pairing and better solubility in organic solvents.[2]
-
Issue 2: The salt won't dissolve to the desired concentration for my photopolymerization experiment.
This indicates that you are exceeding the solubility limit of the salt in your chosen monomer or solvent system.
Causality: Every compound has a finite solubility in a given solvent at a specific temperature. Attempting to create a solution with a concentration above this limit will result in undissolved solid.
Strategies for Higher Concentration Formulations:
-
Optimize the Solvent System: As detailed in the previous issue, a blend of solvents can often achieve higher solubility than a single solvent. Experiment with mixtures of solvents known to be good for this salt.
-
Ultrasonication: Using an ultrasonic bath can aid in the dissolution process by breaking down agglomerates of the solid and increasing the surface area available for solvation.[5]
-
Protocol: Place your sealed vial containing the mixture in an ultrasonic bath. A slight warming of the bath (to around 40°C) can further enhance the effect.[5] Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution.
-
-
Consider an Alternative Photoinitiator: If achieving a high concentration is critical and cannot be accomplished with the tosylate salt, switching to a more soluble diaryliodonium salt may be the most practical solution. Bis(4-tert-butylphenyl)iodonium triflate or hexafluorophosphate are excellent, highly soluble alternatives.[4][7]
Issue 3: I'm observing inconsistent curing or reaction rates, which I suspect is due to poor dissolution.
Incomplete dissolution means the actual concentration of the photoinitiator in the solution is lower and less homogeneous than intended, leading to unreliable results.
Causality: In photopolymerization, the photoinitiator must be evenly distributed throughout the monomer formulation to ensure uniform generation of the initiating species (a strong Brønsted acid) upon UV exposure.[5][7] Undissolved particles will not contribute to the initiation and can act as defect sites in the cured polymer.
Verification and Optimization Workflow:
Caption: Workflow to ensure consistent initiator concentration.
Best Practices for Homogeneous Formulations:
-
Prepare a Concentrated Stock Solution: Instead of adding the solid salt directly to your final complex formulation, prepare a concentrated stock solution in a solvent in which the salt is highly soluble (e.g., γ-butyrolactone or acetonitrile).
-
Ensure Complete Dissolution: Use the techniques mentioned above (gentle heating, ultrasonication) to ensure all of the salt has dissolved in the stock solution.
-
Filtration: After the stock solution has cooled to room temperature, filter it through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with your solvent). This will remove any micro-particulates that could lead to inconsistencies.
-
Dose from the Stock Solution: Add the required volume of the filtered stock solution to your final formulation. This ensures you are adding a known, homogeneous concentration of the photoinitiator.
References
- Plesch, E. (2016).
- Sigma-Aldrich. Bis(4-tert-butylphenyl)
- Mavrokosta, M., et al. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Diaryliodonium Salt Synthesis.
- Sangermano, M., et al. (2022). Iodonium Borate Initiators for Cationic Photopolymerization and Their Application in Radical-Induced Cationic Frontal Polymerization.
- IGM Resins. (2025).
- Xiao, P., et al. (2019). Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes.
- Lalevée, J., et al. (2019). Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes.
- Ortyl, J., et al. (2022). Symmetric Iodonium Salts Based on Benzylidene as One-Component Photoinitiators for Applications in 3D Printing.
- Reddit r/Chempros. (2022). Diaryliodonium salt stability.
- Johnson, M. (2021). Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups.
- Hampford Research Inc.
- Stuart, D. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A - PDXScholar).
- Carroll, M. A. (Thesis). Arylation Reactions Using Diaryliodonium Salts. Newcastle University Theses.
- Wirth, T., & Yusubov, M. S. (2018). Easy Synthesis of Diaryliodonium Salts. ChemistryViews.
- O'Duill, M. (2024). Diaryliodonium Salts. ACS In Focus.
- Chem-Impex. Bis(4-tert-butylphenyl)
- PubChem. Bis(4-tert-butylphenyl)
- Carroll, M. A., et al. (2016). Radiofluorination of diaryliodonium tosylates under aqueous-organic and cryptand-free conditions. Semantic Scholar.
- Thermo Fisher Scientific. This compound, Electronic grade, 99+% (metals basis).
- Fisher Scientific. This compound, Electronic grade, 99+% (metals basis).
- Brown, A. D. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of andole: a two-step experiment. CORA.
- Jana, A., et al. (2026). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides.
- BLD Pharm. 142342-33-4|Bis(4-tert-butylphenyl)
- Thermo Fisher Scientific. This compound, Electronic grade, 99+% (metals basis) 5 g.
- BenchChem. (2025). Application Notes and Protocols for Cationic Photopolymerization Using Bis(4-tert-butylphenyl)
- Olofsson, B. (2011). Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl) Iodonium Triflate.
- Salvi, M. C. (2015). A New Synthesis of Bis (4-tert-butylphenyl)
- PubChem. Bis(4-tert-butylphenyl)
- Sierra-Alvarez, R., et al. (2022). Fate of bis-(4-tert-butyl phenyl)-iodonium under photolithography relevant irradiation and the environmental risk properties of the formed photoproducts.
Sources
- 1. scispace.com [scispace.com]
- 2. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
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- 4. chemimpex.com [chemimpex.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: The Effect of Counter Ions on the Reactivity of Diaryliodonium Salts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for diaryliodonium salt applications. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful arylating agents. Our goal is to provide you with in-depth, field-proven insights into a critical, yet often overlooked, aspect of your experiments: the role of the counter ion. Understanding and controlling counter ion effects can be the key to unlocking higher yields, greater selectivity, and more robust reaction protocols.
Frequently Asked Questions (FAQs)
This section addresses the common questions and challenges our application scientists encounter from researchers in the field.
Q1: Beyond charge balance, what is the fundamental role of the counter ion in a diaryliodonium salt?
The counter ion (X⁻) in a diaryliodonium salt ([Ar₂I]⁺X⁻) is far more than an inert charge carrier. Its properties—such as size, nucleophilicity, basicity, and coordinating ability—profoundly influence the salt's physical and chemical behavior. In solution, the salt exists in equilibrium between a tightly associated ion pair and dissociated ions.[1] The nature of the counter ion dictates this equilibrium and, consequently, the electrophilicity and availability of the diaryliodonium cation for reaction.
-
Weakly Coordinating Anions (e.g., triflate (OTf⁻), tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻)): These anions interact weakly with the iodine(III) center. This results in a more "free" and highly electrophilic iodonium cation in solution, which often translates to higher reactivity in cross-coupling reactions.[1][2]
-
Coordinating/Nucleophilic Anions (e.g., halides (Cl⁻, Br⁻), acetate (OAc⁻)): These anions can coordinate more strongly to the iodine center. This can decrease the overall electrophilicity of the reagent and, in some cases, the anion itself can compete with the desired nucleophile, leading to unwanted side products (e.g., Ar-X).[3]
-
Actively Participating Anions (e.g., fluoride (F⁻)): In specific cases, the counter ion can be a key mechanistic participant. The fluoride anion, for example, is basic enough to deprotonate weakly acidic nucleophiles like phenols, activating them for arylation without an external base.[4][5]
Q2: My arylation reaction is sluggish or failing completely. Could the counter ion be the culprit?
Absolutely. This is one of the most common troubleshooting scenarios. If your reaction is not proceeding as expected, evaluating the counter ion is a critical step.
The generally accepted principle is that the counter ion functions as a leaving group for the electrophilic aryl species.[4] However, its influence is more complex. In metal-free arylations, the reaction often proceeds via the formation of a T-shaped intermediate between the iodonium salt and the nucleophile.[6] A strongly coordinating counter ion can hinder the formation of this intermediate.
For instance, a control reaction between phenol and diphenyliodonium triflate at room temperature shows no product formation.[4] The triflate is too weakly basic to activate the phenol. However, switching to diphenyliodonium fluoride under the same conditions yields the desired diaryl ether, demonstrating the counter ion's direct role in enabling the reaction.[4]
Similarly, in palladium-catalyzed reactions, tetrafluoroborate (BF₄⁻) salts have been shown to be more efficient than tosylate or triflate salts, likely due to their weakly coordinating nature, which prevents interference with the palladium center.[2]
Q3: I'm struggling to dissolve my diaryliodonium salt. How does the counter ion influence solubility?
Solubility is heavily dictated by the counter ion and is a crucial practical consideration. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.
-
Halide Counter Ions (Cl⁻, Br⁻): Salts with these anions are often poorly soluble in many common organic solvents.[3]
-
Triflate (OTf⁻), Tosylate (OTs⁻), and Tetrafluoroborate (BF₄⁻) Counter Ions: These are generally the preferred choice for good solubility in a range of organic solvents, making them versatile for various applications.[7]
If you are facing solubility issues, consider a counter ion exchange or synthesizing the salt with a more suitable anion from the outset.
Q4: How does the counter ion affect the stability and proper storage of my diaryliodonium salts?
Diaryliodonium salts are generally stable, solid reagents that are easy to handle.[2] However, their long-term stability is influenced by the counter ion, and proper storage is essential to ensure reproducibility.
-
General Storage Protocol: Store salts in a cool, dark place (refrigeration at -20°C is recommended) and under an inert atmosphere (argon or nitrogen) to protect from light and moisture.[8] Iodine compounds can be light-sensitive.[8]
-
Counter Ion Impact on Stability: The thermal stability of diaryliodonium salts is affected by the choice of counter ion.[9] Salts with weakly nucleophilic and non-basic anions like triflate or tetrafluoroborate are typically very stable at the benchtop. More reactive counter ions could potentially lead to slower decomposition pathways over time, although this is less common with standard salts.
Q5: How do I select the optimal diaryliodonium salt and counter ion for my specific reaction?
The choice of counter ion should be a deliberate, mechanistically informed decision. The diagram below provides a logical workflow for this selection process.
Caption: Decision workflow for selecting an appropriate counter ion.
-
For Metal-Catalyzed Reactions (Pd, Cu, etc.): The priority is to avoid poisoning or inhibiting the catalyst. Therefore, weakly coordinating anions like BF₄⁻ or OTf⁻ are strongly recommended. They are less likely to displace other ligands from the metal's coordination sphere.[2]
-
For Metal-Free Reactions: The choice is more dependent on the nucleophile.
-
For weakly acidic nucleophiles (e.g., phenols) , a fluoride (F⁻) counter ion can be uniquely effective, acting as a built-in base to activate the substrate.[4][5]
-
For most other carbon and heteroatom nucleophiles , triflate (OTf⁻) is an excellent and highly versatile starting point due to its combination of high reactivity and good solubility.
-
Troubleshooting Guide: Counter Ion Effects
This table provides a quick reference for diagnosing and solving common experimental problems related to counter ions.
| Problem Observed | Probable Cause (Counter Ion Related) | Suggested Solution & Rationale |
| Low or No Reactivity | The counter ion is too strongly coordinating (e.g., Cl⁻, Br⁻) or too weakly basic to activate the nucleophile. | Switch to a salt with a weakly coordinating anion like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) to increase the electrophilicity of the iodonium cation. For weakly acidic nucleophiles, consider a fluoride (F⁻) salt to provide internal activation.[2][4] |
| Poor Solubility | Halide (Cl⁻, Br⁻) counter ions are known to have poor solubility in many organic solvents.[3] | Use a salt with a different counter ion (OTf⁻, BF₄⁻, OTs⁻) that is known to impart better solubility in common organic solvents.[7] |
| Formation of Aryl Halide (Ar-X) Side Product | The counter ion (e.g., Br⁻, I⁻) is nucleophilic and is competing with the intended nucleophile. | Replace the halide with a non-nucleophilic counter ion like OTf⁻ or BF₄⁻. This eliminates the source of the competing nucleophile. |
| Inconsistent Yields in Metal-Catalyzed Reactions | The counter ion is likely interfering with the catalytic cycle, potentially by coordinating to the metal center. | Employ salts with very weakly coordinating anions (BF₄⁻, PF₆⁻) which are specifically chosen for their compatibility with transition metal catalysts.[2] |
Key Experimental Protocols & Mechanistic Insights
Protocol: General Procedure for Counter Ion Exchange
If you have a diaryliodonium salt with a suboptimal counter ion (e.g., a halide) and need to exchange it for a more suitable one (e.g., triflate), a simple anion metathesis can be performed.
Objective: To exchange a halide or acetate counter ion for a triflate counter ion.
Materials:
-
Diaryliodonium halide/acetate salt (1.0 equiv)
-
Silver triflate (AgOTf) or Sodium triflate (NaOTf) (1.05 - 1.2 equiv)
-
Solvent (e.g., Acetonitrile, Methanol, or water mixture)
Procedure:
-
Dissolve or suspend the starting diaryliodonium salt in a suitable solvent (e.g., acetonitrile).
-
In a separate flask, dissolve the triflate source (e.g., AgOTf) in the same solvent.
-
Slowly add the triflate solution to the diaryliodonium salt solution/suspension at room temperature.
-
A precipitate of the insoluble salt (e.g., AgCl, NaOAc) will form immediately.
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature to ensure complete exchange.
-
Filter the mixture through a pad of Celite® to remove the precipitated salt.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude diaryliodonium triflate salt.
-
The product can be purified further by recrystallization or precipitation if necessary.
Trustworthiness Check: The success of the exchange is driven by the precipitation of the highly insoluble byproduct (e.g., silver halide), which drives the equilibrium towards the desired product. Confirm the exchange using techniques like NMR or mass spectrometry.
Mechanistic Visualization: The Active Role of the Fluoride Counter Ion
The following diagram illustrates the crucial difference between a "spectator" counter ion and an "active" counter ion in the O-arylation of a phenol.
Sources
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. A counteranion triggered arylation strategy using diaryliodonium fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. reddit.com [reddit.com]
- 9. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]
Validation & Comparative
A Comprehensive Guide to Diaryliodonium Salts in Organic Synthesis: A Comparative Analysis for Researchers
For the modern organic chemist, the quest for efficient and selective methods for forging carbon-aryl and heteroatom-aryl bonds is relentless. Diaryliodonium salts have emerged as a powerful class of reagents in this endeavor, offering a stable, versatile, and often milder alternative to traditional organometallic compounds. This guide provides an in-depth technical comparison of diaryliodonium salts, drawing on experimental data to inform the selection of the optimal reagent and reaction conditions for a variety of synthetic transformations. We will explore the nuances of symmetric versus unsymmetric salts, delve into the mechanisms of their reactivity in metal-catalyzed and metal-free systems, and provide detailed experimental protocols for their synthesis and application.
The Diaryliodonium Salt: Structure, Stability, and Reactivity
Diaryliodonium salts are hypervalent iodine(III) compounds with the general structure [Ar¹-I⁺-Ar²]X⁻. Their utility as arylating agents stems from the electrophilic nature of the iodine center and the excellent leaving group ability of the iodoarene byproduct.[1] These salts are typically crystalline solids, stable to air and moisture, making them significantly easier to handle than many pyrophoric organometallic reagents. The choice of counter-ion (X⁻), commonly triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or tosylate (OTs⁻), can influence the salt's solubility and reactivity.[1]
The reactivity of diaryliodonium salts can be broadly categorized into three main pathways: copper-catalyzed cross-coupling, palladium-catalyzed C-H activation, and metal-free arylations. The choice of pathway is dictated by the substrate, the desired transformation, and the specific diaryliodonium salt employed.
Symmetric vs. Unsymmetric Diaryliodonium Salts: A Tale of Atom Economy and Selectivity
A critical consideration when employing diaryliodonium salts is the choice between symmetric ([Ar-I⁺-Ar]X⁻) and unsymmetric ([Ar¹-I⁺-Ar²]X⁻) variants.
Symmetric Diaryliodonium Salts are straightforward to synthesize and can provide high yields in arylation reactions. However, a significant drawback is the loss of one aryl group as an iodoarene byproduct. This lack of atom economy is particularly problematic when the aryl group is complex or synthetically valuable.
Unsymmetric Diaryliodonium Salts address this issue by incorporating a "dummy" or non-transferable aryl group (Ar²). This dummy group is designed to be electronically or sterically disfavored for transfer, thus directing the selective delivery of the desired aryl group (Ar¹) to the nucleophile. Common dummy groups include the sterically hindered mesityl (2,4,6-trimethylphenyl) group and electron-rich groups like anisyl (methoxyphenyl) or trimethoxyphenyl (TMP).[2][3][4]
The general principle governing selectivity in unsymmetric diaryliodonium salts is that under metal-free conditions, the more electron-deficient or less sterically hindered aryl group is preferentially transferred.[3] In contrast, in metal-catalyzed reactions, the opposite is often true, with the more electron-rich or less sterically hindered group being transferred.[2]
Synthesis of Diaryliodonium Salts: Experimental Protocols
The accessibility of diaryliodonium salts has been greatly enhanced by the development of efficient one-pot synthetic procedures. Below are representative protocols for the synthesis of a symmetric and an unsymmetric diaryliodonium salt.
Protocol: One-Pot Synthesis of Diphenyliodonium Triflate (Symmetric)
This protocol is adapted from the work of Bielawski and Olofsson.
Materials:
-
Iodobenzene (1.0 equiv)
-
Benzene (1.2 equiv)
-
m-Chloroperoxybenzoic acid (m-CPBA, 70-75%, 1.1 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of iodobenzene in CH₂Cl₂ at 0 °C, add m-CPBA in one portion.
-
Slowly add TfOH to the mixture at 0 °C.
-
Add benzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add Et₂O to the residue to precipitate the product.
-
Collect the solid by filtration, wash with Et₂O, and dry under vacuum to afford diphenyliodonium triflate as a white solid.
Protocol: One-Pot Synthesis of Aryl(mesityl)iodonium Triflate (Unsymmetric)
This protocol is a general procedure for the synthesis of unsymmetric diaryliodonium salts.
Materials:
-
Aryl iodide (1.0 equiv)
-
Mesitylene (1.5 equiv)
-
m-CPBA (70-75%, 1.1 equiv)
-
TfOH (1.1 equiv)
-
CH₂Cl₂
-
Et₂O
Procedure:
-
Dissolve the aryl iodide and m-CPBA in CH₂Cl₂ at 0 °C.
-
Slowly add TfOH to the solution.
-
Add mesitylene to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the solvent in vacuo.
-
Triturate the residue with Et₂O to induce precipitation.
-
Filter the solid, wash with copious Et₂O, and dry to yield the aryl(mesityl)iodonium triflate.
Performance in Arylation Reactions: A Comparative Data Analysis
The choice of diaryliodonium salt and reaction conditions has a profound impact on the outcome of an arylation reaction. The following tables provide a comparative summary of experimental data from the literature, highlighting the performance of different salts in key transformations.
Copper-Catalyzed N-Arylation
Copper catalysis is a workhorse for the formation of C-N bonds. Diaryliodonium salts serve as excellent arylating agents in these transformations, often under milder conditions than traditional Ullmann couplings.
Table 1: Copper-Catalyzed N-Arylation of Imidazoles
| Entry | Imidazole Substrate | Diaryliodonium Salt | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Imidazole | Diphenyliodonium triflate | CuI (10) | K₂CO₃ | DMF | 100 | 85 | [5] |
| 2 | 2-Phenylimidazole | Diphenyliodonium triflate | Cu(OAc)₂ (10) | Cs₂CO₃ | Toluene | 110 | 78 | [6] |
| 3 | Imidazole | Phenyl(mesityl)iodonium triflate | Cu₂O (5) | K₃PO₄ | Dioxane | 100 | 92 | [7] |
| 4 | 4-Nitroimidazole | 4-Methoxyphenyl(mesityl)iodonium triflate | CuI (10) | Cs₂CO₃ | DMF | 80 | 88 | [7] |
This table is a representative compilation of data and specific conditions may vary.
As seen in Table 1, both symmetric and unsymmetric diaryliodonium salts are effective in the N-arylation of imidazoles. The use of an unsymmetric salt with a mesityl dummy group (entry 3) allows for the efficient transfer of the desired phenyl group.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H activation is a powerful tool for the direct arylation of unactivated C-H bonds. Diaryliodonium salts are particularly well-suited for these reactions, often participating in a Pd(II)/Pd(IV) catalytic cycle.
Table 2: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
| Entry | Diaryliodonium Salt | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Diphenyliodonium triflate | Pd(OAc)₂ (5) | None | K₂CO₃ | Acetic Acid | 100 | 85 | [8] |
| 2 | Bis(4-fluorophenyl)iodonium triflate | Pd(OAc)₂ (5) | None | K₂CO₃ | Acetic Acid | 100 | 82 | [8] |
| 3 | Phenyl(mesityl)iodonium triflate | Pd(OAc)₂ (5) | None | Cs₂CO₃ | Dioxane | 120 | 90 | [9] |
| 4 | 4-Tolyl(mesityl)iodonium triflate | Pd(OAc)₂ (5) | PPh₃ | K₃PO₄ | Toluene | 110 | 88 | [9] |
This table is a representative compilation of data and specific conditions may vary.
The data in Table 2 demonstrates the high efficiency of palladium-catalyzed C-H arylation using diaryliodonium salts. The use of unsymmetric salts with a mesityl dummy group again proves advantageous for selective aryl transfer.
Metal-Free Arylation
A significant advantage of diaryliodonium salts is their ability to participate in arylations under metal-free conditions, thereby avoiding potential metal contamination in the final product.
Table 3: Metal-Free O-Arylation of Phenols
| Entry | Phenol Substrate | Diaryliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenol | Diphenyliodonium triflate | K₂CO₃ | DMF | 80 | 95 | [10] |
| 2 | 4-Methoxyphenol | Diphenyliodonium triflate | K₂CO₃ | DMF | 80 | 98 | [10] |
| 3 | 4-Nitrophenol | Phenyl(anisyl)iodonium triflate | Cs₂CO₃ | MeCN | 60 | 92 (phenyl transfer) | [3][11] |
| 4 | 2,6-Dimethylphenol | Phenyl(mesityl)iodonium triflate | K₃PO₄ | Toluene | 100 | 85 (phenyl transfer) | [3][11] |
This table is a representative compilation of data and specific conditions may vary.
The results in Table 3 showcase the excellent yields achievable in metal-free O-arylations. The chemoselectivity of unsymmetric salts is evident, with the electron-rich anisyl group acting as an effective dummy ligand in the transfer of the phenyl group to an electron-deficient phenol (entry 3).
Mechanistic Insights: Visualizing the Reaction Pathways
Understanding the underlying mechanisms of these reactions is crucial for rational optimization and troubleshooting.
Copper-Catalyzed N-Arylation
The generally accepted mechanism for copper-catalyzed N-arylation with diaryliodonium salts involves a Cu(I)/Cu(III) catalytic cycle.
Caption: Proposed mechanism for copper-catalyzed N-arylation.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H arylation with diaryliodonium salts is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.
Caption: Proposed mechanism for palladium-catalyzed C-H arylation.
Metal-Free Arylation
In the absence of a metal catalyst, the reaction is thought to proceed through a ligand coupling mechanism on the hypervalent iodine center.
Caption: Proposed mechanism for metal-free arylation.
Detailed Experimental Protocols for Key Arylation Reactions
To further aid researchers in the practical application of diaryliodonium salts, the following are detailed, step-by-step protocols for representative arylation reactions.
Protocol: Copper-Catalyzed N-Arylation of Imidazole
Materials:
-
Imidazole (1.0 equiv)
-
Aryl(mesityl)iodonium triflate (1.2 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add imidazole, aryl(mesityl)iodonium triflate, CuI, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine
Materials:
-
2-Phenylpyridine (1.0 equiv)
-
Diphenyliodonium triflate (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Acetic acid
Procedure:
-
In a round-bottom flask, combine 2-phenylpyridine, diphenyliodonium triflate, Pd(OAc)₂, and K₂CO₃.
-
Add acetic acid to the flask.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography.
Protocol: Metal-Free O-Arylation of 4-Methoxyphenol
Materials:
-
4-Methoxyphenol (1.0 equiv)
-
Phenyl(anisyl)iodonium triflate (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flask containing a magnetic stir bar, add 4-methoxyphenol, phenyl(anisyl)iodonium triflate, and Cs₂CO₃.
-
Add anhydrous MeCN.
-
Stir the reaction mixture at 60 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture and dilute with diethyl ether.
-
Filter off the solids and concentrate the filtrate.
-
Purify the crude product by flash chromatography on silica gel.
Conclusion: Selecting the Right Diaryliodonium Salt for Your Synthesis
Diaryliodonium salts are undeniably valuable tools in the arsenal of the modern synthetic chemist. Their stability, ease of handling, and diverse reactivity make them attractive reagents for a wide range of arylation reactions.
-
For simple, cost-effective arylations where atom economy is not a primary concern, symmetric diaryliodonium salts are a reliable choice.
-
When dealing with complex or valuable aryl groups, unsymmetric diaryliodonium salts with an appropriate "dummy" group are essential for maximizing efficiency and minimizing waste. The choice of dummy group should be guided by the reaction conditions, with sterically hindered groups like mesityl often favored in metal-catalyzed processes and electron-rich groups like anisyl or TMP performing well in metal-free reactions.
-
The choice between copper-catalyzed, palladium-catalyzed, and metal-free conditions will depend on the specific transformation desired. Copper is often the catalyst of choice for N- and O-arylations, while palladium excels at C-H activation. Metal-free conditions offer the significant advantage of avoiding transition metal contamination.
By carefully considering the factors outlined in this guide and leveraging the provided experimental data and protocols, researchers can confidently select and implement the optimal diaryliodonium salt-based strategy to achieve their synthetic goals.
References
-
Raju, M. V. N., Reddy, G. M., et al. (2022). Pd(II) catalyzed regioselective ortho arylation of 2-arylpyridines, 1-phenyl-1H-pyrazoles, and N-pyridinylcarbazoles with diaryliodonium salts. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Malmgren, J., Santoro, S., Jalalian, N., Himo, F., & Olofsson, B. (2013). Arylation with unsymmetrical diaryliodonium salts: a chemoselectivity study. Chemistry–A European Journal, 19(31), 10334-10342. [Link]
-
Ghosh, R., & Olofsson, B. (2014). Metal-Free Synthesis of N-Aryloxyimides and Aryloxyamines. Organic Letters, 16(7), 1830–1833. [Link]
-
Malmgren, J., Santoro, S., Jalalian, N., Himo, F., & Olofsson, B. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry – A European Journal, 19(31), 10334-10342. [Link]
-
Malmgren, J. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. DiVA portal. [Link]
-
Kalyani, D., Deprez, N. R., Desai, L. V., & Sanford, M. S. (2005). Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 127(20), 7330–7331. [Link]
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Chai, G., et al. (2013). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Linde, C. (2021). Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. DiVA portal. [Link]
-
Ram, R. N., et al. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry. [Link]
-
Gaunt, M. J., et al. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Journal of the American Chemical Society, 137(2), 644–647. [Link]
-
Akkurt, M., et al. (2019). N-Arylation of imidazoles using different copper catalysts. ResearchGate. [Link]
-
Reddy, K. S., et al. (2010). Efficient copper-catalyzed N-arylation of amides and imidazoles with aryl iodides. Tetrahedron Letters, 51(13), 1744-1747. [Link]
-
Aradi, K., Tóth, B. L., Tolnai, G. L., & Novák, Z. (2016). Diaryliodonium Salts in Organic Syntheses – A Useful Class of Compounds in Arylation Strategies. Synlett, 27(10), 1456-1476. [Link]
-
Malmgren, J., Santoro, S., Jalalian, N., Himo, F., & Olofsson, B. (2013). ChemInform Abstract: Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. ChemInform, 44(44). [Link]
-
Linde, C. (2021). Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts. DiVA portal. [Link]
-
Antilla, J. C., et al. (2002). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 67(21), 7140-7145. [Link]
-
Li, J., et al. (2022). Metal-Free and Open-Air Arylation Reactions of Diaryliodonium Salts for DNA-Encoded Library Synthesis. Advanced Science, 9(26), 2202790. [Link]
-
Wang, Y., An, G., Wang, L., & Han, J. (2020). Diaryliodonium Salts: Structures and Synthesis. Current Organic Chemistry, 24(18), 2070-2105. [Link]
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- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient copper-catalyzed N-arylation of amides and imidazoles with aryl iodides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
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- 10. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]
- 11. Arylation with unsymmetrical diaryliodonium salts: a chemoselectivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.
Introduction: The Role and Challenge of Diaryliodonium Salts
Diaryliodonium salts, such as Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, have become indispensable reagents in modern organic synthesis.[1][2] Their utility as powerful electrophilic arylating agents under mild, often metal-free conditions has positioned them as superior alternatives to traditional organometallic reagents.[2][3][4] These salts are characterized by a hypervalent iodine(III) center bearing two aryl groups, which enables the transfer of an aryl moiety to a wide array of nucleophiles.[3][5] The non-nucleophilic p-toluenesulfonate (tosylate) anion is frequently employed to enhance the salt's stability and solubility in common organic solvents.[6]
Despite their straightforward application, the synthesis of these compounds necessitates rigorous structural validation. The potential for isomeric impurities, residual starting materials, or undesired side products requires a multi-faceted analytical approach to unequivocally confirm the identity and purity of the target molecule. This guide provides a comparative analysis of essential spectroscopic techniques for validating the structure of this compound, grounded in practical, field-proven insights. We will explore not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Part 1: Synthesis Protocol
A reliable synthesis is the foundation of any structural validation. The following one-pot protocol is an efficient method adapted from established procedures for diaryliodonium salt synthesis.[7][8] The core principle involves the in-situ oxidation of iodine to a reactive iodine(III) species, which then undergoes electrophilic aromatic substitution with tert-butylbenzene, driven by a strong acid.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, charge molecular iodine (1.0 eq).
-
Dissolution: Add dichloromethane (CH₂Cl₂) to dissolve the iodine, resulting in a characteristic purple solution.
-
Oxidation: Add meta-chloroperbenzoic acid (m-CPBA) (approx. 3.0 eq) portion-wise. The choice of m-CPBA is strategic; it is a cost-effective and safe solid oxidant that reliably generates the necessary hypervalent iodine intermediate. Stir the mixture for 10-15 minutes.
-
Arene Addition: Add tert-butylbenzene (approx. 4.0 eq).
-
Acid-driven Arylation: Cool the flask in an ice bath (0 °C). Slowly add p-toluenesulfonic acid (TsOH) (approx. 5.0 eq). This step is highly exothermic and critical; the strong acid protonates the iodine(III) intermediate, dramatically increasing its electrophilicity to facilitate the double arylation. Slow addition is mandatory to control the reaction temperature.[7]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes. A color change and the formation of a precipitate (m-chlorobenzoic acid byproduct) are typically observed.[7]
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with distilled water to remove excess TsOH and water-soluble byproducts. Separate the organic layer.
-
Isolation: Remove the dichloromethane under reduced pressure. Add diethyl ether to the resulting residue to precipitate the crude product. Diethyl ether is chosen for its ability to dissolve many organic impurities while having poor solubility for the desired ionic salt.
-
Purification: Collect the solid by filtration, wash with cold diethyl ether to remove residual impurities, and dry under vacuum to yield this compound as a white or off-white solid.
Caption: One-pot synthesis workflow for the target compound.
Part 2: A Comparative Guide to Structural Validation Techniques
No single technique provides a complete structural picture. A logical, multi-pronged approach is essential for unambiguous validation.
Caption: A parallel workflow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required to confirm the structure of both the cation and the anion.
Why it's critical: NMR provides information on the chemical environment, connectivity, and relative number of protons and carbons. It can readily distinguish between para-substituted isomers and other potential regioisomers, which is a common challenge in diaryliodonium salt synthesis.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized salt in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. The choice of solvent is important; the salt must be fully soluble to obtain high-resolution spectra.[9]
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum (e.g., at 400 MHz). The chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).[10]
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz) on the same sample.
Expected Results & Interpretation:
The symmetry of the Bis(4-tert-butylphenyl)iodonium cation and the p-toluenesulfonate anion leads to a relatively simple and diagnostic set of signals.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.0 | Doublet | 4H | Ar-H (ortho to I⁺) | Protons adjacent to the positively charged iodine are significantly deshielded. |
| ~7.4 | Doublet | 4H | Ar-H (meta to I⁺) | Aromatic protons further from the iodine atom. |
| ~7.6 | Doublet | 2H | Tosyl Ar-H | Aromatic protons of the tosylate anion. |
| ~7.1 | Doublet | 2H | Tosyl Ar-H | Aromatic protons of the tosylate anion. |
| ~2.3 | Singlet | 3H | Tosyl -CH ₃ | Methyl group on the tosylate anion. |
| ~1.3 | Singlet | 18H | -C(CH ₃)₃ | The nine equivalent protons of each of the two tert-butyl groups give a strong singlet.[11] |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~155 | Ar-C -C(CH₃)₃ | Quaternary carbon attached to the bulky tert-butyl group. |
| ~145 | Tosyl Ar-C -SO₃⁻ | Quaternary carbon of the tosylate attached to the sulfonate group. |
| ~140 | Tosyl Ar-C -CH₃ | Quaternary carbon of the tosylate attached to the methyl group. |
| ~135 | Ar-C H (ortho to I⁺) | Aromatic carbons adjacent to the iodine atom. |
| ~131 | Ar-C H (meta to I⁺) | Aromatic carbons further from the iodine atom. |
| ~129 | Tosyl Ar-C H | Aromatic carbons of the tosylate anion. |
| ~126 | Tosyl Ar-C H | Aromatic carbons of the tosylate anion. |
| ~115 | Ar-C -I⁺ | Quaternary carbon directly bonded to iodine, often appearing at a lower field than other aromatic carbons.[9] |
| ~35 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group.[9] |
| ~31 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group.[9] |
| ~21 | Tosyl -C H₃ | Methyl carbon of the tosylate anion. |
Note: Chemical shifts are estimates based on data for similar structures and general NMR principles.[9][12][13]
Caption: Correlation of expected ¹H NMR signals to the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions, which directly confirms the molecular weight of the cationic portion of the salt.
Why it's critical: MS provides definitive evidence of the mass of the Bis(4-tert-butylphenyl)iodonium cation, complementing the structural framework provided by NMR. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique perfect for analyzing pre-formed ions in solution.[14][15]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Data Acquisition: Infuse the solution into an ESI-MS instrument operating in positive ion mode. Scan a relevant mass range (e.g., m/z 100-1000).
Expected Results & Interpretation: The primary goal is to observe the molecular ion peak for the cation [M]⁺.
-
Cation: Bis(4-tert-butylphenyl)iodonium, [C₂₀H₂₆I]⁺
-
Calculated Monoisotopic Mass: 393.10 g/mol
The ESI-MS spectrum should show a dominant peak at m/z ≈ 393.1 . The isotopic pattern associated with this peak, resulting from the natural abundance of ¹³C, should also match the theoretical pattern for a molecule containing 20 carbon atoms. The tosylate anion (C₇H₇O₃S⁻, mass 171.01 g/mol ) would be observed in negative ion mode but is typically not analyzed for primary validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Why it's useful: While not as structurally definitive as NMR, FT-IR provides a quick fingerprint of the molecule. It is particularly effective for confirming the presence of the p-toluenesulfonate counter-ion through its strong and characteristic S=O stretching vibrations.[16] It also confirms the aromatic nature and the para-substitution pattern of the rings.
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[9]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Expected Results & Interpretation:
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2870 | Strong | Aliphatic C-H stretch (tert-butyl) |
| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |
| ~1260 & ~1120 | Strong, Broad | Asymmetric & Symmetric S=O stretch (sulfonate)[16] |
| ~1030 & ~1010 | Strong | SO₃⁻ group vibrations |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted ring)[9] |
The presence of strong bands around 1260-1120 cm⁻¹ is a clear indicator of the sulfonate group, confirming the identity of the counter-ion.
Part 3: Alternative and Complementary Techniques
For an incontrovertible structural proof, especially for novel compounds or when polymorphism is a concern, X-ray crystallography is the gold standard. It provides the exact three-dimensional arrangement of atoms in the solid state. Studies have confirmed that diaryliodonium salts typically adopt a T-shaped geometry.[1][2] While powerful, it requires the growth of a suitable single crystal, which can be a significant challenge.
Comparative Summary and Final Recommendation
Each technique offers unique and complementary information. A comprehensive validation strategy should not rely on a single method.
Table 4: Comparison of Primary Validation Techniques
| Technique | Information Provided | Pros | Cons |
|---|---|---|---|
| NMR (¹H & ¹³C) | Detailed C-H framework, connectivity, isomer identification | Highly definitive, quantitative | Requires soluble sample, higher instrument cost |
| MS (ESI) | Molecular weight of the cation | High sensitivity, confirms elemental formula | Provides no connectivity information |
| FT-IR | Functional group identification | Fast, inexpensive, easy to use | Not definitive for isomeric structures |
| X-ray Crystallography | Absolute 3D structure in solid state | Unambiguous proof of structure | Requires high-quality single crystals |
Recommendation: For routine validation of synthesized this compound, the combination of ¹H NMR, ¹³C NMR, and ESI-MS is essential and sufficient. NMR confirms the detailed covalent structure and purity, while MS provides an orthogonal confirmation of the cation's molecular weight. FT-IR serves as a rapid, cost-effective preliminary check, particularly useful for confirming the presence of the tosylate anion. This multi-technique approach constitutes a self-validating system, providing the highest degree of confidence for researchers in the pharmaceutical and materials science fields.
References
-
Basu, S. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and Amines) and O-nucleophiles (Phenols and Phenoxide). Portland State University. [Link]
-
ProQuest. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity towards N-nucleophiles (Phthalimide and Amines) and O-nucleophiles (Phenols and Phenoxide). [Link]
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Malmgren, J. (2023). New Reactivity in Diaryliodonium Salt Chemistry. Diva-portal.org. [Link]
-
Girolami Group Website. p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. [Link]
-
Olofsson, B. (2009). Diaryliodonium Salts. Diva-portal.org. [Link]
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Sharma, P., et al. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. RSC Advances. [Link]
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ResearchGate. FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.... [Link]
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ResearchGate. Diaryliodonium Salts: Structures and Synthesis | Request PDF. [Link]
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MDPI. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. [Link]
-
Han, J., et al. (2020). Diaryliodonium Salts: Structures and Synthesis. Current Organic Chemistry. [Link]
-
Elsherbini, M., et al. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]
-
SciSpace. Efficient One‐Pot Synthesis of Bis(4‐Tert‐Butylphenyl) Iodonium Triflate. [Link]
-
ResearchGate. FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. [Link]
-
PubChem. Methyl p-toluenesulfonate. [Link]
-
Salvi, M. C. (2015). A New Synthesis of Bis (4-tert-butylphenyl) Iodonium Hexafluoroantimonate; a Known Catalyst for Photopolymerization. DigitalCommons@SHU. [Link]
-
ResearchGate. Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. [Link]
-
SpectraBase. p-Tert-butylanisole - Optional[1H NMR] - Chemical Shifts. [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
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C-13 NMR Spectrum. 13C{1H} NMR Spectrum of 4-tert-Butylcyclohexanone in CDCl3. [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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Fisher Scientific. This compound, Electronic grade, 99+% (metals basis). [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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- 1. diva-portal.org [diva-portal.org]
- 2. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diaryliodonium Salts: Structures and Synthesis [ouci.dntb.gov.ua]
- 5. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
A Researcher's Guide to the Analytical Characterization of Diaryliodonium Salts
Diaryliodonium salts, a class of hypervalent iodine compounds, have emerged as powerful and versatile reagents in modern organic synthesis and drug development. Their ability to act as efficient electrophilic arylating agents under mild conditions has made them invaluable in the construction of complex molecular architectures.[1] Furthermore, their application in the synthesis of radiolabeled compounds for positron emission tomography (PET) underscores their significance in medicinal chemistry.[2] Given their increasing importance, a thorough and accurate characterization of these salts is paramount to ensure their purity, stability, and reactivity for downstream applications.
This guide provides a comprehensive overview and comparison of the key analytical techniques employed for the characterization of diaryliodonium salts. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale behind the choice of each technique.
The Analytical Toolkit: A Multi-faceted Approach
The characterization of diaryliodonium salts is not a one-size-fits-all process. A combination of spectroscopic and analytical methods is often necessary to obtain a complete picture of the compound's identity, purity, and stability. The choice of techniques will depend on the specific information required, from routine identity confirmation to in-depth structural elucidation and the study of their behavior in solution.
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subgraph "cluster_Secondary" { label="In-depth & Solid-State Analysis"; bgcolor="#FEF7E0"; XRay [label="X-ray Crystallography"]; Thermal [label="Thermal Analysis\n(DSC/TGA)"]; Vibrational [label="IR/Raman Spectroscopy"]; Elemental [label="Elemental Analysis"]; }
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Synthesis -> NMR [label="Structure\nConfirmation"]; Synthesis -> MS [label="Molecular Ion\nVerification"]; Synthesis -> HPLC [label="Purity\nAssessment"]; NMR -> XRay [label="Detailed 3D\nStructure"]; MS -> Thermal [label="Informs on\nCounter-ion"]; HPLC -> Elemental [label="Confirms\nComposition"]; XRay -> Thermal [label="Correlate with\nSolid-State Behavior"]; Thermal -> Conductivity [label="Impact of\nCounter-ion"]; Conductivity -> UVVis [label="Solution\nConcentration"]; } dot
Figure 1: A typical analytical workflow for the comprehensive characterization of diaryliodonium salts, highlighting the interplay between different techniques.
Core Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, and diaryliodonium salts are no exception. It provides detailed information about the chemical environment of magnetically active nuclei.
Key Information Obtained:
-
Structural Confirmation: ¹H and ¹³C NMR are used to confirm the presence of the aryl groups and their substitution patterns.[3]
-
Purity Assessment: The presence of impurities can be readily detected.
-
Reaction Monitoring: NMR can be used to follow the progress of reactions involving diaryliodonium salts.[3]
-
Study of Solution Behavior: Techniques like ¹H NMR titrations can be employed to determine dimerization constants in solution.[4][5]
-
Fluorinated Analog Characterization: ¹⁹F NMR is essential for characterizing fluorinated diaryliodonium salts, which are important in PET chemistry.[6]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-25 mg of the diaryliodonium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in a clean NMR tube.[1][2] The choice of solvent is crucial as it can influence the chemical shifts and the speciation of the salt in solution.[4][5]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard acquisition time of a few minutes is usually sufficient.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (20-60 minutes) and a higher sample concentration (50-100 mg) may be necessary.[2]
-
-
Data Interpretation:
-
The aromatic region of the ¹H NMR spectrum will show characteristic signals for the aryl protons. The integration of these signals should correspond to the number of protons on each aryl ring.
-
The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule, providing further confirmation of the structure.
-
For unsymmetrical diaryliodonium salts, distinct sets of signals for each aryl ring will be observed.
-
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and can provide valuable information about its structure and composition.
Key Information Obtained:
-
Molecular Ion Confirmation: ESI-MS is commonly used to observe the cationic part of the diaryliodonium salt, confirming its molecular weight.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the cation.
-
Study of Solution Speciation: ESI-MS can be used to detect the formation of dimers or other aggregates in solution, particularly in less polar solvents.[4][5]
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the diaryliodonium cation, which can provide further structural information.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to detect the diaryliodonium cation.
-
-
Data Interpretation:
-
The most abundant ion in the spectrum should correspond to the [M]⁺ of the diaryliodonium cation.
-
In HRMS, the measured mass should be within a few ppm of the calculated exact mass for the proposed structure.
-
Look for evidence of dimers or other aggregates, which may appear as ions with a higher mass-to-charge ratio.
-
In-depth and Solid-State Characterization
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Key Information Obtained:
-
Definitive Structural Elucidation: Provides precise bond lengths, bond angles, and torsional angles.
-
Solid-State Packing and Intermolecular Interactions: Reveals how the molecules are arranged in the crystal lattice and identifies non-covalent interactions such as anion bridging and oligomerization.[2][7]
-
Absolute Configuration: Can be used to determine the absolute stereochemistry of chiral molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the diaryliodonium salt of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.[8]
-
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials, providing information on their stability and decomposition.
Key Information Obtained:
-
Melting Point and Decomposition Temperature: DSC can determine the melting point of the salt, while TGA can identify the temperature at which it starts to decompose.[10][11]
-
Thermal Stability: The onset of decomposition in a TGA thermogram is a measure of the thermal stability of the salt. This can be influenced by the nature of the counter-ion.[10]
-
Presence of Solvates: TGA can detect the loss of solvent molecules from the crystal lattice.
Experimental Protocol: DSC/TGA
-
Sample Preparation:
-
Place a small amount of the solid diaryliodonium salt (typically 1-10 mg) into an appropriate sample pan (e.g., aluminum or platinum).
-
-
Data Acquisition:
-
Place the sample pan in the DSC/TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The instrument will record the heat flow (DSC) and the change in mass (TGA) as a function of temperature.
-
-
Data Interpretation:
-
In the DSC curve, an endothermic peak typically corresponds to melting, while exothermic events may indicate decomposition.
-
In the TGA curve, a sharp drop in mass indicates decomposition. The temperature at which this occurs is a measure of the thermal stability.
-
Weight loss at lower temperatures may indicate the presence of solvent or moisture.
-
Complementary Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.
Key Information Obtained:
-
Purity Assessment: HPLC is the primary method for determining the purity of a diaryliodonium salt and for quantifying any impurities.
-
Stability Studies: HPLC can be used to monitor the degradation of the salt over time under different storage conditions.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups.
Key Information Obtained:
-
Functional Group Identification: The presence of characteristic vibrations for the aryl groups and any functional groups can be confirmed.
-
Structural Information: The IR and Raman spectra can provide a fingerprint of the molecule, which can be used for identification purposes.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N, S, etc.) in a compound.
Key Information Obtained:
-
Empirical Formula Confirmation: The experimentally determined elemental composition should match the calculated values for the proposed molecular formula.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions in a molecule.
Key Information Obtained:
-
Confirmation of Aromatic System: The presence of characteristic absorbance bands in the UV region confirms the presence of the aromatic rings.[4]
-
Quantitative Analysis: Can be used for the quantitative determination of the salt in solution using the Beer-Lambert law.[12]
Conductivity Measurement
Conductivity measurements provide information about the ionic nature of a substance in solution.
Key Information Obtained:
-
Extent of Ionization: Can be used to study the degree of dissociation of the diaryliodonium salt in different solvents.[4][5]
-
Ion Pairing: Can provide insights into the formation of ion pairs in solution.[13]
Comparison of Analytical Techniques
| Technique | Information Provided | Sample Amount | Analysis Time | Cost (Relative) | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed structure, purity, solution behavior | 5-100 mg[2] | Minutes to hours | High | Non-destructive, provides rich structural detail[4] | Lower sensitivity than MS, can have complex spectra[14] |
| Mass Spectrometry | Molecular weight, elemental composition, solution speciation | µg to ng | Minutes | High | High sensitivity, accurate mass determination[15][16] | Can be destructive, may not distinguish isomers[15] |
| X-ray Crystallography | Definitive 3D structure, solid-state packing | Single crystal | Days to weeks | Very High | Unambiguous structure determination | Requires good quality single crystals, static picture of the molecule[17] |
| Thermal Analysis (DSC/TGA) | Thermal stability, melting point, decomposition | 1-10 mg | 1-2 hours | Medium | Provides crucial information for handling and storage[5][18] | Does not provide structural information |
| HPLC | Purity, quantification of impurities | µg | 15-60 minutes | Medium | High resolving power, quantitative | Requires method development |
| IR/Raman Spectroscopy | Functional groups, molecular fingerprint | mg | Minutes | Low | Fast, non-destructive | Provides limited structural information |
| Elemental Analysis | Elemental composition | mg | Hours | Medium | Confirms empirical formula | Destructive, requires pure sample |
| UV-Vis Spectroscopy | Aromatic system confirmation, quantification | µg | Minutes | Low | Simple, quantitative[12] | Limited structural information |
| Conductivity | Ionic behavior in solution | mg | Minutes | Low | Simple, provides information on solution state | Indirect structural information |
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NMR -- MS [label="Complementary\nStructural Info"]; NMR -- XRay [label="Solution vs.\nSolid State"]; MS -- Thermal [label="Counter-ion\nIdentity"]; XRay -- Thermal [label="Solid-State\nProperties"]; HPLC -- NMR [label="Purity for\nAccurate NMR"]; HPLC -- MS [label="LC-MS"]; } dot
Figure 2: Interconnectivity of key analytical techniques for a comprehensive characterization of diaryliodonium salts.
Conclusion
The robust characterization of diaryliodonium salts is essential for their effective and reliable use in research and development. A multi-technique approach, as outlined in this guide, is crucial for obtaining a comprehensive understanding of their structure, purity, and stability. While NMR and mass spectrometry serve as the workhorses for routine characterization, techniques such as X-ray crystallography and thermal analysis provide invaluable in-depth information. By carefully selecting and applying the appropriate analytical methods, researchers can ensure the quality of their diaryliodonium salts and pave the way for new discoveries and applications.
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A Comparative Guide to the Synthesis of Diaryliodonium Salts for Advanced Research and Development
Diaryliodonium salts have emerged as powerful and versatile reagents in modern organic synthesis, prized for their ability to act as efficient electrophilic arylating agents.[1] Their stability, low toxicity compared to many organometallic counterparts, and high reactivity make them indispensable tools for constructing complex carbon-carbon and carbon-heteroatom bonds, which are crucial in pharmaceutical and materials science research.[1][2] This guide provides an in-depth comparative analysis of the most effective and commonly employed methods for synthesizing these valuable compounds. We will delve into the mechanistic underpinnings of each protocol, present comparative experimental data, and offer detailed, field-tested procedures to aid researchers in selecting and implementing the optimal synthetic strategy for their specific needs.
The Significance of Diaryliodonium Salts
Hypervalent iodine(III) compounds, particularly diaryliodonium salts, serve as excellent sources of electrophilic aryl groups.[3] This reactivity is harnessed in a wide array of chemical transformations, including the arylation of C-, N-, O-, and S-nucleophiles, often under mild, transition-metal-free conditions.[4][5] Furthermore, they are frequently employed in metal-catalyzed cross-coupling reactions, where they can offer milder reaction conditions compared to traditional aryl halides. The choice of the counteranion (e.g., triflate, tosylate, tetrafluoroborate) significantly influences the salt's solubility and reactivity, adding another layer of tunability to their application.
Core Synthetic Strategies: A Comparative Overview
The synthesis of diaryliodonium salts has evolved from multi-step, often arduous procedures to more streamlined and efficient one-pot methodologies. The most prevalent modern approaches can be broadly categorized into three main strategies, each with its own set of advantages and limitations.
One-Pot Synthesis from Arenes and Aryl Iodides
This is arguably the most widely adopted and versatile method for preparing both symmetrical and unsymmetrical diaryliodonium salts. The core principle involves the in situ oxidation of an aryl iodide to a reactive iodine(III) species, which then undergoes an electrophilic aromatic substitution reaction with a second arene.
Causality of Experimental Choices:
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is a frequently used oxidant due to its commercial availability, ease of handling, and effectiveness in oxidizing the aryl iodide.[3][6] Oxone® (2KHSO₅·KHSO₄·K₂SO₄) presents a cheaper and readily available alternative.[7]
-
Acid: A strong acid is crucial for activating the oxidized iodine species and promoting the subsequent electrophilic arylation. Trifluoromethanesulfonic acid (triflic acid, TfOH) and p-toluenesulfonic acid (TsOH) are commonly employed, directly yielding the corresponding triflate or tosylate salts.[3][5][6] The choice of acid directly dictates the counteranion of the final product.
-
Solvent: Dichloromethane (DCM) is a common solvent for these reactions. However, for improved sustainability, ethyl acetate has been demonstrated as a viable alternative.[5][8]
-
Temperature Control: The initial oxidation and acid addition steps are often exothermic. Cooling the reaction mixture (e.g., to 0 °C) is critical to control the reaction rate, prevent unwanted side reactions, and ensure safety, especially on a larger scale.[9]
Workflow Diagram:
Caption: Workflow for one-pot synthesis from arenes and aryl iodides.
Regiospecific Synthesis from Arylboronic Acids and Aryl Iodides
A significant challenge in the synthesis of unsymmetrical diaryliodonium salts is controlling the regioselectivity, as the electrophilic aromatic substitution step can lead to mixtures of isomers. The use of arylboronic acids as the coupling partner for the in situ generated iodine(III) species provides a powerful solution to this problem, offering complete regiochemical control.[10][11]
Causality of Experimental Choices:
-
Boronic Acid as Nucleophile: Arylboronic acids are excellent nucleophilic coupling partners in this context. The reaction proceeds via a ligand exchange on the iodine(III) center, followed by reductive elimination, rather than a classical electrophilic aromatic substitution.
-
Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) serves a dual purpose: it acts as a Lewis acid to activate the iodine(III) intermediate and is also the source of the tetrafluoroborate counteranion.[11]
-
Two-Step, One-Pot Procedure: To avoid an undesirable reaction between the oxidant (m-CPBA) and the arylboronic acid, the reaction is best performed as a sequential one-pot process. First, the aryl iodide is oxidized with m-CPBA in the presence of BF₃·OEt₂, and then the arylboronic acid is added to the activated intermediate.
Workflow Diagram:
Caption: Workflow for regiospecific synthesis from arylboronic acids.
Synthesis Utilizing Auxiliary Groups
To enhance the efficiency and practicality of diaryliodonium salt synthesis and application, the concept of an "auxiliary" or "dummy" aryl group has been introduced. The 1,3,5-trimethoxyphenyl (TMP) group is a prime example.[4] This electron-rich arene readily participates in the salt formation and, in subsequent arylation reactions, is preferentially retained on the iodine, leading to the selective transfer of the more valuable or complex aryl group.[12]
Causality of Experimental Choices:
-
Electron-Rich Auxiliary: The high electron density of the TMP ring makes it a very reactive coupling partner in the iodonium salt formation.[4]
-
Chemoselective Transfer: In arylation reactions, the more electron-deficient aryl group is typically transferred to the nucleophile. The electron-rich TMP group serves as a non-transferable "dummy" ligand.[12]
-
Milder Conditions: The use of auxiliaries can allow for milder reaction conditions and avoids the need for excess reagents or subsequent counterion exchange steps.[4] These methods often start from pre-formed hypervalent iodine(III) reagents like (diacetoxyiodo)arenes.[4]
Comparative Performance Data
| Method | Starting Materials | Key Reagents | Counteranion | Regioselectivity | Key Advantages | Typical Yields |
| 1. Arenes & Aryl Iodides | Arenes, Aryl Iodides | m-CPBA or Oxone, TfOH or TsOH | Triflate, Tosylate | Moderate to Good (para-selective) | Operationally simple, high-yielding, scalable.[13][14] | 70-95%[6][13] |
| 2. Arylboronic Acids | Arylboronic Acids, Aryl Iodides | m-CPBA, BF₃·OEt₂ | Tetrafluoroborate | Excellent (fully regiospecific) | Complete control of substitution, broad substrate scope.[10][11][15] | 75-90%[11] |
| 3. Auxiliary Group | Iodoarenes, 1,3,5-Trimethoxybenzene | m-CPBA, TFA or (Diacetoxyiodo)arenes, Carboxylic Acids | Trifluoroacetate, Carboxylates | N/A (for unsymmetrical) | Enables chemoselective aryl transfer, mild conditions.[4][16] | High[4] |
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Diphenyliodonium Triflate
This protocol is adapted from the highly effective method developed by Olofsson and co-workers.[3]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve iodobenzene (1.0 equiv) and benzene (1.1 equiv) in anhydrous dichloromethane (DCM).
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equiv) to the solution.
-
Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH, 2.0 equiv) dropwise via syringe. Caution: This addition is exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Upon completion, add diethyl ether to the reaction mixture to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under high vacuum to yield the pure diphenyliodonium triflate.
Protocol 2: Regiospecific Synthesis of (4-Fluorophenyl)(phenyl)iodonium Tetrafluoroborate
This protocol is based on the regiospecific method utilizing arylboronic acids.[10][11]
-
Oxidation Step: In a dry flask, dissolve 4-fluoroiodobenzene (1.0 equiv) and m-CPBA (~81%, 1.1 equiv) in anhydrous dichloromethane.
-
Lewis Acid Addition: Add BF₃·OEt₂ (2.5 equiv) to the solution at room temperature. Stir the resulting yellow solution for 30 minutes.
-
Coupling Step: Cool the reaction mixture to 0 °C. Add phenylboronic acid (1.1 equiv) in one portion.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 15-30 minutes.
-
Purification: Directly apply the crude reaction mixture to a short plug of silica gel. Elute with dichloromethane to remove nonpolar impurities, followed by a mixture of dichloromethane/methanol (e.g., 20:1) to elute the product.
-
Isolation: Concentrate the product-containing fractions under reduced pressure to obtain the desired diaryliodonium tetrafluoroborate.
Conclusion and Future Outlook
The development of one-pot and regiospecific synthetic methods has made diaryliodonium salts readily accessible reagents for a broad range of applications. The choice between the direct arene-iodide coupling and the boronic acid-based method will primarily depend on the need for absolute regiochemical control. For symmetrical salts or when para-selectivity is sufficient, the former method is often more direct and economical. For complex, unsymmetrical salts with specific substitution patterns, the boronic acid route is unparalleled.
Future advancements in this field are likely to focus on enhancing sustainability. This includes the development of methods that utilize greener solvents, reduce waste, and employ catalytic or electrochemical approaches to replace stoichiometric oxidants.[5][17] The continuous flow synthesis of diaryliodonium salts also represents a significant step towards safer and more scalable production, mitigating the risks associated with exothermic reactions.[14][18] As these methods mature, the utility of diaryliodonium salts in academic and industrial settings will undoubtedly continue to expand.
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Efficacy of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in photopolymerization, the selection of an appropriate photoinitiator and solvent system is paramount to achieving desired material properties and reaction efficiencies. This guide provides an in-depth technical comparison of the efficacy of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, a prominent diaryliodonium salt photoinitiator, across various solvent systems. By elucidating the interplay between the photoinitiator's solubility and the solvent's physicochemical properties, this document aims to empower users to optimize their cationic photopolymerization formulations.
Introduction to this compound
This compound is a highly efficient photoacid generator (PAG) used to initiate cationic polymerization upon exposure to ultraviolet (UV) radiation.[1] Like other diaryliodonium salts, it photodecomposes to generate a strong Brønsted acid, which subsequently initiates the polymerization of monomers such as epoxides, vinyl ethers, and oxetanes.[2][3] Cationic photopolymerization offers several advantages over free-radical polymerization, including reduced oxygen inhibition, lower shrinkage, and excellent adhesion of the resulting polymers.[4]
The general mechanism of photoinitiation by diaryliodonium salts is depicted below. Upon absorption of UV light, the salt undergoes homolytic cleavage to produce a radical cation and a radical. These reactive species abstract a hydrogen atom from a suitable donor (like the solvent or monomer) to generate a superacid, which is the true initiating species for the cationic polymerization.
Caption: Photoinitiation mechanism of diaryliodonium salts.
The Critical Role of the Solvent System
The choice of solvent in a photopolymerization formulation is not a passive decision. The solvent system significantly influences the solubility of the photoinitiator, the kinetics of the polymerization reaction, and the final properties of the cured material. In cationic polymerization, the solvent can affect the rate of initiation and propagation by influencing the separation and mobility of the initiating cation and the counter-anion.[5]
Comparative Efficacy in Key Industrial Solvents
The efficacy of this compound is intrinsically linked to its solubility in the chosen solvent. Here, we compare its performance in three common solvents used in photopolymerization formulations: Propylene glycol methyl ether acetate (PGMEA), γ-butyrolactone (GBL), and ethyl lactate.
| Solvent | Solubility of this compound | Expected Efficacy | Key Considerations |
| Propylene glycol methyl ether acetate (PGMEA) | < 1% | Low | Due to its very low solubility, achieving a sufficient concentration of the photoinitiator for efficient polymerization is challenging. This can lead to slow cure speeds and incomplete conversion. |
| γ-butyrolactone (GBL) | ~ 10% | High | The good solubility allows for higher concentrations of the photoinitiator, leading to faster polymerization rates and higher conversion. GBL is a polar aprotic solvent that can effectively solvate the ionic species involved in the polymerization. |
| Ethyl lactate | ~ 10% | High | Similar to GBL, the good solubility of the photoinitiator in ethyl lactate facilitates efficient polymerization. Ethyl lactate is often considered a "greener" solvent alternative. |
Expert Insight: The significant difference in solubility directly translates to performance. For formulations requiring rapid and complete curing, solvents like γ-butyrolactone and ethyl lactate are superior choices over PGMEA when using this compound. The limited solubility in PGMEA necessitates the use of alternative photoinitiators or the addition of co-solvents to improve solubility, which can complicate formulation and processing.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following outlines a robust methodology for comparing the performance of this compound in different solvent systems.
Sample Preparation
-
Prepare stock solutions of this compound in each solvent (PGMEA, GBL, ethyl lactate) at a concentration of 1% w/w. Note that for PGMEA, complete dissolution may not be possible, and the solution should be well-agitated before use.
-
In separate vials, mix the photoinitiator solution with a model monomer, such as a cycloaliphatic epoxide (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate), in a 1:9 ratio by weight.
-
Thoroughly mix the formulations to ensure homogeneity.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Kinetic Analysis
RT-FTIR is a powerful technique for monitoring the progress of a polymerization reaction in real-time by tracking the disappearance of a characteristic monomer absorption band.
-
Apply a thin film of the formulated resin onto the ATR crystal of an FTIR spectrometer.
-
Initiate the polymerization by exposing the sample to a UV light source with a defined wavelength and intensity.
-
Simultaneously, collect FTIR spectra at regular time intervals.
-
Monitor the decrease in the peak area of the epoxide ring's characteristic absorption band (around 790 cm⁻¹).
-
Calculate the monomer conversion as a function of time to determine the polymerization rate.
Caption: Workflow for RT-FTIR analysis of photopolymerization kinetics.
Depth of Cure Measurement
The depth of cure is a critical parameter, especially for applications such as 3D printing and thick coatings.
-
Place a defined volume of the formulated resin in a cylindrical mold on a non-stick substrate.
-
Expose the top surface to a UV light source for a fixed duration.
-
After exposure, remove the uncured liquid resin with a suitable solvent.
-
Measure the thickness of the cured polymer disc using a digital caliper or a profilometer.
-
Repeat for different exposure times to generate a "working curve" (cure depth vs. exposure energy).
Comparative Performance with Alternative Photoinitiators
While this compound is a robust photoinitiator, its performance should be benchmarked against other commercially available options.
| Photoinitiator Type | Key Characteristics | Advantages | Disadvantages |
| Triarylsulfonium Salts | e.g., Triarylsulfonium hexafluorophosphate salts | Generally higher thermal stability than iodonium salts. | Often require higher activation energy. |
| Alternative Diaryliodonium Salts | e.g., with different counter-anions like hexafluorophosphate or hexafluoroantimonate | The nature of the counter-anion can significantly affect the polymerization rate and the stability of the initiating acid.[5] | Cost and solubility can vary. Antimony-based anions raise environmental and safety concerns. |
Expert Insight: The choice between iodonium and sulfonium salts often depends on the specific application requirements. Iodonium salts are generally more reactive, while sulfonium salts may be preferred for applications requiring higher processing temperatures. The p-toluenesulfonate anion of the title compound is a non-metallic, less corrosive alternative to metal-halide anions.
Conclusion and Recommendations
The efficacy of this compound as a photoinitiator for cationic polymerization is profoundly influenced by the solvent system. Its limited solubility in PGMEA renders it a suboptimal choice for this solvent, likely resulting in poor curing performance. In contrast, its good solubility in γ-butyrolactone and ethyl lactate (~10%) makes these solvents highly suitable, enabling the formulation of efficient and rapid-curing systems.
For researchers and formulators, it is crucial to consider the solubility of the photoinitiator as a primary parameter during solvent selection. For applications requiring high cure speeds and complete monomer conversion with this compound, γ-butyrolactone and ethyl lactate are the recommended solvents. When formulating in systems where PGMEA is a required component, alternative, more soluble photoinitiators or the use of a co-solvent should be explored. The experimental protocols detailed in this guide provide a reliable framework for in-house evaluation and optimization of photopolymerization formulations.
References
- Crivello, J. V. Cationic UV-Curing of Epoxidized Biobased Resins. Molecules2020, 25(19), 4449.
- Niu, X.-Z.; Pepel, R. D.; Paniego, R.; Abrell, L.; Field, J. A.; Chorover, J.; Sierra-Alvarez, R. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein J. Org. Chem.2022, 18, 136–145.
- Crivello, J. V.; Lam, J. H. W. Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. Macromolecules1977, 10(6), 1307–1315.
- Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A.
- James, D.; Appelkvist, P.; Gustavsson, E. Cationic UV Cure on Polyolefins. Perstorp Specialty Chemicals AB.
- Push–pull biphenyl–based iodonium salts: Highly sensitive one-component photoinitiators for photopolymerization under UV–visible LEDs.
- Maurin, V.; Engberg, D.; Lundmark, S.; Wennerberg, P.; Olofsson, M.; Bano, G.; Croutxé-Barghorn, C.; Allonas, X.
- Development of the first panchromatic BODIPY-based one-component iodonium salts for initiating the photopolymerization processes. Polym. Chem.2021, 12, 4940-4953.
- Gu, H.; Zhang, J.; Martin, J. T.; Eckert, F. S. Cationic UV-Cured Coatings Containing Epoxidized Soybean Oil.
- Cationic Curing of Automotive Co
- Baralle, A.; Garra, P.; Morlet-Savary, F.; Dietlin, C.; Fouassier, J.-P.; Lalevée, J. Polymeric Iodonium Salts to Trigger Free Radical Photopolymerization. Macromol. Rapid Commun.2020, 41(7), 1900644.
- Krawczyk, K.; Morlet-Savary, F.; Lalevée, J.; Ortyl, J. Symmetric Iodonium Salts Based on Benzylidene as One-Component Photoinitiators for Applications in 3D Printing. Chem.
- Diaryliodonium Salt Photoacid Generators. In Photoinitiated Polymerization; American Chemical Society, 2011; Vol. 1077, pp 1–21.
- Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. Polymers2021, 13(21), 3781.
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Performance Comparison of Iodonium Salts: A Guide to the Influence of Counterions
Introduction
Diaryliodonium salts have become indispensable reagents in modern organic synthesis, catalysis, and materials science due to their remarkable versatility as arylating agents and photoacid generators.[1][2] These hypervalent iodine compounds, characterized by two aryl groups attached to an iodine atom with an associated counterion, exhibit a diverse range of reactivity that is profoundly influenced by the nature of this counterion.[3][4][5] For researchers, scientists, and professionals in drug development, a nuanced understanding of how different counterions modulate the performance of iodonium salts is critical for reaction optimization, protocol design, and the rational selection of reagents.
This guide provides a comprehensive, in-depth comparison of the performance of diaryliodonium salts featuring a variety of common counterions. We will explore the causal relationships between the counterion's properties and the salt's thermal stability, solubility, photoreactivity, and efficacy in arylation reactions. This analysis is supported by experimental data from the scientific literature and includes detailed methodologies for key evaluative experiments.
The Critical Role of the Counterion
The counterion (X⁻) in a diaryliodonium salt ([Ar₂I]⁺X⁻) is not merely a spectator. Its properties, such as size, nucleophilicity, and coordinating ability, directly impact the salt's overall behavior.[3][6] Weakly coordinating anions generally lead to a more "ionic" character, enhancing solubility in organic solvents and increasing the electrophilicity of the iodonium cation.[3][6] Conversely, strongly coordinating or nucleophilic anions can decrease reactivity and lead to undesired side reactions.[3][7]
Performance Metrics: A Comparative Analysis
The selection of an appropriate iodonium salt is contingent on the specific application. The following sections provide a detailed comparison of iodonium salts with different counterions across four key performance metrics.
Thermal Stability
The thermal stability of an iodonium salt is a crucial parameter, particularly for applications requiring elevated temperatures or for long-term storage. The nature of the counterion significantly influences the decomposition temperature of the salt.
| Counterion (X⁻) | Decomposition Onset (°C) | Key Observations | Reference |
| Triflate (OTf⁻) | ~200-250 | Generally high thermal stability. | [8] |
| Tosylate (OTs⁻) | ~180-220 | Good thermal stability, often slightly lower than triflates. | [9] |
| Tetrafluoroborate (BF₄⁻) | ~180-230 | Stable, commonly used salts. | [9] |
| Hexafluorophosphate (PF₆⁻) | ~200-260 | High thermal stability, comparable to triflates. | [2] |
| Hexafluoroantimonate (SbF₆⁻) | >250 | Very high thermal stability. | [2] |
| Chloride (Cl⁻) | Variable, often lower | Can induce decomposition through reductive elimination.[10] | [10] |
| Carboxylates (e.g., Acetate) | Variable, generally lower | Can undergo thermal decarboxylation or ligand coupling.[1] | [1] |
Expert Insights: The data indicates that iodonium salts with weakly coordinating counterions derived from strong acids (e.g., OTf⁻, PF₆⁻, SbF₆⁻) exhibit superior thermal stability. This is attributed to the lower propensity of these anions to engage in nucleophilic attack on the iodine center or the aryl groups, which would initiate decomposition pathways. In contrast, more nucleophilic counterions like halides can lead to less stable salts.[10]
Solubility
The solubility of an iodonium salt in a given solvent system is paramount for its effective use in solution-phase reactions. The counterion plays a pivotal role in determining this property.
| Counterion (X⁻) | Solubility in Common Organic Solvents (e.g., CH₂Cl₂, CH₃CN, DMF) | Key Observations | Reference |
| Triflate (OTf⁻) | Good to Excellent | Widely soluble, making them versatile for many applications.[7] | [7] |
| Tosylate (OTs⁻) | Good | Generally soluble, though sometimes less so than triflates. | [3] |
| Tetrafluoroborate (BF₄⁻) | Good | Commonly used and generally soluble.[11] | [11] |
| Hexafluorophosphate (PF₆⁻) | Good | Similar solubility profile to tetrafluoroborates. | [3] |
| Halides (Cl⁻, Br⁻, I⁻) | Poor | Extremely poor solubility in most organic solvents limits their utility.[7] | [7] |
| Carboxylates | Variable | Solubility depends on the specific carboxylate and the solvent. | [1] |
Expert Insights: The trend in solubility is clear: salts with large, non-coordinating, and charge-delocalized anions like triflate and tetrafluoroborate are more readily soluble in organic solvents.[3][7] The poor solubility of halide salts is a significant drawback, often necessitating the use of more complex solvent systems or limiting their application to specific contexts.[7]
Photoreactivity and Photoinitiation Efficiency
Iodonium salts are widely employed as photoacid generators (PAGs) in photopolymerization, where upon irradiation, they generate a strong acid that initiates polymerization. The counterion is a key determinant of the photoinitiation efficiency.
| Counterion (X⁻) | Photoinitiation Ability | Key Observations | Reference |
| Bis(trifluoromethane)sulfonimide (NTf₂⁻) | Excellent | Exhibits the highest photoinitiating ability for both radical and cationic polymerizations.[12][13] | [12][13] |
| Hexafluoroantimonate (SbF₆⁻) | High | Generates a very strong acid, leading to high polymerization rates.[2] | [2] |
| Hexafluorophosphate (PF₆⁻) | Good | A commonly used and effective photoinitiator.[2] | [2] |
| Tetrafluoroborate (BF₄⁻) | Moderate | Lower initiating ability compared to PF₆⁻ and SbF₆⁻. | [2] |
| Triflate (OTf⁻) | Moderate | Can be more nucleophilic, potentially terminating cationic polymerization. | [13] |
Expert Insights: The efficiency of photoacid generation is directly linked to the non-nucleophilicity of the counterion.[13] Highly non-nucleophilic anions like NTf₂⁻ and SbF₆⁻ are preferred as they do not interfere with the cationic propagating species, leading to higher polymerization rates and conversions.[12][13]
Reactivity in Arylation Reactions
The primary application of diaryliodonium salts is as arylating agents. The counterion significantly influences the efficiency of the aryl transfer to a nucleophile.
| Counterion (X⁻) | Performance in Arylation | Key Observations | Reference |
| Triflate (OTf⁻) | Excellent | Weakly coordinating, does not interfere with the arylation process.[2][14] | [2][14] |
| Tetrafluoroborate (BF₄⁻) | Excellent | Similar to triflates, widely used for efficient arylations.[15] | [15] |
| Tosylate (OTs⁻) | Good | Generally effective, though can sometimes be more coordinating than triflates. | [1] |
| Halides (Cl⁻, Br⁻, I⁻) | Poor | Low solubility and nucleophilicity of the halide can lead to side reactions and low yields.[7] | [7] |
| Carboxylates | Variable | Can act as a base to activate the nucleophile, but can also compete in the reaction.[1] | [1] |
Expert Insights: For arylation reactions, non-coordinating or weakly coordinating counterions are paramount.[2] They allow for the efficient formation of the desired bond between the aryl group and the nucleophile without interference. While carboxylate counterions can sometimes play a beneficial role by acting as an internal base, their nucleophilicity can also lead to competitive O-arylation of the carboxylate itself.[1]
Experimental Protocols
To ensure the reproducibility and validity of performance comparisons, standardized experimental protocols are essential.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the methodology for assessing the thermal decomposition of iodonium salts.
Methodology:
-
Accurately weigh 5-10 mg of the iodonium salt into an aluminum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Simultaneously record the weight loss (TGA) and heat flow (DSC).
-
The onset of decomposition is determined from the TGA curve, and the exothermicity of the decomposition is observed from the DSC curve.
Self-Validation: The protocol is self-validating by ensuring a consistent heating rate and inert atmosphere, which are critical for obtaining reproducible decomposition temperatures. The simultaneous DSC measurement provides confirmatory data on the nature of the thermal event (endothermic vs. exothermic).
Protocol 2: Comparative Solubility Test
This protocol provides a straightforward method for comparing the solubility of different iodonium salts.
Methodology:
-
To a series of vials, add 10 mg of each iodonium salt to be tested.
-
To each vial, add 1 mL of the desired organic solvent (e.g., Dichloromethane, Acetonitrile, Dimethylformamide).
-
Vortex each vial for 1 minute at room temperature.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, incrementally add the solvent in 0.5 mL portions, vortexing after each addition, until dissolution is achieved or a maximum volume is reached.
-
Solubility can be qualitatively ranked or quantitatively determined by the amount of solvent required for complete dissolution.
Self-Validation: This protocol is validated by running all tests in parallel under identical conditions (temperature, agitation) and using the same batch of solvent.
Protocol 3: Evaluation of Photoinitiation Efficiency in Cationic Polymerization
This protocol, adapted from studies on photopolymerization, allows for the comparison of photoinitiation efficiency.[16][17]
Methodology:
-
Prepare a formulation containing a cationic polymerizable monomer (e.g., an epoxide), the iodonium salt photoinitiator (at a standardized molar concentration), and a photosensitizer if necessary.
-
Apply a thin film of the formulation of a defined thickness onto a substrate.
-
Expose the film to a UV light source of a specific wavelength (e.g., 365 nm) and intensity.
-
Monitor the polymerization progress in real-time using techniques such as real-time FTIR spectroscopy by following the disappearance of the monomer's characteristic absorption band.
-
The rate of polymerization and the final monomer conversion are used to compare the efficiency of the different iodonium salts.
Self-Validation: The use of a consistent light source, initiator concentration, and real-time monitoring ensures that the observed differences in polymerization kinetics are directly attributable to the performance of the iodonium salt.
Visualizing Key Concepts
Experimental Workflow for Performance Evaluation
Caption: Workflow for the systematic evaluation and comparison of iodonium salts.
Influence of Counterion on Arylation Reactivity
Caption: Contrasting reactivity pathways based on the nature of the counterion.
Conclusion
The judicious selection of the counterion is a critical, yet often overlooked, aspect of employing diaryliodonium salts in research and development. This guide has systematically demonstrated that the counterion exerts a profound influence on the thermal stability, solubility, photoreactivity, and arylation efficiency of these powerful reagents. For applications demanding high thermal stability and solubility, triflates, tetrafluoroborates, and hexafluorophosphates are superior choices. In the realm of photopolymerization, salts with highly non-nucleophilic anions like bis(trifluoromethane)sulfonimide and hexafluoroantimonate deliver unparalleled performance. For clean and efficient arylation reactions, weakly coordinating anions such as triflate and tetrafluoroborate are the reagents of choice. By understanding the principles outlined in this guide, researchers can make more informed decisions, leading to the development of more robust, efficient, and reliable chemical processes.
References
- Auxiliary strategy for the general and practical synthesis of diaryliodonium(III)
- Performance of Iodonium Salts: A Comparative Guide to Counterion Effects. Benchchem.
- Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry (RSC Publishing).
- Iodonium Salts as Reagents for Surface Modification: From Preparation to Reactivity in Surface-Assisted Transformations.
- New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acryl
- Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymeriz
- Iodonium Salts. DiVA portal.
- Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science.
- Synthetic applications of the iodonium salts and direct C−H...
- Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. PMC - NIH.
- Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. PMC - PubMed Central.
- Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transform
- Iodonium salt synthesis. Organic Chemistry Portal.
- Iodonium salts in organic synthesis. Semantic Scholar.
- Photoreaction and photopolymerization studies on squaraine dyes/iodonium salts combin
- Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses.
- Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journals.
- Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE.
- Photoreaction and photopolymerization studies on squaraine dyes/iodonium salts combination.
- One-Pot Synthesis and Applications of N-Heteroaryl Iodonium Salts. PMC - NIH.
- Cyclic diaryliodonium salts: applic
- Polymeric Iodonium Salts to Trigger Free Radical Photopolymerization.
- Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Aryl
- Applications of iodonium salts and iodonium ylides as precursors for nucleophilic fluorination in Positron Emission Tomography. University of Michigan.
- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investig
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A Comparative Guide to the Environmental Impact and Toxicity of Iodonium Salt Photoproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Iodonium Salts
Diaryliodonium salts are highly efficient photoinitiators and photoacid generators, indispensable in a myriad of applications from dental composites and 3D printing to microelectronics and pharmaceutical synthesis. Their efficacy lies in their ability to generate reactive species – both radicals and strong Brønsted acids – upon exposure to UV light. This dual reactivity, however, comes with a critical consideration that is often overlooked in the initial stages of application development: the environmental fate and potential toxicity of the photodecomposition products.
As we strive for greener and more sustainable chemical processes, a thorough understanding of the entire lifecycle of the compounds we employ is paramount. This guide provides an in-depth, objective comparison of the environmental impact and toxicity of iodonium salt photoproducts against common alternative photoinitiators. By synthesizing experimental data and explaining the causality behind an effective assessment workflow, this document aims to equip researchers with the knowledge to make informed decisions in their experimental designs and material formulations.
The Photochemical Genesis of Iodonium Salt Byproducts
Upon irradiation, diaryliodonium salts (Ar₂I⁺X⁻) undergo two primary cleavage pathways, leading to the formation of a cocktail of photoproducts. The specific pathway and resulting products are influenced by factors such as the substitution on the aryl rings, the nature of the counter-anion (X⁻), and the presence of sensitizers.
A fundamental understanding of these pathways is crucial as it dictates the nature of the chemical species that may be released into the environment or interact with biological systems.
Primary Photodecomposition Pathways
-
Homolytic Cleavage: This pathway involves the symmetrical breaking of a carbon-iodine bond, generating an aryl radical (Ar•) and an aryliodonium radical cation ([ArI]⁺•). This is often the predominant pathway in triplet-sensitized photolysis.
-
Heterolytic Cleavage: This pathway results in the asymmetrical breaking of the C-I bond, forming an aryl cation (Ar⁺) and an aryl iodide (ArI). Direct photolysis often favors this route.
These primary products can then undergo further reactions with solvents, monomers, or other components in the formulation, leading to a more complex mixture of secondary byproducts. Common photoproducts identified from the photolysis of a simple diphenyliodonium salt include iodobenzene, benzene, and various iodinated biphenyls.[1][2]
Caption: Primary photodecomposition pathways of diaryliodonium salts.
Comparative Toxicity Profile of Photoproducts
A critical aspect of the environmental assessment of iodonium salts is the toxicity of their photoproducts, which can be significantly different from the parent compound.
Iodonium Salt Photoproducts: A Closer Look
Studies on specific iodonium salts have revealed that their photoproducts can exhibit increased toxicity. For instance, the photolysis of bis-(4-tert-butyl phenyl)-iodonium results in the formation of tert-butyl benzene and tert-butyl iodobenzene. These byproducts have been shown to possess remarkably higher acute microbial toxicity towards the bacterium Aliivibrio fischeri compared to the parent iodonium salt.[3] Furthermore, these photoproducts are substantially more hydrophobic, which can increase their potential for bioaccumulation.[3]
Iodobenzene , a common photoproduct of many diaryliodonium salts, is classified as harmful if swallowed or inhaled and causes skin, eye, and respiratory tract irritation.[4][5] It is also considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4]
Comparison with Alternative Photoinitiators
While direct comparative studies are limited, we can infer the relative risks by examining the toxicity of degradation products from other common classes of photoinitiators.
| Photoinitiator Class | Common Degradation Products | Known Toxicological Concerns of Degradation Products |
| Diaryliodonium Salts | Iodobenzene, substituted iodobenzenes, iodobiphenyls | Aquatic toxicity, skin/eye irritation, potential for bioaccumulation.[3][4] Iodinated disinfection byproducts are known for high genotoxicity and cytotoxicity.[6][7] |
| Acylphosphine Oxides (e.g., TPO, BAPO) | Benzoic acid, phosphonic acids, benzaldehyde derivatives | TPO is classified as a reproductive toxicant (Repr. 1B) and a skin sensitizer.[8][9] BAPO has been shown to be the most toxic among several tested photoinitiators.[10] |
| Alpha-Hydroxy Ketones (e.g., Irgacure 184) | Benzoyl radicals, benzaldehyde, benzoic acid | Generally considered to have a more favorable toxicological profile, though degradation products can still have migration potential.[11] |
| Benzophenones | Benzhydrol | Benzophenone is listed under California's Proposition 65 due to its carcinogenic potential.[12] |
It is evident that the photoproducts of several classes of photoinitiators, not just iodonium salts, pose toxicological risks. The increasing regulatory scrutiny on acylphosphine oxides like TPO highlights the importance of evaluating the entire lifecycle of these compounds.[1][8][9]
Environmental Fate: Persistence and Bioaccumulation
The environmental fate of a chemical is determined by a combination of its physical and chemical properties and its susceptibility to degradation processes in the environment.
Environmental Persistence
The primary photoproduct, iodobenzene , is expected to exist predominantly as a vapor in the atmosphere, where it is degraded by hydroxyl radicals with an estimated half-life of 15 days.[3] It can also undergo direct photolysis by sunlight.[3] In anaerobic aquatic environments, iodobenzene has been shown to biodegrade with half-lives ranging from 13 to 87 days.[3] The persistence of more complex iodinated aromatic compounds, such as iodobiphenyls, is less well-characterized but is expected to be higher, drawing parallels with the known persistence of polychlorinated biphenyls (PCBs).[13][14]
Bioaccumulation Potential
The potential for a chemical to accumulate in living organisms is often estimated using its octanol-water partition coefficient (LogP or log Kow). A higher LogP value indicates greater lipophilicity and a higher tendency to bioaccumulate in fatty tissues.
-
Iodobenzene has a LogP of 3.25, suggesting a moderate potential for bioconcentration in aquatic organisms.[3] Its estimated bioconcentration factor (BCF) is 65.[3]
-
As previously mentioned, the photoproducts of bis-(4-tert-butyl phenyl)-iodonium are significantly more hydrophobic than the parent compound, indicating a higher potential for bioaccumulation.[3]
This is a critical consideration, as compounds that bioaccumulate can become more concentrated at higher trophic levels, a process known as biomagnification.
Experimental Protocols for a Self-Validating System
To ensure the trustworthiness of any environmental and toxicological assessment, a robust and self-validating experimental workflow is essential. This involves a multi-tiered approach, from initial screening assays to more complex, organism-level studies.
Workflow for Assessing Photoproduct Toxicity
Caption: A tiered experimental workflow for assessing photoproduct toxicity.
Detailed Methodologies
1. Photoproduct Generation and Identification
-
Objective: To generate a representative sample of photoproducts under conditions relevant to the intended application and to identify and quantify the major components.
-
Protocol:
-
Prepare a solution of the iodonium salt in a relevant solvent or monomer formulation.
-
Irradiate the solution with a UV source of appropriate wavelength and intensity, mimicking the curing process.
-
Analyze the irradiated solution using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the photoproducts.[3]
-
Quantify the major photoproducts using certified reference standards.
-
2. In Vitro Cytotoxicity Screening
-
Objective: To rapidly assess the potential of the photoproduct mixture and individual components to cause cell death and genetic damage.
-
Protocol (based on ISO 10993-5):
-
Culture a relevant human cell line (e.g., human dermal fibroblasts, human keratinocytes) in 96-well plates.
-
Expose the cells to a serial dilution of the photoproduct mixture or individual compounds for 24-72 hours.
-
Assess cell viability using a metabolic assay such as MTT or XTT.
-
For genotoxicity, perform a micronucleus test or a Comet assay to assess DNA damage.[15]
-
3. Aquatic Ecotoxicity Testing
-
Objective: To determine the toxicity of the photoproducts to representative aquatic organisms from different trophic levels.
-
Protocols:
-
Algal Growth Inhibition Test (OECD 201): Expose a culture of green algae (e.g., Raphidocelis subcapitata) to a range of concentrations of the test substance for 72 hours and measure the inhibition of growth.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): Expose Daphnia magna to the test substance for 48 hours and determine the concentration that immobilizes 50% of the population (EC50).
-
Fish, Acute Toxicity Test (OECD 203): Expose a sensitive fish species (e.g., Zebrafish, Danio rerio) to the test substance for 96 hours and determine the concentration that is lethal to 50% of the population (LC50).
-
Conclusion and Future Perspectives
The available evidence indicates that the photoproducts of diaryliodonium salts, particularly iodinated aromatic compounds, can exhibit significant environmental and toxicological risks. These include aquatic toxicity, potential for bioaccumulation, and cytotoxicity. While often touted as less toxic than heavy-metal-based catalysts, it is crucial to recognize that "less toxic" does not equate to "non-toxic."[16]
A comprehensive risk assessment requires a shift in perspective from evaluating only the parent photoinitiator to considering the entire lifecycle, including the formation and fate of its degradation products. This is not unique to iodonium salts; as regulatory frameworks evolve, we see increasing scrutiny on the byproducts of all photoinitiator classes.
For researchers and drug development professionals, this necessitates a proactive approach. Integrating the experimental workflows outlined in this guide into the early stages of material development can help to:
-
Identify and mitigate potential risks: By understanding the nature and toxicity of the photoproducts, formulations can be optimized to minimize the formation of hazardous substances.
-
Select safer alternatives: A data-driven comparison with other photoinitiator systems allows for the selection of the most environmentally benign option for a given application.
-
Ensure regulatory compliance: Proactive testing can prevent costly delays and redesigns later in the development process.
Future research should focus on developing iodonium salts with tailored degradation pathways that lead to benign photoproducts. The development of polymeric iodonium salts, which have a lower potential for migration of small molecule byproducts, is a promising step in this direction.[17][18] Ultimately, a commitment to green chemistry principles will be essential in harnessing the full potential of iodonium salt photochemistry in a safe and sustainable manner.
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ASSESSING THE BIOACCUMULATION POTENTIAL OF IONIZABLE ORGANIC COMPOUNDS: CURRENT KNOWLEDGE AND RESEARCH PRIORITIES - PMC - NIH. [Link]
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The Ascendancy of Hypervalent Iodine: A Guide to Recent Breakthroughs in Organic Synthesis
Hypervalent iodine (HVI) chemistry has transitioned from a niche curiosity to a cornerstone of modern organic synthesis.[1][2] Its reagents are lauded for their low toxicity, high stability, and unique reactivity, often mirroring the capabilities of heavy metals without their environmental burden.[1][3][4] For researchers in drug development and materials science, mastering the application of these versatile compounds is no longer optional, but essential for innovation. This guide provides an in-depth comparison of recent advancements in HVI chemistry, focusing on key strategic areas that are reshaping the landscape of molecule construction.
The New Wave of Reagent Design: Beyond PIDA and IBX
While classic reagents like Phenyliodine(III) diacetate (PIDA) and 2-Iodoxybenzoic acid (IBX) remain workhorses, the last decade has witnessed a surge in the design of sophisticated HVI reagents with tailored reactivity. A major focus has been the development of "group-transfer" reagents, which allow for the direct and selective introduction of functional groups that are otherwise challenging to install.
A prime example is the family of benziodoxole-based reagents. These cyclic structures enhance stability and fine-tune reactivity. For instance, trifluoromethyl- and azido-benziodoxoles have become indispensable for late-stage functionalization, a critical step in drug discovery programs.[5][6]
Below is a comparison of classical and modern HVI reagents for specific group transfers:
| Functional Group Transfer | Classical Reagent/Method | Modern HVI Reagent | Key Advantages of HVI Reagent | Reference |
| Trifluoromethylation | Ruppert-Prakash Reagent (TMSCF₃) | Togni's Reagent II (a benziodoxole) | Air-stable, crystalline solid; broader substrate scope; milder reaction conditions. | [5][6] |
| Azidation | Sodium Azide (often with strong oxidants) | Zhdankin's Reagent (Azido-benziodoxolone) | Crystalline, safer to handle than many azide sources; highly efficient for azidation of alkenes and ketones. | [5][6] |
| Alkynylation | Terminal alkynes with metal catalysts (e.g., Sonogashira coupling) | Ethynyl-benziodoxolone (EBX) reagents | Electrophilic alkyne source; enables metal-free alkynylation of nucleophiles like β-ketoesters and indoles. | [3] |
The rationale for the enhanced performance of these cyclic reagents lies in their structure. The rigid benziodoxole scaffold pre-organizes the ligands for efficient transfer and reductive elimination, the key steps in the catalytic cycle.
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A Comparative Guide to Bis(4-tert-butylphenyl)iodonium Salts: p-Toluenesulfonate vs. Hexafluorophosphate
A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, organic synthesis, and advanced materials science, diaryliodonium salts have established themselves as indispensable tools, primarily serving as highly efficient photoacid generators (PAGs). The choice of the counter-ion in these salts is not a trivial matter; it profoundly influences the salt's physical properties and its performance in critical applications. This guide provides a detailed comparative analysis of two widely used diaryliodonium salts: bis(4-tert-butylphenyl)iodonium p-toluenesulfonate and bis(4-tert-butylphenyl)iodonium hexafluorophosphate. Our objective is to equip researchers with the necessary data and insights to make an informed decision based on the specific demands of their experimental work.
At a Glance: A Comparative Overview
| Property | This compound | Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate |
| Molecular Formula | C₂₇H₃₃IO₃S | C₂₀H₂₆F₆IP |
| Molecular Weight | 564.52 g/mol [1] | 538.29 g/mol [2] |
| Melting Point | 237-240 °C[1] | 172 - 177 °C[2] |
| Generated Acid | p-Toluenesulfonic acid (TsOH) | Hexafluorophosphoric acid (HPF₆) |
| Acid Strength (pKa) | Strong (pKa ≈ -2.8 in water) | Very Strong (pKa < -6 in acetonitrile) |
| Key Characteristics | Good thermal stability, generates a strong, nucleophilic acid. | Excellent photo-efficiency, generates a very strong, non-nucleophilic acid. |
The Critical Role of the Counter-Ion
The cationic portion of these salts, bis(4-tert-butylphenyl)iodonium, is responsible for absorbing UV radiation, which triggers the photochemical decomposition. However, it is the anionic counter-ion—p-toluenesulfonate (tosylate) or hexafluorophosphate—that dictates the properties of the generated Brønsted acid and, consequently, the subsequent chemical reactions.
The hexafluorophosphate anion is considered "non-coordinating" or "non-nucleophilic." This means that the conjugate acid it forms, HPF₆, is a very strong acid, and the PF₆⁻ anion itself is a poor nucleophile. This is highly desirable in cationic polymerization, where a nucleophilic counter-ion could terminate the growing polymer chain.[3] In contrast, the p-toluenesulfonate anion, while still forming a strong acid (p-toluenesulfonic acid, TsOH), is more nucleophilic than hexafluorophosphate. This can be either a disadvantage or an advantage depending on the application.
Deep Dive: A Head-to-Head Comparison
Physical and Chemical Properties
Solubility: The bulky tert-butyl groups on the phenyl rings enhance the solubility of these salts in organic solvents. However, the nature of the counter-ion still plays a significant role. The hexafluorophosphate salt is generally soluble in a wider range of organic solvents, including chloroform, ethanol, ethyl acetate, and acetone, while being insoluble in water.[4] The p-toluenesulfonate salt exhibits good solubility in solvents like γ-butyrolactone and ethyl lactate (around 10%) but has limited solubility in others like propylene glycol methyl ether acetate (PGMEA) (<1%).[5]
Thermal Stability: The choice of counter-ion significantly impacts the thermal stability of diaryliodonium salts. The p-toluenesulfonate salt displays a higher melting point (237-240 °C) compared to the hexafluorophosphate salt (172-177 °C), suggesting greater thermal stability.[1][2] This can be a critical factor in formulations that require high-temperature processing steps. In a study on the thermal decomposition of various diaryliodonium salts, it was noted that the counter-ion plays a crucial role in the thermal stability profile.[6]
Photochemical Performance
UV-Vis Absorption: The absorption profile of the bis(4-tert-butylphenyl)iodonium cation is characterized by a strong absorption in the deep UV region. A reported λmax for the p-toluenesulfonate salt is 202 nm.[5] The hexafluorophosphate salt is also expected to have a similar absorption profile, primarily dictated by the iodonium cation. This means that both salts are most effectively activated by short-wavelength UV light.
Mechanism of Photoacid Generation: Upon absorption of UV radiation, the diaryliodonium salt undergoes irreversible photolysis. This process involves both homolytic and heterolytic cleavage of the carbon-iodine bond, leading to the formation of a Brønsted acid. The overall process can be summarized as follows:
Photoacid Generation Workflow.
Application-Specific Considerations
The choice between the p-toluenesulfonate and hexafluorophosphate salt is ultimately dictated by the specific requirements of the application.
Cationic Polymerization (e.g., for coatings, adhesives, and 3D printing): The hexafluorophosphate salt is generally the superior choice. The generation of a superacid with a non-nucleophilic counter-ion leads to higher polymerization rates and minimizes termination, resulting in higher molecular weight polymers.[2][7]
Photoresists for Microlithography: Both salts can be used as photoacid generators in chemically amplified photoresists. The choice may depend on factors such as solubility in the resist formulation and the desired diffusion characteristics of the generated acid.
Organic Synthesis: In organic synthesis, diaryliodonium salts are used as arylating agents. The choice of counter-ion can influence the reaction conditions and the reactivity of the salt.
Experimental Protocols for Comparative Evaluation
To facilitate a direct, empirical comparison of these two photoacid generators, the following experimental protocols are provided.
Determination of Photoacid Generation Efficiency
This protocol outlines a method to quantify and compare the amount of acid generated by each salt upon UV exposure.
Workflow for Comparing Photoacid Generation Efficiency.
Comparative Analysis of Cationic Polymerization Kinetics
This protocol uses Photo-Differential Scanning Calorimetry (Photo-DSC) to compare the polymerization kinetics of a monomer initiated by each salt.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
As researchers and developers at the forefront of innovation, our work with specialized reagents like Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this photoacid generator, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined below are grounded in established safety protocols and an understanding of the chemical's properties, reflecting a proactive approach to laboratory waste management.
Hazard Assessment and Pre-Disposal Considerations
This compound is a white to pale cream crystalline solid widely used in applications such as photoresists and UV-cured coatings.[1][2][3] While one safety data sheet (SDS) indicates that the product is not considered hazardous under the US OSHA Hazard Communication Standard, another assigns it a Water Hazard Class 3 (WGK 3), signifying it is highly hazardous to water.[1][4] Furthermore, it is classified as a combustible solid (Storage Class 11).[1]
Given this discrepancy and the potential for hazardous decomposition products—including sulfur oxides and hydrogen iodide—it is imperative to handle this compound with caution and manage its disposal as regulated chemical waste.[4] The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be applied at all times.
Table 1: Key Safety & Physical Properties
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₃IO₃S | [4] |
| Molecular Weight | 564.52 g/mol | [1][4] |
| Appearance | White to pale cream solid/powder | [2][4] |
| Melting Point | 237 - 240 °C | [1][4] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen iodide | [4] |
| Incompatibilities | Strong oxidizing agents | [4] |
| Storage Class | 11 - Combustible Solids | [1] |
Required Personal Protective Equipment (PPE)
Before handling the solid chemical or its waste, ensure the following PPE is worn to prevent contact and inhalation:
-
Eye Protection : Chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves.[1]
-
Respiratory Protection : For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.[1]
-
Body Protection : A standard laboratory coat.
All handling of the solid and its waste should ideally occur within a chemical fume hood to minimize inhalation risk.
Emergency Spill Management Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert & Restrict Access : Immediately notify personnel in the vicinity and secure the area to prevent entry.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Avoid Dust Generation : Do NOT dry sweep the spilled solid. Gently moisten the material or cover it with an inert, non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5][6]
-
Collect Waste : Carefully sweep or scoop the absorbed material and spilled substance into a designated, leak-proof hazardous waste container.[4][5]
-
Decontaminate : Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste. Follow with a standard soap and water wash.[5]
-
Label and Report : Ensure the waste container is properly labeled and report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection and Disposal Workflow
The proper disposal of this compound waste requires systematic segregation, labeling, and coordination with your institution's EHS office. Never dispose of this chemical or its contaminated materials down the sanitary sewer or in the regular trash.[7][8]
Protocol for Waste Collection:
-
Designate a Waste Container : Use a clearly labeled, leak-proof container compatible with the waste. The original product container can be used if it is in good condition.[9]
-
Collect Solid Waste : Place all contaminated solid waste—including weighing papers, pipette tips, gloves, and any spilled material—directly into the designated hazardous waste container.[5]
-
Collect Liquid Waste : If the compound was used in a solution, collect the waste solution in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless permitted by your EHS department.[9]
-
Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound." Include the approximate concentration and quantity.[9]
-
Storage : Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4][9] Store the container in a designated Satellite Accumulation Area (SAA) as defined by your institution and regulations.[10]
-
Arrange for Pickup : Once the container is full or has been in storage for the maximum time allowed by your institution (often not exceeding one year), arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.[5]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
As researchers and drug development professionals, our work with novel reagents is core to discovery. Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate, a widely used photoacid generator (PAG) in photolithography and cationic photopolymerization, is a prime example.[1][2] While diaryliodonium salts are often described as stable and easy to handle, a deeper look into their properties reveals nuances that demand a rigorous approach to safety.[3][4]
This guide moves beyond generic safety data sheet (SDS) advice to provide a comprehensive operational plan. We will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for protecting both the researcher and the integrity of the experiment.
Hazard Assessment: A Conservative Approach
This compound is a white to pale cream crystalline solid.[5] While its formal SDS may not classify it as hazardous under OSHA's 2024 standard, this classification can be misleading.[6] The broader class of diaryliodonium salts has been shown in some studies to exhibit cytotoxicity.[7][8] Furthermore, the counterions associated with some photoacid generators can be more toxic than the photoactive component itself.[9]
Given this information, the most trustworthy approach is to treat this compound with a higher degree of caution than the minimal standard suggests. The primary routes of exposure are inhalation of the fine powder and direct skin or eye contact. The compound is also known to be light-sensitive, which is a critical consideration for both storage and handling.[6]
Core Directive: Personal Protective Equipment (PPE)
Your primary defense is a consistent and correctly implemented PPE strategy. The following table summarizes the essential equipment required for handling this compound in its solid form and when preparing solutions.
| Protection Area | Required PPE | Standard/Specification | Rationale |
| Respiratory | N95 Respirator | NIOSH-Approved | To prevent inhalation of fine, airborne crystalline particles during weighing and transfer.[10][11] |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 | Goggles provide a seal against airborne powder. A face shield offers a secondary barrier against splashes when handling solutions.[6] |
| Hand | Nitrile Gloves | ASTM D6978 (or equivalent) | Double-gloving is recommended. Nitrile provides good chemical resistance. Change gloves immediately upon contamination.[11] |
| Body | Laboratory Coat (Long-Sleeved) | N/A | To protect skin and clothing from incidental contact and minor spills. Ensure cuffs are snug. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow minimizes the risk of exposure and contamination.
Step 1: Preparation and Pre-Handling
-
Designate a Work Area: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood.
-
Assemble Materials: Before bringing the chemical into the hood, gather all necessary PPE, spatulas, weigh boats, solvent, and waste containers.
-
Verify Spill Kit: Ensure a spill kit equipped for solid chemical containment is immediately accessible.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit for the N95 respirator.
Step 2: Weighing and Solution Preparation
-
Minimize Air Currents: In the fume hood, ensure the sash is at the proper height. Minimize rapid movements to avoid disturbing the fine powder.
-
Transfer Carefully: Use a dedicated spatula to carefully transfer the desired amount of this compound from the reagent bottle to a weigh boat.
-
Secure Container: Immediately and securely close the main reagent bottle. As the compound is light-sensitive, return it to a dark, cool storage location as soon as is practical.[6][12]
-
Dissolution: Place the weigh boat into the destination flask. Add the solvent slowly to dissolve the compound, minimizing the generation of dust.
Step 3: Post-Handling and Decontamination
-
Initial Cleanup: Gently wipe down the spatula, weigh boat, and any surfaces within the fume hood with a solvent-dampened towel to collect any residual powder.
-
Waste Segregation: All contaminated disposable items (gloves, weigh boats, wipes) must be placed into a dedicated, sealed hazardous waste bag or container.
The following diagram illustrates the critical workflow for safely managing this chemical from receipt to disposal.
Disposal Plan: Ensuring Environmental Integrity
The disposal of iodine-containing compounds is subject to regulation. Improper disposal can harm the environment.[13] Never dispose of this chemical or its containers down the drain or in regular trash.[13]
Step-by-Step Disposal Protocol
-
Solid Waste:
-
All disposable items contaminated with the chemical (e.g., nitrile gloves, paper towels, weigh boats) must be collected in a heavy-duty plastic bag or a designated solid hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Unused or Waste Solutions:
-
Collect all liquid waste containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or HDPE bottle).
-
Label the container clearly as "Hazardous Waste" with the chemical name and approximate concentration.
-
-
Final Disposal:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management contractor. Most nonradioactive iodine compounds do not require special disposal beyond standard hazardous material protocols, but institutional and local regulations must always be followed.
-
By adhering to these detailed protocols, you build a system of safety that protects you, your colleagues, and the environment, allowing you to focus on achieving breakthrough results with confidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
